[Nle11]-SUBSTANCE P
説明
特性
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPTUBCWHRSMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[Nle11]-Substance P: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Nle11]-Substance P is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide of the tachykinin family. The substitution of methionine at position 11 with norleucine (Nle) confers enhanced stability by preventing oxidation, making it a valuable tool for research. Like its endogenous counterpart, this compound exerts its biological effects primarily through high-affinity binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events that mediate a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, smooth muscle contraction, and vasodilation.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation: Quantitative Analysis of Receptor Binding and Functional Potency
Table 1: Radioligand Binding Affinity of Substance P for the NK1 Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]-Substance P | Transfected CHO cell homogenates | 0.33 ± 0.13 | 5.83 ± 1.16 |
Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity. Bmax (maximum binding capacity) reflects the density of receptors in the preparation.
Table 2: Functional Potency of Substance P in NK1 Receptor-Mediated Signaling
| Assay | Cell Type | Measured Effect | EC50 (-log M) | Reference |
| Calcium Mobilization | HEK293 cells expressing NK1R | Increase in intracellular Ca2+ | 8.5 ± 0.3 | |
| cAMP Accumulation | HEK293 cells expressing NK1R | Increase in intracellular cAMP | 7.8 ± 0.1 |
EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible response for that agonist. pEC50 is the negative logarithm of the EC50.
Core Mechanism of Action: NK1 Receptor Activation and Downstream Signaling
The binding of this compound to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The NK1 receptor primarily couples to Gq/11 and to a lesser extent, Gs.
Gq/11-Mediated Signaling Pathway
Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration activates various calcium-dependent enzymes and signaling pathways.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). PKC phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.
Gs-Mediated Signaling Pathway
Coupling of the activated NK1 receptor to Gs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA then phosphorylates specific substrate proteins, thereby regulating their activity.
References
[Nle11]-Substance P: A Technical Guide to its Interaction with the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of [Nle11]-Substance P, a key analog of the neuropeptide Substance P (SP), with its primary target, the Neurokinin-1 (NK1) receptor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction to this compound and the NK1 Receptor
Substance P is an eleven-amino-acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Its biological effects are primarily mediated through the activation of the NK1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] The analog this compound, in which the methionine residue at position 11 is replaced by norleucine, is a valuable tool in research as it avoids the issue of methionine oxidation, which can affect the biological activity of the native peptide.
The NK1 receptor is a versatile signaling molecule that can couple to different G-protein subtypes, predominantly Gq and Gs. This dual coupling allows the receptor to initiate distinct downstream signaling cascades upon activation by agonists like this compound.
Quantitative Binding Data
| Ligand | Receptor | Cell Line | Binding Parameter | Value | Reference |
| [3H]Substance P | Rat NK1 Receptor | CHO cells | Kd | 0.33 ± 0.13 nM |
Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.
NK1 Receptor Signaling Pathways
Upon binding of this compound, the NK1 receptor undergoes a conformational change that triggers the activation of intracellular G-proteins. The specific signaling pathway activated can depend on the cellular context and the nature of the agonist.
Gq-Protein Coupled Signaling
Activation of the Gq protein by the NK1 receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory processes.
Gs-Protein Coupled Signaling
In addition to Gq coupling, the NK1 receptor can also activate the Gs protein. This leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a distinct set of cellular responses.
Experimental Protocols
Detailed characterization of the binding of this compound to the NK1 receptor requires robust experimental methodologies. The following sections outline the key protocols for radioligand binding assays and Surface Plasmon Resonance (SPR).
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand (e.g., [3H] or [125I]-[Nle11]-Substance P) and a source of the NK1 receptor, such as cell membranes from transfected cell lines or tissue homogenates.
-
Preparation of NK1 Receptor Membranes:
-
Culture cells stably or transiently expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of radiolabeled this compound (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound or other competing ligands.
-
The NK1 receptor membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Dry the filtermat and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of unlabeled Substance P.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rate constants of the binding between this compound and the NK1 receptor, from which the dissociation constant (Kd) can be calculated (Kd = koff / kon).
-
Preparation of Purified NK1 Receptor:
-
Express and purify the NK1 receptor using appropriate methods (e.g., affinity chromatography). The receptor needs to be solubilized in a suitable detergent to maintain its stability and functionality.
-
-
Immobilization of the NK1 Receptor:
-
Activate the surface of an SPR sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified NK1 receptor over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a running buffer that is compatible with the stability of the NK1 receptor and the binding interaction (e.g., a buffer containing a suitable detergent).
-
Inject a series of concentrations of this compound (the analyte) over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation of the this compound from the immobilized NK1 receptor.
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-receptor interaction without denaturing the receptor (e.g., a low pH buffer or a high salt solution).
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand. This is represented as a sensorgram (response units vs. time).
-
Fit the sensorgrams from the different analyte concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Conclusion
This technical guide provides a foundational understanding of the binding affinity and kinetics of this compound with the NK1 receptor. The detailed experimental protocols and visualizations of the signaling pathways offer a practical resource for researchers in the field. Further investigation to obtain specific quantitative binding data for this compound will be crucial for a more complete understanding of its pharmacological profile and for its application in the development of novel therapeutics targeting the Substance P/NK1 receptor system.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Functions of [Nle¹¹]-Substance P in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological functions of [Nle¹¹]-Substance P, a stable analog of the neuropeptide Substance P (SP), within the central nervous system (CNS). [Nle¹¹]-Substance P, in which the methionine residue at position 11 is replaced by norleucine to prevent oxidation, serves as a potent agonist for the neurokinin-1 receptor (NK1R). This document details the binding kinetics, signaling pathways, and physiological effects of [Nle¹¹]-Substance P in the CNS. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in drug development.
Introduction
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, first identified for its effects on gut contraction. In the central nervous system, SP is a key neuromodulator and neurotransmitter involved in a myriad of physiological processes, including pain transmission, inflammation, stress, anxiety, and depression.[1][2][3] The biological effects of SP are primarily mediated through its high-affinity G-protein coupled receptor, the neurokinin-1 receptor (NK1R).[4]
The inherent chemical instability of SP, particularly the oxidation of its C-terminal methionine residue, presents challenges for its use in experimental settings. To overcome this limitation, synthetic analogs have been developed. [Nle¹¹]-Substance P is a widely used analog in which the methionine at position 11 is substituted with the isosteric amino acid norleucine. This substitution confers enhanced stability against oxidation while maintaining a similar biological activity profile to the endogenous peptide. This guide focuses on the specific biological functions of this stabilized analog in the CNS.
Physicochemical Properties and Stability
[Nle¹¹]-Substance P is a synthetic undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH₂. The replacement of methionine with norleucine significantly enhances its resistance to oxidative degradation, a common issue with the native peptide, thereby providing a more stable tool for in vitro and in vivo studies. This increased stability ensures more reliable and reproducible experimental outcomes.
Receptor Binding and Functional Potency
[Nle¹¹]-Substance P acts as a potent agonist at the NK1 receptor, exhibiting a binding affinity and functional potency comparable to that of native Substance P.
| Parameter | Ligand | Receptor | Cell/Tissue Type | Value | Reference |
| IC₅₀ | [Nle¹¹]-Substance P | NK1R | Guinea-pig ileum | Similar to Substance P | |
| Potency | [Nle¹¹]-Substance P | NK1R | Guinea-pig ileum (spasmogenic activity) | Similar to Substance P |
Note: Specific Kd and EC50 values for [Nle¹¹]-Substance P are not consistently reported in the literature, which often states its potency is "similar" to Substance P. The provided data is based on available qualitative comparisons.
Signaling Pathways in the Central Nervous System
Activation of the NK1 receptor by [Nle¹¹]-Substance P initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gαq and Gαs G-proteins.
-
Gαq Pathway: Upon binding of [Nle¹¹]-Substance P, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).
These signaling cascades ultimately lead to the modulation of various downstream effectors, including ion channels and transcription factors, resulting in changes in neuronal excitability and gene expression.
Caption: NK1 Receptor Signaling Pathway activated by [Nle¹¹]-Substance P.
Biological Functions in the CNS
Nociception
Substance P is a primary mediator of pain signaling in the spinal cord and brain. [Nle¹¹]-Substance P, by activating NK1 receptors on dorsal horn neurons, facilitates the transmission of nociceptive information from the periphery to higher brain centers. This leads to an increased sensation of pain.
Neurotransmitter Release
[Nle¹¹]-Substance P modulates the release of several key neurotransmitters in the CNS.
-
Dopamine: In the striatum and nucleus accumbens, Substance P has been shown to modulate dopamine release, with some studies indicating a facilitation of release. The effects can be complex and region-specific.
-
Acetylcholine: Substance P can influence the release of acetylcholine in various brain regions, including the frontal cortex, amygdala, and hippocampus.
| Neurotransmitter | Brain Region | Effect of Substance P Analog | Reference |
| Dopamine | Striatum, Nucleus Accumbens | Modulation of release | |
| Acetylcholine | Frontal Cortex, Amygdala, Hippocampus | Stimulation of release |
Neuronal Excitability
[Nle¹¹]-Substance P generally has an excitatory effect on central neurons. By activating NK1 receptors, it can cause membrane depolarization, an increase in firing rate, and a reduction in potassium channel conductance. These actions contribute to its role in enhancing synaptic transmission.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of [Nle¹¹]-Substance P for the NK1 receptor.
Caption: Workflow for a Radioligand Competition Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P) and a range of concentrations of unlabeled [Nle¹¹]-Substance P.
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of [Nle¹¹]-Substance P to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter release in specific brain regions of a living animal in response to [Nle¹¹]-Substance P administration.
Caption: Experimental Workflow for In Vivo Microdialysis.
Methodology:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the desired brain region (e.g., striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline level of the neurotransmitter of interest.
-
Drug Administration: Administer [Nle¹¹]-Substance P, either systemically or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record the electrical activity of individual neurons in brain slices and assess the effects of [Nle¹¹]-Substance P on their membrane potential and ion channel activity.
Caption: Workflow for Whole-Cell Patch-Clamp Recording.
Methodology:
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome.
-
Recording Setup: Place a slice in a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.
-
Pipette Positioning: Under visual guidance, carefully position a glass micropipette filled with an internal solution onto the surface of a neuron.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Record the neuron's electrical activity in either current-clamp (to measure membrane potential and action potentials) or voltage-clamp (to measure ion channel currents) mode.
-
Drug Application: After recording a stable baseline, apply [Nle¹¹]-Substance P to the perfusion bath and record the resulting changes in neuronal activity.
Conclusion
[Nle¹¹]-Substance P is an invaluable tool for investigating the roles of the Substance P/NK1R system in the central nervous system. Its enhanced stability makes it a reliable agonist for a wide range of in vitro and in vivo applications. This guide has provided a detailed overview of its biological functions, the signaling pathways it activates, and comprehensive protocols for its experimental use. A deeper understanding of the actions of [Nle¹¹]-Substance P will continue to be crucial for elucidating the complex roles of tachykinins in neurological function and for the development of novel therapeutics targeting the NK1 receptor.
References
- 1. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 2. biolife-publisher.it [biolife-publisher.it]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [Nle¹¹]-Substance P in Neurogenic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from sensory nerve endings. This process is implicated in the pathophysiology of numerous inflammatory conditions, including asthma, inflammatory bowel disease, and rheumatoid arthritis. A key mediator of neurogenic inflammation is Substance P (SP), an undecapeptide of the tachykinin family.[1] SP exerts its pro-inflammatory effects primarily through the activation of the neurokinin-1 receptor (NK-1R), which is expressed on a variety of cell types, including endothelial cells, mast cells, and immune cells.[2][3][4]
[Nle¹¹]-Substance P is a synthetic analog of Substance P in which the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation of the methionine residue, thereby increasing the peptide's stability without significantly altering its biological activity. As a potent NK-1R agonist, [Nle¹¹]-Substance P is a valuable tool for studying the mechanisms of neurogenic inflammation in experimental models. This technical guide provides an in-depth overview of the role of [Nle¹¹]-Substance P in neurogenic inflammation, with a focus on its mechanism of action, key experimental findings, and detailed protocols for its use in research.
Mechanism of Action of [Nle¹¹]-Substance P in Neurogenic Inflammation
[Nle¹¹]-Substance P, like native Substance P, elicits its pro-inflammatory effects by binding to and activating NK-1 receptors. The activation of NK-1R, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that culminate in the cardinal signs of inflammation: vasodilation, increased vascular permeability (plasma extravasation), and cellular infiltration.[1]
Signaling Pathways
The binding of [Nle¹¹]-Substance P to the NK-1R triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses that contribute to neurogenic inflammation.
References
- 1. Substance P and bradykinin stimulate plasma extravasation in the mouse gastrointestinal tract and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
[Nle11]-SUBSTANCE P as a tachykinin NK-1 receptor agonist
An In-Depth Technical Guide to [Nle11]-Substance P as a Tachykinin NK-1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an undecapeptide neuropeptide, specifically a member of the tachykinin family, which is characterized by the ability to rapidly stimulate intestinal muscle contraction.[1] It plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2] SP is the preferred endogenous ligand for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR) that mediates a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and stress responses.[3][4][5]
The clinical and experimental utility of native Substance P is limited by the oxidation of its C-terminal methionine residue, which can lead to loss of biological activity. To address this, a stable synthetic analog, [Nle¹¹]-Substance P, was developed. In this analog, the methionine at position 11 is replaced by norleucine (Nle), a modification that prevents oxidation while preserving the biological potency and activity profile of the parent peptide. [Nle¹¹]-Substance P serves as a potent and reliable tool for investigating the physiological roles of the NK-1 receptor and for the preclinical evaluation of NK-1 receptor antagonists.
[Nle¹¹]-Substance P: Structure and Properties
[Nle¹¹]-Substance P is a synthetic undecapeptide with a molecular weight of approximately 1329.6 g/mol .
-
Amino Acid Sequence (Three-Letter): Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH₂
-
Amino Acid Sequence (Single-Letter): RPKPQQFFGL(Nle)-NH₂
-
Molecular Formula: C₆₄H₁₀₀N₁₈O₁₃
The key structural feature is the substitution of methionine with norleucine at the C-terminus. This change confers stability against oxidation without significantly altering the peptide's affinity and efficacy for the NK-1 receptor, making it an ideal research agonist. Studies have shown that the spasmogenic activity and overall potency of [Nle¹¹]-Substance P are comparable to native Substance P.
The Tachykinin NK-1 Receptor
The NK-1 receptor (also known as TACR1 or Substance P receptor) is a class A GPCR with seven transmembrane domains, an extracellular amino-terminus, and a cytoplasmic carboxy-terminus. It is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as vascular endothelial cells, immune cells, and smooth muscle. Two isoforms of the NK-1 receptor, a full-length and a truncated version, arise from alternative splicing, with their expression varying across different tissues.
Mechanism of Action and Signaling Pathways
Binding of [Nle¹¹]-Substance P to the NK-1 receptor initiates a conformational change, leading to the activation of associated heterotrimeric G proteins. The NK-1 receptor is pleiotropic, coupling to several G protein subtypes to elicit diverse cellular responses.
The primary signaling cascades activated by the NK-1 receptor are:
-
Gαq/11 Pathway: This is the canonical pathway for NK-1R. Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: The receptor can also couple to Gαs, activating adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). This leads to the activation of protein kinase A (PKA).
-
Gαi/o Pathway: Coupling to pertussis toxin-sensitive G proteins (Gi/o) has also been observed.
-
Phospholipase A₂ (PLA₂) Activation: The receptor can stimulate PLA₂, leading to the mobilization of arachidonic acid and the subsequent production of prostaglandins and other eicosanoids.
Upon agonist binding, the NK-1 receptor-ligand complex is rapidly internalized via a clathrin-dependent mechanism into endosomes. This process is crucial for signal desensitization and receptor resensitization.
Quantitative Pharmacological Data
While many studies confirm that [Nle¹¹]-Substance P has a potency similar to native Substance P, detailed side-by-side comparative data is sparse in the literature. The following table summarizes quantitative data for the native ligand, Substance P, which serves as a reliable proxy for the activity of its stable analog.
| Parameter | Assay Type | Cell Line / Tissue | Value (Substance P) | Reference(s) |
| EC₅₀ | Receptor Internalization | SH-SY5Y (human neuroblastoma) | ~1.8 x 10⁻⁸ M (18 nM) | |
| -log EC₅₀ (pEC₅₀) | Intracellular Ca²⁺ Increase | HEK293 (human embryonic kidney) | 8.5 ± 0.3 | |
| -log EC₅₀ (pEC₅₀) | cAMP Accumulation | HEK293 (human embryonic kidney) | 7.8 ± 0.1 |
Experimental Protocols
Characterizing the interaction of [Nle¹¹]-Substance P with the NK-1 receptor involves a suite of in vitro assays to determine its binding affinity, functional potency, and efficacy.
GTPγS Binding Assay
This functional assay directly measures the activation of G proteins following receptor stimulation, providing an early readout of agonist activity. It is particularly useful for differentiating full from partial agonists.
Principle: Inactive G proteins are bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G protein activation.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the NK-1 receptor in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine protein concentration (e.g., via Bradford assay) and store at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, combine the prepared membranes, various concentrations of [Nle¹¹]-Substance P, and GDP (to ensure G proteins are in their inactive state).
-
Incubate at 30°C for a predetermined time to allow agonist binding.
-
Initiate the G protein activation reaction by adding [³⁵S]GTPγS.
-
Incubate for a further period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.
-
Wash the filters with cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (Total binding - Non-specific binding) against the log concentration of [Nle¹¹]-Substance P.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate potency (EC₅₀) and efficacy (Eₘₐₓ).
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i), a key downstream event of Gαq/11 activation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura red AM). The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺. The change in fluorescence after agonist addition is monitored in real-time.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells endogenously or recombinantly expressing the NK-1 receptor in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).
-
Grow cells to an appropriate confluency.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in buffer, often containing probenecid to prevent dye leakage.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells gently to remove excess extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.
-
Record a baseline fluorescence reading for a short period (e.g., 30 seconds).
-
Using an automated injector, add varying concentrations of [Nle¹¹]-Substance P to the wells.
-
Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced translocation of NK-1 receptors from the plasma membrane into intracellular vesicles.
Principle: The movement of the receptor is tracked using either a fluorescently tagged receptor (e.g., NK1R-GFP) or a fluorescently labeled ligand (e.g., cy3-Substance P). Following agonist stimulation at 37°C, the translocation is observed using fluorescence microscopy.
Detailed Methodology:
-
Cell Culture:
-
Use cells stably or transiently transfected with a plasmid encoding a fluorescently tagged NK-1 receptor (e.g., NK1R-tGFP).
-
Plate cells on glass-bottom dishes or plates suitable for high-resolution imaging.
-
-
Agonist Stimulation:
-
Incubate the cells with various concentrations of [Nle¹¹]-Substance P at 37°C for different time points (e.g., 3 minutes to 3 hours). A control sample should be kept at 4°C, where internalization is inhibited.
-
-
Fixation and Staining (Optional):
-
Wash the cells with cold PBS to stop the internalization process.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
If desired, stain the nuclei with a counterstain like DAPI to aid in cellular localization.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify internalization by measuring the fluorescence intensity that has translocated from the membrane to intracellular puncta or vesicles.
-
High-content imaging systems can automate this process, allowing for the generation of dose-response curves and the calculation of EC₅₀ values for internalization.
-
In Vivo Models and Applications
While this guide focuses on the in vitro characterization of [Nle¹¹]-Substance P, it is important to note its application in animal models to study the physiological roles of NK-1 receptor activation. These models are crucial for understanding its involvement in:
-
Neurogenic Inflammation: Inducing plasma extravasation and vasodilation.
-
Pain Perception: Investigating the role of SP in transmitting pain signals.
-
Tumor Biology: Studying the effects of NK-1 receptor activation on tumor cell proliferation and the tumor microenvironment.
-
Behavioral Studies: Assessing the role of the SP/NK-1R system in anxiety, stress, and depression.
Conclusion
[Nle¹¹]-Substance P is an indispensable pharmacological tool for the study of the tachykinin NK-1 receptor. Its primary advantage lies in its stability, which circumvents the issue of methionine oxidation inherent to the native Substance P peptide, thereby ensuring reproducible and reliable experimental outcomes. As a potent and selective agonist, it faithfully mimics the action of Substance P, enabling detailed investigation of the complex signaling pathways and diverse physiological functions mediated by the NK-1 receptor. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess the activity of [Nle¹¹]-Substance P and to probe the intricacies of NK-1 receptor pharmacology, aiding in the discovery and development of novel therapeutics targeting this important system.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. Substance P - Wikipedia [en.wikipedia.org]
The Discovery and Synthesis of [Nle¹¹]-Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neurotransmitter, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Its biological activity is primarily mediated through the neurokinin-1 receptor (NK₁R), a G-protein coupled receptor.[2] A significant challenge in the therapeutic application and in-vitro study of Substance P is the oxidative susceptibility of its C-terminal methionine residue. To address this, the synthetic analog [Nle¹¹]-Substance P was developed, where methionine is replaced by the isosteric and non-oxidizable amino acid, norleucine. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this important analog, complete with detailed experimental protocols and comparative data.
Introduction to Substance P and the Rationale for [Nle¹¹]-Substance P
Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, was first identified for its potent hypotensive and smooth muscle contractile properties.[1] Its involvement in neurogenic inflammation and pain signaling has made it a significant target for drug development.[3] The C-terminal methionine residue, however, is prone to oxidation, which can alter the peptide's biological activity and complicate experimental reproducibility. The substitution of methionine at position 11 with norleucine, an amino acid with a similar side-chain length and hydrophobicity, results in [Nle¹¹]-Substance P. This analog was designed to retain the biological activity of the native peptide while offering enhanced stability against oxidation.
Quantitative Biological Activity
Table 1: Comparative Biological Potency of Substance P and Related Analogs
| Peptide | Assay | Preparation | Potency (Relative to Substance P) | Reference |
| Substance P | Contraction | Guinea-pig ileum | 1.0 | [4] |
| [Nle¹¹]-Substance P | Contraction | Guinea-pig ileum | Similar to Substance P |
Table 2: Functional Potency of Substance P in Cellular Assays
| Peptide | Assay | Cell Line | EC₅₀ | Reference |
| Substance P | Calcium Mobilization | Rat Spiral Ganglion Neurons | 18.8 µM | |
| Substance P | Calcium Mobilization | HEK293 cells expressing NK₁R | -log EC₅₀ = 8.5 ± 0.3 | |
| Substance P | cAMP Accumulation | HEK293 cells expressing NK₁R | -log EC₅₀ = 7.8 ± 0.1 |
Note: The quantitative data presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of [Nle¹¹]-Substance P
The synthesis of [Nle¹¹]-Substance P is achieved using Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol based on standard SPPS methodologies.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Nle-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or HATU/HCTU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC grade acetonitrile and water
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Nle-OH) by dissolving it with a coupling agent (e.g., DIC and HOBt, or HATU/HCTU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Gly, Phe, Phe, Gln, Gln, Pro, Lys, Pro, Arg).
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized [Nle¹¹]-Substance P using mass spectrometry and analytical HPLC.
NK₁ Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of [Nle¹¹]-Substance P for the NK₁ receptor.
Materials:
-
Cell membranes expressing the NK₁ receptor
-
Radiolabeled Substance P (e.g., [³H]-Substance P or ¹²⁵I-labeled SP analog)
-
Unlabeled Substance P (for standard curve)
-
[Nle¹¹]-Substance P (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)
-
Scintillation fluid and counter
Protocol:
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled Substance P, and varying concentrations of either unlabeled Substance P (for the standard curve) or [Nle¹¹]-Substance P.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters rapidly with ice-cold binding buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of specific binding of the radioligand against the concentration of unlabeled Substance P.
-
Determine the concentration of [Nle¹¹]-Substance P that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of [Nle¹¹]-Substance P to activate the NK₁ receptor and induce a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing the NK₁ receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Substance P (positive control)
-
[Nle¹¹]-Substance P (test compound)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating and Dye Loading:
-
Plate the NK₁R-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of Substance P or [Nle¹¹]-Substance P to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
-
Visualizations
Signaling Pathway of Substance P and [Nle¹¹]-Substance P
Caption: Signaling pathway of Substance P and its analog via the NK₁ receptor.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and biological evaluation of [Nle¹¹]-Substance P.
Logical Relationship in Analog Development
Caption: Rationale for the development of the [Nle¹¹]-Substance P analog.
Conclusion
The [Nle¹¹]-Substance P analog represents a significant advancement in the study of tachykinin pharmacology. By addressing the inherent instability of the native peptide, this analog provides researchers with a more reliable tool for investigating the physiological and pathological roles of the Substance P/NK₁R system. The detailed synthetic and bioassay protocols provided in this guide offer a framework for the production and characterization of this and other peptide analogs, facilitating further research and potential therapeutic development in areas such as pain, inflammation, and beyond.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural and Functional Differences Between Substance P and [Nle¹¹]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparison of Substance P (SP), an endogenous tachykinin neuropeptide, and its synthetic analog, [Nle¹¹]-Substance P. The core focus is the single amino acid substitution at position 11 and its profound impact on the peptide's chemical stability and utility in research. We delineate the structural differences, comparative biological activity, and the downstream signaling pathways mediated by their interaction with the neurokinin-1 receptor (NK1R). Furthermore, this guide furnishes detailed experimental protocols for key assays used in the characterization of these peptides and employs visualizations to illustrate complex biological processes, serving as a comprehensive resource for professionals in neuroscience and drug development.
Introduction to Substance P
Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1] First isolated in 1931, it functions as a potent neurotransmitter and neuromodulator in both the central and peripheral nervous systems. SP is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, smooth muscle contraction, and mood regulation.[2][3] Its biological effects are primarily mediated through high-affinity binding to the G protein-coupled neurokinin-1 receptor (NK1R). The study of SP has been crucial for understanding these processes, but its utility as a stable research tool is hampered by a key structural liability.
Core Structural Difference: Methionine vs. Norleucine
The fundamental difference between Substance P and its analog lies in the C-terminal amino acid residue.
-
Substance P (SP): Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met -NH₂
-
[Nle¹¹]-Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle -NH₂
The methionine (Met) residue at position 11 in native SP contains a sulfur atom that is highly susceptible to oxidation, converting it to methionine sulfoxide. This oxidation can occur during storage, purification, or experimental use and leads to a significant reduction or complete loss of biological activity.
To overcome this stability issue, [Nle¹¹]-Substance P was developed. Norleucine (Nle) is an isomer of leucine and serves as a non-oxidizable isostere of methionine. It possesses a similar side chain length and hydrophobicity but lacks the labile sulfur atom. This single substitution confers enhanced chemical stability, making [Nle¹¹]-Substance P a more reliable and robust agonist for in vitro and in vivo studies of the NK1R.
Figure 1. C-Terminal Amino Acid Substitution.
Comparative Pharmacological Data
| Compound | Target Receptor | Binding Affinity (Ki / IC₅₀) | Functional Potency (EC₅₀) | Notes |
| Substance P | Human NK1R | High Affinity | Potent Agonist | The endogenous, native ligand. Susceptible to oxidation. |
| [Nle¹¹]-Substance P | Human NK1R | High Affinity | Potent Agonist | Oxidation-resistant analog with similar potency to Substance P. |
NK1 Receptor Signaling Pathways
Upon binding of either Substance P or [Nle¹¹]-Substance P, the NK1R undergoes a conformational change, initiating a cascade of intracellular signaling events. The NK1R primarily couples to the Gq/11 family of G proteins, but can also couple to Gs.
Gq-Mediated Pathway
The canonical signaling pathway involves the activation of Gαq, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
DAG remains in the plasma membrane and, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
This cascade leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and secretion.
Figure 2. NK1R-Mediated Gq Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
Downstream of Gq activation and PKC, or via other G-protein-mediated pathways, NK1R activation also triggers the Mitogen-Activated Protein Kinase (MAPK) cascades. This includes the activation of:
-
Extracellular signal-regulated kinases (ERK1/2): Involved in cell proliferation and differentiation.
-
c-Jun N-terminal kinases (JNK): Associated with inflammatory responses and apoptosis.
-
p38 MAPKs: Key regulators of cytokine production and stress responses.
Activation of these pathways is crucial for the role of Substance P in neurogenic inflammation and cellular growth.
Experimental Protocols
Characterizing the pharmacological profile of ligands like Substance P and its analogs involves a standard set of in vitro assays.
Radioligand Competition Binding Assay
This assay measures the affinity of a non-labeled ligand (the "competitor," e.g., SP or [Nle¹¹]-SP) for a receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the NK1R (e.g., CHO-K1/NK1 cells) in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled competitor ligand.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Figure 3. Radioligand Binding Assay Workflow.
Calcium Mobilization Functional Assay
This assay measures the potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Preparation: Plate cells stably expressing the NK1R (e.g., CHO-K1/NK1) in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. This allows the dye to enter the cells, where it is cleaved into its active, calcium-sensitive form.
-
Agonist Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add varying concentrations of the agonist (SP or [Nle¹¹]-SP) to the wells.
-
Signal Detection: Measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).
Conclusion and Applications
The primary structural difference between Substance P and [Nle¹¹]-Substance P is the substitution of the oxidation-prone methionine at position 11 with the stable norleucine residue. This modification creates a chemically robust analog that retains the high-affinity binding and potent agonism at the NK1R characteristic of the native peptide. This stability makes [Nle¹¹]-Substance P an invaluable tool for researchers, ensuring reproducibility and reliability in studies investigating the role of the SP/NK1R system in pain, inflammation, and other neurological processes. The detailed methodologies and pathway descriptions provided herein serve as a foundational guide for the accurate characterization and application of this important research compound.
References
In Vivo Stability of [Nle11]-Substance P Versus Native Substance P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo stability of the neuropeptide Substance P (SP) and its synthetic analog, [Nle11]-Substance P. A comprehensive understanding of the metabolic fate of these peptides is critical for their application in research and therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental pathways.
Introduction to Substance P and its Analog this compound
Substance P is an eleven-amino-acid neuropeptide and a member of the tachykinin family, playing a crucial role in neurotransmission, inflammation, and pain perception.[1] Its biological activity is mediated primarily through the neurokinin-1 (NK1) receptor.[1] However, the therapeutic potential of native Substance P is significantly limited by its rapid in vivo degradation.[2]
To address this limitation, synthetic analogs have been developed. This compound is a prominent analog in which the methionine residue at position 11 is replaced by norleucine. This substitution is specifically designed to prevent oxidation of the C-terminal residue, a key degradation pathway for native Substance P, thereby enhancing its stability.[3][4]
Comparative In Vivo Stability: A Quantitative Overview
While the enhanced stability of this compound is widely acknowledged, direct quantitative comparisons of the in vivo half-life of the two peptides are not extensively documented in publicly available literature. However, by compiling available data, a comparative picture emerges.
Table 1: In Vivo Stability and Degradation of Native Substance P
| Parameter | Value | Tissue/Species | Citation |
| Half-life | Seconds to minutes | Tissues and blood | |
| Degradation Rate | 0.2 nmol/min (tritiated SP) | Rat Striatum |
Note: The rapid degradation of native Substance P in vivo underscores the challenges associated with its therapeutic application.
Enzymatic Degradation Pathways
The short in vivo half-life of native Substance P is primarily due to its susceptibility to a variety of peptidases.
Table 2: Key Enzymes Involved in Native Substance P Degradation
| Enzyme | Role | Citation |
| Neutral Endopeptidase 24.11 (NEP) | Primary cleavage | |
| Angiotensin-Converting Enzyme (ACE) | Secondary cleavages | |
| Aminopeptidases | Primary cleavage | |
| Dipeptidyl Peptidase IV (DPP-IV) | N-terminal degradation | |
| Matrix Metalloproteinases (MMPs) | Cleavage |
The modification in this compound does not confer broad resistance to all peptidases but specifically targets degradation initiated by oxidation of the C-terminal methionine.
Experimental Protocols for Assessing In Vivo Stability
Several methodologies are employed to determine the in vivo stability of neuropeptides like Substance P and its analogs.
In Vivo Microdialysis
This technique allows for the continuous sampling of the extracellular fluid in a specific tissue of a living animal, providing real-time information on peptide concentration and metabolism.
Experimental Workflow for In Vivo Microdialysis
References
Downstream Signaling Pathways Activated by [Nle11]-Substance P: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways initiated by the binding of [Nle11]-Substance P to its primary target, the Neurokinin-1 receptor (NK1R). This compound is a stable analog of the endogenous neuropeptide Substance P (SP), where the methionine residue at position 11 is replaced by norleucine to prevent oxidation, thereby ensuring greater stability in experimental settings.[1][2] It is widely considered to be equipotent to native Substance P. This document details the key signaling cascades, presents quantitative data for receptor activation, outlines experimental methodologies, and provides visual representations of the pathways and workflows.
Introduction to this compound and the NK1 Receptor
Substance P is a member of the tachykinin family of neuropeptides and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[3][4][5] Its biological effects are primarily mediated through the activation of the NK1R, a G-protein coupled receptor (GPCR). The NK1R is expressed in both the central and peripheral nervous systems, as well as on various non-neuronal cells, including immune and endothelial cells.
The activation of NK1R by agonists like this compound is not a simple linear process but rather a complex interplay of multiple intracellular signaling pathways. This guide will focus on the four primary downstream cascades: Gq/11-protein activation, Gs-protein activation, β-arrestin recruitment and receptor internalization, and MAPK/ERK pathway activation.
Gq/11-Protein Signaling Cascade
The canonical and most well-characterized signaling pathway activated by the NK1R is through its coupling to the Gq/11 family of G-proteins.
Pathway Description:
-
Receptor Activation: Binding of this compound to the NK1R induces a conformational change in the receptor.
-
G-protein Coupling: This conformational change facilitates the coupling of the receptor to the heterotrimeric Gq/11 protein.
-
G-protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq/11 subunit.
-
Effector Activation: The GTP-bound Gαq/11 subunit dissociates from the Gβγ dimer and activates its primary effector, phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Figure 1. Gq/11-Protein Signaling Pathway Activated by this compound.
Gs-Protein Signaling Cascade
In addition to Gq/11 coupling, the NK1R has been shown to couple to the Gs family of G-proteins, leading to the activation of a distinct signaling pathway.
Pathway Description:
-
Receptor Activation and Gs Coupling: Similar to the Gq pathway, binding of this compound to the NK1R induces a conformational change that allows for coupling to the Gs protein.
-
Gs Activation: The receptor facilitates the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits.
-
Downstream Phosphorylation: The freed catalytic subunits of PKA are now active and can phosphorylate various downstream substrates, leading to changes in gene expression and cellular function.
Figure 2. Gs-Protein Signaling Pathway Activated by this compound.
β-Arrestin Recruitment and Receptor Internalization
Prolonged or repeated stimulation of the NK1R with agonists like this compound leads to receptor desensitization and internalization, a process primarily mediated by β-arrestins.
Pathway Description:
-
Receptor Phosphorylation: Agonist-bound NK1R is phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G-protein coupled receptor kinases (GRKs).
-
β-Arrestin Binding: The phosphorylated receptor has a high affinity for β-arrestins (β-arrestin-1 and -2), which are recruited from the cytosol to the plasma membrane.
-
G-protein Uncoupling: The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, leading to desensitization of the G-protein-mediated signal.
-
Receptor Internalization: β-arrestin acts as an adaptor protein, linking the NK1R to components of the endocytic machinery, such as clathrin and AP-2. This leads to the internalization of the receptor-β-arrestin complex into clathrin-coated vesicles.
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the plasma membrane, leading to resensitization, or targeted for degradation in lysosomes, resulting in receptor downregulation.
Figure 3. β-Arrestin Recruitment and NK1R Internalization.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation
Activation of the NK1R can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. This pathway is often linked to cell proliferation, differentiation, and survival.
Pathway Description:
The activation of ERK by NK1R can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
-
G-protein-dependent: Activation of Gq and subsequent PKC activation can lead to the activation of the Ras/Raf/MEK/ERK cascade.
-
β-arrestin-dependent: β-arrestin can act as a scaffold, bringing components of the MAPK cascade into close proximity, thereby facilitating their activation.
The activated ERK can then translocate to the nucleus to regulate gene transcription.
Figure 4. MAPK/ERK Signaling Pathway Activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the activation of various signaling pathways by Substance P. Given that this compound is a stable, equipotent analog, these values are considered to be representative.
Table 1: Gq/11-Mediated Signaling
| Assay | Ligand | Cell Type | EC50 | Reference |
| Calcium Mobilization | Substance P | Spinal Neurons | 16.1 nM | |
| NK1R Internalization | Substance P | Spinal Neurons | 15.7 nM | |
| Inositol Phosphate Accumulation | Substance P | Cells expressing NK1R | ~10-100 nM |
Table 2: Gs-Mediated Signaling
| Assay | Ligand | Cell Type | EC50 | Reference |
| cAMP Accumulation | Substance P | CHO cells expressing NK1R | ~10-fold less potent than Gq |
Note on Biased Agonism: Substance P acts as a relatively balanced agonist at the NK1R, potently activating both Gq and Gs signaling pathways. However, other tachykinins, like Neurokinin A, show a preference for the Gq pathway, indicating the potential for biased agonism at this receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the downstream signaling of this compound.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, and is a reliable method for quantifying Gq-coupled receptor activation.
Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology. Endogenous IP1 produced by cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. An increase in cellular IP1 leads to a decrease in the HTRF signal. Lithium chloride (LiCl) is used to inhibit inositol monophosphatase, allowing for the accumulation of IP1.
Protocol:
-
Cell Culture: Plate cells expressing the NK1R in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound and any antagonists in a stimulation buffer containing LiCl.
-
Cell Stimulation:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with PBS.
-
Add the stimulation buffer containing LiCl to each well.
-
Add the agonist or antagonist dilutions to the appropriate wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) prepared according to the manufacturer's instructions to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths and plot the data against the logarithm of the agonist concentration to determine the EC50 value.
Figure 5. Workflow for the Inositol Monophosphate (IP1) Accumulation Assay.
ERK Phosphorylation Western Blot
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation.
Protocol:
-
Cell Culture and Starvation: Culture NK1R-expressing cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Stimulate the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).
-
Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Conclusion
The activation of the NK1 receptor by its stable agonist this compound initiates a complex and multifaceted signaling network. The primary pathways involve the canonical Gq/11-PLC-Ca2+ cascade, a Gs-cAMP-PKA pathway, β-arrestin-mediated desensitization and internalization, and the activation of the MAPK/ERK pathway. Understanding the intricacies of these pathways and the quantitative aspects of their activation is crucial for researchers in the field and for the development of novel therapeutics targeting the Substance P/NK1R system for a variety of pathological conditions. This guide provides a foundational framework for further investigation into this important signaling system.
References
- 1. This compound | Neurokinin Receptor激动剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of [Nle11]-Substance P on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of [Nle11]-Substance P, a stable and potent analog of Substance P, on smooth muscle contraction. This document delves into the underlying signaling mechanisms, presents available quantitative data for related compounds, and offers a detailed experimental protocol for assessing its activity.
Introduction to this compound and its Significance
Substance P (SP) is a neuropeptide belonging to the tachykinin family, known for its diverse physiological roles, including the potent induction of smooth muscle contraction.[1] It is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] The methionine residue at position 11 is susceptible to oxidation, which can lead to a loss of biological activity. To address this, the analog this compound was synthesized, where methionine is replaced by the isosteric amino acid norleucine. This substitution confers stability against oxidation while maintaining a similar biological potency to the native Substance P, making it a valuable tool for research and potential therapeutic development.
The Tachykinin System: Receptors and Ligands
The biological effects of Substance P and its analogs are mediated through the interaction with neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs).[3] There are three main subtypes of NK receptors:
-
NK1 Receptor: Shows the highest affinity for Substance P.
-
NK2 Receptor: Preferentially binds to Neurokinin A (NKA).
-
NK3 Receptor: Has the highest affinity for Neurokinin B (NKB).
This compound, like Substance P, exerts its effects primarily through the activation of the NK1 receptor.
Signaling Pathway of this compound in Smooth Muscle Contraction
Upon binding of this compound to the NK1 receptor on the surface of smooth muscle cells, a cascade of intracellular events is initiated, leading to muscle contraction. This process is primarily mediated through the Gq/11 signaling pathway.
The key steps in the signaling pathway are as follows:
-
Receptor Activation: this compound binds to and activates the NK1 receptor.
-
G-protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gq/11, leading to the exchange of GDP for GTP on the α-subunit.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, in concert with Ca2+, activates Protein Kinase C (PKC), which can further contribute to the contractile response.
-
Calmodulin Activation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin (CaM).
-
MLCK Activation: The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).
-
Myosin Phosphorylation and Contraction: MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which in turn initiates cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.
Signaling cascade of this compound-induced smooth muscle contraction.
Quantitative Analysis of Tachykinin-Induced Smooth Muscle Contraction
The potency and efficacy of this compound and related tachykinins are typically quantified by determining their EC50 and Emax values from dose-response curves in isolated smooth muscle preparations, such as the guinea-pig ileum.
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response for that agonist. It is a measure of the agonist's potency.
-
Emax (Maximum effect): The maximal response that can be produced by the agonist. It is a measure of the agonist's efficacy.
While direct comparative studies providing specific EC50 and Emax values for this compound on the guinea-pig ileum were not prominently available in the reviewed literature, it is widely reported to have a potency similar to that of Substance P. The following table provides context by summarizing the potencies of Substance P and other tachykinins on the guinea-pig ileum.
| Agonist | Preparation | EC50 (nM) | Relative Potency (SP = 1) |
| Substance P | Guinea-pig ileum | ~1-10 | 1 |
| Neurokinin A | Guinea-pig ileum | ~5-20 | ~0.5 - 1 |
| Neurokinin B | Guinea-pig ileum | ~10-50 | ~0.2 - 0.5 |
| Eledoisin | Guinea-pig ileum | ~0.5-5 | ~2 - 10 |
| Kassinin | Guinea-pig ileum | ~1-10 | ~1 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Experimental Protocol: Isolated Guinea-Pig Ileum Bioassay
The following protocol details the methodology for assessing the contractile effect of this compound on the isolated guinea-pig ileum, a standard and sensitive preparation for studying tachykinin activity.
Materials and Reagents
-
Male Dunkin-Hartley guinea-pig (250-350 g)
-
Isolated organ bath system with thermostatic control
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
-
Physiological Salt Solution (PSS), e.g., Tyrode's solution (in mM): NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6.
-
This compound stock solution and serial dilutions
-
Acetylcholine (for viability testing)
-
Surgical instruments (scissors, forceps)
-
Suture thread
Tissue Preparation
-
Humanely euthanize the guinea-pig by cervical dislocation followed by exsanguination, in accordance with institutional animal care and use committee guidelines.
-
Open the abdominal cavity and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (approximately 10-15 cm from the cecum).
-
Place the isolated ileum in a petri dish containing pre-warmed (37°C) and aerated PSS.
-
Gently flush the lumen of the ileal segment with PSS using a syringe to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie a suture thread to each end of the ileal segment.
Organ Bath Setup and Equilibration
-
Mount the prepared ileal segment in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isotonic force transducer.
-
Apply a resting tension of approximately 1 g to the tissue and allow it to equilibrate for 45-60 minutes.
-
During the equilibration period, wash the tissue with fresh PSS every 15 minutes.
Experimental Procedure
-
Viability Test: After equilibration, assess the viability of the tissue by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath. A robust contraction should be observed. Wash the tissue and allow it to return to baseline.
-
Dose-Response Curve Generation:
-
Once a stable baseline is achieved, add the lowest concentration of this compound to the organ bath.
-
Allow the contraction to reach a plateau (typically 2-3 minutes).
-
Without washing, add the next, higher concentration of this compound (cumulative addition).
-
Continue this process with increasing concentrations until a maximal response is achieved and subsequent higher concentrations do not elicit a greater response.
-
-
Data Recording: Continuously record the isometric tension throughout the experiment using the data acquisition system.
Data Analysis
-
Measure the baseline tension before the addition of the agonist.
-
For each concentration of this compound, determine the peak or plateau contractile response and subtract the baseline tension.
-
Normalize the responses by expressing them as a percentage of the maximal contraction observed.
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and Emax values.
Workflow for assessing smooth muscle contraction in an isolated tissue bath.
Conclusion
This compound is a valuable research tool for investigating the roles of tachykinins in smooth muscle physiology and pathophysiology. Its stability and potent NK1 receptor agonism make it a reliable agent for in vitro and in vivo studies. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to effectively study the effects of this compound and other tachykinin analogs on smooth muscle contraction, contributing to a deeper understanding of their mechanisms of action and therapeutic potential.
References
- 1. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological evaluation of substance P antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of [Nle¹¹]-Substance P in Pain Transmission Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2][3] It is a member of the tachykinin peptide family and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][4] The interaction of Substance P with NK1R is a critical area of research for the development of novel analgesics.
[Nle¹¹]-Substance P is a synthetic analog of Substance P where the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation of the methionine residue, thereby increasing the peptide's stability and making it a valuable tool for in vitro and in vivo studies. This technical guide provides an in-depth overview of the role of [Nle¹¹]-Substance P in pain transmission pathways, including its mechanism of action, relevant signaling cascades, and detailed experimental protocols for its investigation.
Mechanism of Action and Signaling Pathways
Substance P, and by extension [Nle¹¹]-Substance P, plays a crucial role in sensitizing and activating neurons involved in pain perception. Upon release from the central terminals of primary afferent sensory neurons in the dorsal horn of the spinal cord, it binds to and activates NK1 receptors on postsynaptic neurons.
Activation of the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the NK1R to the Gq/11 G protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
DAG activates protein kinase C (PKC), which can phosphorylate various intracellular proteins, including ion channels and other receptors.
This signaling cascade ultimately leads to neuronal depolarization, increased excitability, and enhanced transmission of pain signals.
Furthermore, Substance P signaling can also involve the Gs G protein pathway, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This can contribute to longer-term changes in neuronal function and gene expression related to pain sensitization.
Signaling Pathway Diagram
Caption: [Nle¹¹]-Substance P signaling cascade via the NK1 receptor.
Quantitative Data
| Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference |
| Substance P | NK1 | Radioligand Binding | Kd | 0.17 nM | Rat | |
| Substance P | NK1 | cAMP Production | EC₅₀ | ~10 nM | Human | |
| [Sar⁹,Met(O₂)¹¹]-SP | NK1 | Radioligand Binding | Kd | 1.4 ± 0.5 nM | Rat |
Note: The lack of standardized reporting and variability in experimental conditions can lead to a range of reported values. Researchers should consider these factors when designing and interpreting experiments.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of [Nle¹¹]-Substance P in pain transmission. These are generalized protocols that can be adapted for specific research questions.
Radioligand Binding Assay
This protocol is for determining the binding affinity of [Nle¹¹]-Substance P to the NK1 receptor in a competitive binding assay format.
Experimental Workflow Diagram
References
- 1. Enhanced nociception by exogenous and endogenous substance P given into the spinal cord in mice lacking NR2A/ε1, an NMDA receptor subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substance P and pain chronicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
[Nle11]-Substance P: A Technical Guide to its Role in Mood and Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), a neuropeptide of the tachykinin family, and its preferred receptor, the neurokinin-1 (NK1) receptor, are key players in the neurocircuitry of stress, anxiety, and depression. [Nle11]-Substance P is a synthetic analog of Substance P in which the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation, thereby increasing the peptide's stability while maintaining high affinity and agonist activity at the NK1 receptor. This technical guide provides an in-depth overview of the involvement of this compound and the broader SP/NK1 receptor system in the pathophysiology of mood and anxiety disorders. It details the underlying signaling pathways, summarizes key preclinical findings, and provides comprehensive experimental protocols for researchers investigating this therapeutic target. The consistent anxiogenic-like effects observed with NK1 receptor agonists and the corresponding anxiolytic and antidepressant-like effects of NK1 receptor antagonists underscore the potential of this system as a target for novel pharmacotherapies.
Introduction
Substance P is an eleven-amino-acid peptide that is widely distributed throughout the central and peripheral nervous systems. Its biological effects, particularly those related to mood and anxiety, are primarily mediated through the G protein-coupled NK1 receptor. The localization of SP and NK1 receptors in brain regions critical for emotional processing, such as the amygdala, hippocampus, and prefrontal cortex, provides a neuroanatomical basis for their role in psychiatric disorders.
Stressful stimuli have been shown to induce the release of Substance P in these key brain areas. This release contributes to the behavioral and physiological manifestations of anxiety and depression. Consequently, the development of NK1 receptor antagonists has been a significant area of research for novel anxiolytic and antidepressant medications. This compound, as a stable and potent NK1 receptor agonist, serves as a critical tool for elucidating the precise role of this signaling pathway in preclinical models of mood and anxiety disorders.
This compound and NK1 Receptor Interaction: Quantitative Data
Due to the limited availability of specific quantitative data for this compound, this section includes data for the well-characterized, potent, and selective NK1 receptor agonist, [Sar9, Met(O2)11]-Substance P, as a representative analog. This allows for a quantitative understanding of the pharmacology of potent NK1 receptor agonism.
| Parameter | Ligand | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | [Sar9, Met(O2)11]-Substance P | Rat brain membranes | 2 nM | [1] |
| [3H]Substance P | Transfected CHO cells expressing rat NK1 receptor | 0.33 ± 0.13 nM | [2] | |
| Functional Potency (EC50) | Substance P (Inositol Phosphate Accumulation) | HEK293-T cells expressing NK1R | ~10-100 nM | [3] |
| Substance P (Intracellular Calcium Increase) | NK1R-expressing HEK293 cells | -log EC50: 8.5 ± 0.3 M | [4] |
Preclinical Evidence in Models of Anxiety and Depression
The administration of Substance P or its agonists into the brain of laboratory animals consistently produces behaviors indicative of anxiety and depression. Conversely, the blockade of NK1 receptors with antagonists has been shown to have anxiolytic and antidepressant-like effects.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Treatment | Animal Model | Dose/Route | Key Findings | Reference |
| Substance P (SP 6-11 fragment) | Rat | 10 pmol, i.c.v. | Decrease in entries and time spent in open arms (anxiogenic-like effect). | [5] |
| Substance P | Rat | 1 pmol, intra-medial amygdala | Anxiogenic-like effect, reversed by an NK1 antagonist. | |
| NK1 Receptor Antagonist | Rat | 100 pmol, intra-medial amygdala | Blocked stress-induced anxiogenic-like effects. |
Forced Swim Test (FST)
| Treatment Group | Expected Outcome with Antidepressant | Key Parameters Measured |
| Vehicle Control | Baseline immobility | Immobility time, swimming time, climbing time |
| Antidepressant | Decreased immobility time | Immobility time, swimming time, climbing time |
Signaling Pathways of the NK1 Receptor
Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events that are implicated in the modulation of neuronal excitability and synaptic plasticity, thereby influencing mood and anxiety. The primary signaling pathway involves the coupling of the NK1 receptor to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream kinases such as the extracellular signal-regulated kinase (ERK).
Detailed Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
Objective: To assess anxiety-like behavior in rodents following the administration of this compound or other test compounds.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video tracking system and software.
-
Test animals (rats or mice).
-
This compound and vehicle solution.
-
Injection supplies (syringes, needles).
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intracerebroventricular, intraperitoneal) at a predetermined time before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Start the video tracking system and allow the animal to explore the maze for a 5-minute period.
-
Data Collection: The software will record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
-
Post-Test: Remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
An anxiogenic-like effect is indicated by a significant decrease in these parameters compared to the vehicle-treated group.
Forced Swim Test (FST) Protocol for Rodents
Objective: To evaluate the potential antidepressant-like or pro-depressive effects of this compound.
Materials:
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).
-
Water at 23-25°C.
-
Video camera and recording software.
-
Test animals (rats or mice).
-
This compound and vehicle solution.
-
Towels for drying animals.
Procedure:
-
Pre-Test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This session serves to induce a state of helplessness.
-
Post-Pre-Test: After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
Drug Administration: 24 hours after the pre-test session, administer this compound or vehicle.
-
Test Session (Day 2): At a specified time after drug administration (e.g., 30-60 minutes), place the animal back into the water tank for a 5-minute test session.
-
Recording: Record the entire 5-minute session for later analysis.
-
Post-Test: Remove the animal, dry it, and return it to its home cage.
Data Analysis:
-
Score the video recording for the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the lack of all movement except for that necessary to keep the head above water.
-
An increase in immobility time is indicative of a pro-depressive-like effect, while a decrease suggests an antidepressant-like effect.
c-Fos Immunohistochemistry Protocol for Rodent Brain
Objective: To identify neuronal activation in specific brain regions following a behavioral test or drug administration.
Materials:
-
Animals previously subjected to behavioral testing.
-
Anesthetic (e.g., pentobarbital).
-
Perfusion solutions: Phosphate-buffered saline (PBS) and 4% paraformaldehyde (PFA).
-
Cryoprotectant solution (e.g., 30% sucrose in PBS).
-
Cryostat or vibrating microtome.
-
Microscope slides.
-
Primary antibody against c-Fos.
-
Biotinylated secondary antibody.
-
Avidin-biotin complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate kit.
-
Microscope for imaging.
Procedure:
-
Perfusion: 90-120 minutes after the behavioral test, deeply anesthetize the animal and perform transcardial perfusion, first with cold PBS to clear the blood, followed by 4% PFA to fix the brain tissue.
-
Post-Fixation and Cryoprotection: Dissect the brain and post-fix it in 4% PFA overnight at 4°C. Then, transfer the brain to a cryoprotectant solution until it sinks.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) using a cryostat or microtome.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to reduce non-specific binding.
-
Incubate with the primary c-Fos antibody overnight at 4°C.
-
Wash sections and incubate with the biotinylated secondary antibody.
-
Wash sections and incubate with the ABC reagent.
-
Develop the signal using the DAB substrate kit, which will produce a brown precipitate in c-Fos-positive cells.
-
-
Mounting and Imaging: Mount the sections onto microscope slides, dehydrate, and coverslip. Image the brain regions of interest using a light microscope and quantify the number of c-Fos-positive cells.
Conclusion
The Substance P/NK1 receptor system is a critical component of the neural circuitry underlying mood and anxiety. The stable and potent NK1 receptor agonist, this compound, is an invaluable research tool for probing the functional consequences of activating this pathway. Preclinical studies consistently demonstrate that activation of NK1 receptors produces anxiogenic- and depressive-like behaviors, while their blockade offers therapeutic potential. The detailed methodologies and signaling pathways provided in this guide are intended to facilitate further research into this promising area of neuropsychopharmacology, with the ultimate goal of developing novel and more effective treatments for mood and anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
- 4. [Sar9,Met(O2)11]-Substance P | NK1 Receptor Agonists: R&D Systems [rndsystems.com]
- 5. Further evidence on the anxiogenic-like effect of substance P evaluated in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
[Nle11]-Substance P: A Technical Guide to its Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator in the central and peripheral nervous systems, implicated in a wide range of physiological processes including pain transmission, inflammation, and mood regulation. [Nle11]-Substance P is a stable analog of Substance P, where the methionine at position 11 is replaced by norleucine to prevent oxidation, making it a preferred tool for in vitro and in vivo studies. This technical guide provides an in-depth overview of the critical role of this compound in modulating synaptic plasticity, a fundamental mechanism for learning and memory. We will delve into the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.
Core Mechanisms of Action
This compound exerts its effects primarily through the activation of the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The binding of this compound to NK1R initiates a cascade of intracellular signaling events that ultimately lead to the modulation of synaptic strength.
Signaling Pathways
The activation of NK1R by this compound predominantly couples to the Gq alpha subunit of the heterotrimeric G-protein. This initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is a critical event in the induction of synaptic plasticity.
-
DAG and Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, can phosphorylate a variety of downstream targets, including ion channels and other kinases.
A key consequence of this signaling cascade is the potentiation of N-methyl-D-aspartate receptor (NMDAR) function.[1][2][3] PKC can directly phosphorylate the NMDAR, reducing its magnesium (Mg2+) block and increasing its sensitivity to glutamate. This enhancement of NMDAR activity is a crucial step in the induction of long-term potentiation (LTP), a persistent strengthening of synapses.
Furthermore, downstream of the initial Ca2+ and PKC signals, other kinases such as Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) and Protein Kinase M zeta (PKMζ) have been shown to be involved in the SP-induced potentiation of synaptic transmission.[4][5]
Quantitative Data on Synaptic Plasticity
The following tables summarize quantitative data from studies investigating the effects of Substance P and its agonists on synaptic plasticity, primarily focusing on Long-Term Potentiation (LTP) in the hippocampus.
| Parameter | Substance P Concentration | Effect on fEPSP Slope | Brain Region | Reference |
| LTP Induction | 1 µM | Significant increase in potentiation after 60 min | Guinea Pig Hippocampus (CA1) | |
| LTP Induction | 5 µM | Induced a long-lasting slow-onset potentiation | Rat Hippocampus (CA2) | |
| NMDA-induced current | 2-200 nM | Potentiation of NMDA-induced inward currents | Rat Spinal Dorsal Horn | |
| Spontaneous IPSCs | 1 µM | Increased frequency and amplitude | Mouse Central Amygdala |
| Antagonist | Concentration | Effect on Substance P-induced Potentiation | Brain Region | Reference |
| L-822429 (NK1R antagonist) | 1 µM | Blocked the effects of Substance P | Mouse Central Amygdala | |
| Spantide (SP antagonist) | 10-20 µM | Depressed slow ventral root potentials | Neonatal Rat Spinal Cord | |
| CP-96,345 (NK1R antagonist) | Not specified | Cancelled out the facilitatory effect on LTP | Adult Rat Visual Cortex |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro electrophysiology experiment to assess the impact of this compound on LTP in hippocampal slices.
Experimental Workflow
Detailed Methodologies
1. Hippocampal Slice Preparation:
-
Animal Model: Male Wistar rats (5-7 weeks old) are commonly used.
-
Anesthesia and Decapitation: Anesthetize the animal with isoflurane or a similar anesthetic, followed by decapitation.
-
Brain Extraction: Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
-
Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
2. Slice Incubation and Recovery:
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to recover at room temperature (22-25°C) for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Recording Chamber: Place a single slice in a submerged or interface recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Electrodes:
-
Recording Electrode: A glass micropipette (2-5 MΩ) filled with aCSF is placed in the stratum radiatum of the CA1 or CA2 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stimulating Electrode: A bipolar tungsten electrode is placed in the Schaffer collateral pathway (for CA1 recordings) or the temporoammonic pathway (for CA2 recordings) to evoke fEPSPs.
-
-
Baseline Recording: Deliver single baseline stimuli every 15-30 seconds (0.033-0.067 Hz) at an intensity that elicits 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20-30 minutes.
4. Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or aCSF).
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-5 µM) and apply it to the slice via bath perfusion for a specified duration (e.g., 10-20 minutes) prior to LTP induction.
5. LTP Induction:
-
High-Frequency Stimulation (HFS): A common protocol is one or more trains of 100 Hz stimulation for 1 second.
-
Theta-Burst Stimulation (TBS): This protocol mimics endogenous hippocampal rhythms and typically consists of bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
6. Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.
7. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Plot the normalized fEPSP slopes over time to visualize the induction and maintenance of LTP.
-
Compare the degree of potentiation between control (aCSF only) and this compound-treated slices.
Interaction with other Neurotransmitter Systems
GABAergic System
While this compound is primarily known for its excitatory effects, it also modulates inhibitory neurotransmission. Studies have shown that Substance P can increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in the central amygdala, indicating an enhancement of GABAergic activity. This suggests that this compound may play a complex role in balancing excitation and inhibition within neural circuits.
In Vivo Relevance
The modulation of synaptic plasticity by this compound has significant implications for learning and memory. In vivo studies have shown that Substance P is involved in these cognitive processes. For instance, administration of Substance P has been found to facilitate learning and memory in various behavioral tasks in rodents. Conversely, blocking NK1 receptors can impair these functions.
Conclusion
This compound is a powerful modulator of synaptic plasticity, primarily through the activation of NK1 receptors and the subsequent potentiation of NMDA receptor function. The signaling cascade involves the Gq/PLC pathway, leading to increased intracellular calcium and activation of key kinases like PKC, CaMKIV, and PKMζ. This ultimately facilitates the induction of long-term potentiation, a cellular correlate of learning and memory. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in synaptic function and its potential as a therapeutic target for cognitive disorders. The complex interplay with other neurotransmitter systems, such as the GABAergic system, highlights the need for continued research to fully elucidate the multifaceted effects of this neuropeptide in the brain.
References
- 1. Substance P Modulates NMDA Responses and Causes Long-Term Protein Synthesis-Dependent Modulation of the Lamprey Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P enhances NMDA channel function in hippocampal dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-receptor regulation of substance P release from primary afferent nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P induces plasticity and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P Regulation in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Effects of [Nle11]-Substance P in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological effects of [Nle11]-Substance P, a stable analog of the neuropeptide Substance P (SP), in preclinical models. This compound, where the methionine residue at position 11 is replaced by norleucine, offers enhanced stability against oxidation, making it a valuable tool for in vitro and in vivo studies. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Introduction to this compound and its Mechanism of Action
Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family, which also includes neurokinin A and neurokinin B. It is widely distributed in both the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, smooth muscle contraction, and immune regulation.[1][2]
This compound exerts its effects by acting as a potent agonist for neurokinin receptors (NKRs), with a preferential affinity for the neurokinin-1 receptor (NK1R).[3][4] The NK1R is a G protein-coupled receptor (GPCR) that, upon activation by this compound, primarily couples to Gq and Gs proteins.[5] This coupling initiates downstream signaling cascades involving second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP). These signaling events ultimately lead to the diverse physiological responses associated with Substance P.
Signaling Pathways of this compound
The activation of the NK1 receptor by this compound triggers a cascade of intracellular events. The primary signaling pathways are depicted below.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the effects of Substance P and its analogs. While specific values for this compound are limited in the literature, the data for Substance P provide a strong reference for expected potency and efficacy.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Substance P | NK1R | Radioligand Binding | Transfected CHO cells | Kd | ~0.4 nM | N/A |
| Substance P | NK1R | Calcium Mobilization | Rat Spiral Ganglion Neurons | EC50 | 18.8 µM | |
| Substance P | NK1R | Smooth Muscle Contraction | Guinea-pig ileum | Concentration Range | 10-13 - 10-8 M | |
| [Sar9,Met(O2)11]-SP | NK1R | Radioligand Binding | Rat brain synaptosomes | IC50 | 0.2 nM | N/A |
Table 2: In Vivo Physiological Effects
| Animal Model | Effect Measured | Compound | Dose | Route of Administration | Result | Reference |
| Rat | Paw Edema | Substance P | 0.1 - 10 µ g/paw | Intraplantar | Dose-dependent increase in paw volume | |
| Rat | Thermal Injury-Induced Edema | Substance P | N/A (endogenous release) | N/A | Increased paw volume | |
| Rat | Carrageenan-Induced Paw Edema | Substance P | Submaximal doses | Co-administration with carrageenan | Synergistic exacerbation of inflammation | |
| Rat | Pyloric Sphincter Contraction | Substance P | 10 IU BoNT/A followed by SP | In vivo injection, ex vivo measurement | Reversed BoNT/A-induced reduction in contraction |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the physiological effects of this compound.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the NK1 receptor.
Objective: To determine the potency (EC50) of this compound in activating the NK1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add the different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This model is used to assess the pro-inflammatory effects of this compound in vivo.
Objective: To evaluate the ability of this compound to induce or potentiate inflammation in a preclinical model.
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
Materials:
-
This compound.
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Injection:
-
Direct Effect: Inject a solution of this compound (in various doses) subcutaneously into the plantar surface of the right hind paw.
-
Potentiation Effect: Co-administer a sub-inflammatory dose of carrageenan with various doses of this compound.
-
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the results between different treatment groups.
Ex Vivo Smooth Muscle Contraction Assay (Organ Bath)
This assay is used to determine the contractile effect of this compound on isolated smooth muscle tissue.
Objective: To characterize the dose-response relationship of this compound-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig ileum, rabbit trachea).
-
Organ bath system with a force transducer.
-
Krebs-Ringer bicarbonate solution, aerated with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and cut it into strips of appropriate size.
-
Mounting: Mount the tissue strips in the organ baths containing Krebs-Ringer solution maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular washing.
-
Contraction Induction: Add cumulative concentrations of this compound to the organ bath and record the resulting contractile force.
-
Data Analysis: Normalize the contractile response to a maximal contraction induced by a standard agonist (e.g., KCl). Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax.
Conclusion
This compound is a critical tool for investigating the diverse physiological roles of the tachykinin system. Its enhanced stability makes it a reliable agonist for both in vitro and in vivo preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at understanding the complex biology of Substance P and for the identification of novel therapeutics targeting the NK1 receptor. Further research is warranted to establish a more comprehensive quantitative profile of this compound across a wider range of preclinical models.
References
- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Neurokinin Receptor激动剂 | MCE [medchemexpress.cn]
- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Imaging Assays with [Nle11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P is a neuropeptide that plays a significant role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects by binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. [Nle11]-Substance P is a synthetic analog of Substance P where the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation, thereby increasing the peptide's stability while maintaining a similar biological activity and potency to the native Substance P.
Upon binding to the NK1R, this compound initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium is a key second messenger that triggers a wide range of cellular responses. Consequently, in vitro calcium imaging assays are a powerful tool for studying NK1R activation and for screening potential agonists or antagonists. This application note provides a detailed protocol for conducting such assays using this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a potent agonist at the NK1R. The binding of this compound to the NK1R, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein, initiates a well-defined signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent dyes.
Caption: this compound signaling pathway leading to intracellular calcium release.
Data Presentation
The potency of this compound in inducing intracellular calcium mobilization can be quantified by determining its half-maximal effective concentration (EC50). The following table summarizes the expected quantitative data for this compound in a typical in vitro calcium imaging assay using a cell line stably expressing the NK1 receptor.
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound | CHO-K1/NK1 | Calcium Mobilization | ~67 nM | [1] |
| Substance P | CHO-K1/NK1 | Calcium Mobilization | 67 nM | [1] |
| Substance P | HEK293 cells expressing NK1R | Calcium Mobilization | -log EC50 of 8.5 ± 0.3 M | [2][3] |
Note: The EC50 value for this compound is inferred from the similar potency reported for Substance P in the same cell line and assay type.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay using Fluo-4 AM
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fluo-4 AM in a 96-well plate format.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1)
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Seeding:
-
The day before the assay, seed CHO-K1/NK1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water or a suitable buffer. Store at -20°C.
-
Fluo-4 AM Loading Buffer:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS with 20 mM HEPES. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.
-
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 50 µL of the Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES in a separate 96-well plate (compound plate).
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add a defined volume of the this compound dilutions from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the fluorescence signal after agonist addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F - F0).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the in vitro calcium imaging assay.
References
- 1. genscript.com [genscript.com]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Nle11]-Substance P in Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing [Nle11]-Substance P, a stable analog of the neuropeptide Substance P, in whole-cell patch clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes the expected electrophysiological effects.
Introduction
This compound is a potent and selective agonist for the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The substitution of Methionine at position 11 with Norleucine confers resistance to oxidation, providing greater stability in experimental conditions compared to the endogenous Substance P. This makes it an ideal tool for investigating the physiological roles of NK1 receptor activation in various cell types, particularly neurons.
Activation of the NK1 receptor by this compound initiates a signaling cascade that can modulate neuronal excitability, synaptic transmission, and ion channel activity. Understanding these effects is crucial for research in pain, inflammation, neurodegenerative diseases, and mood disorders.
Mechanism of Action
This compound, like Substance P, preferentially binds to and activates the NK1 receptor. This interaction triggers the dissociation of the heterotrimeric G-protein, primarily coupling to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers can then directly or indirectly modulate the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.[1]
The primary electrophysiological consequence of NK1 receptor activation in many neurons is a slow depolarization. This is often achieved through the suppression of inwardly rectifying potassium (Kir) channels and other resting potassium conductances, as well as the opening of non-selective cation channels.[2]
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound based on studies of Substance P in whole-cell patch clamp recordings. Note that specific dose-response data for this compound is limited in publicly available literature; however, as a stable and potent NK1 receptor agonist, its effects are expected to be comparable to Substance P.
Table 1: Electrophysiological Effects of Substance P on Neuronal Properties
| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |
| Membrane Potential | Locus Coeruleus Neurons | 30 nM - 3 µM | Depolarization | [2] |
| Interstitial Cells of Cajal | 0.1 - 1 µM | Depolarization (7 ± 1 mV to 49 ± 2 mV) | [3] | |
| Input Resistance | Neostriatal Spiny Neurons | 1 µM | Increase | [4] |
| Inward Current | Locus Coeruleus Neurons | 30 nM - 3 µM | Induction of inward current at -60 mV | |
| Dorsal Root Ganglion Neurons | 0.3 - 1 µM | Increased inward current below -30 mV | ||
| Excitatory Postsynaptic Currents (EPSCs) | Insular Cortex Pyramidal Neurons | Dose-dependent | Suppression of mean eEPSC amplitude | |
| Nucleus Tractus Solitarii Neurons | 0.1 - 1 µM | Concentration-dependent decrease in eEPSC amplitude |
Table 2: Modulation of Ion Channels by Substance P
| Ion Channel Type | Cell Type | Effect | Reference |
| Inwardly Rectifying K+ Channels | Locus Coeruleus Neurons | Reduced conductance | |
| Cation Channels | Locus Coeruleus Neurons | Increased conductance | |
| Na+-leak Channel (NALCN) | Interstitial Cells of Cajal | Depolarization mediated by this channel |
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound using whole-cell patch clamp electrophysiology on cultured neurons or acute brain slices.
Materials and Reagents
-
This compound (powder)
-
Vehicle: Sterile, deionized water or appropriate buffer.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for patch pipette): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, and osmolarity adjusted to ~290 mOsm.
-
Cell Culture Medium or Slice Recovery Buffer
-
Patch Pipettes: Borosilicate glass capillaries (resistance of 3-7 MΩ when filled with internal solution).
-
Whole-cell patch clamp setup: including microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
-
Perfusion system
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile water to make a high-concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in aCSF immediately before use.
-
-
Cell/Slice Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density for recording.
-
For acute brain slices, prepare slices (e.g., 250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.
-
-
Whole-Cell Patch Clamp Recording:
-
Transfer a coverslip with cultured cells or a brain slice to the recording chamber of the patch clamp setup.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.
-
Using a microscope, identify a healthy neuron for recording.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach the target neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
After achieving a stable giga-seal, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Clamp the cell at a holding potential of -60 mV or -70 mV. Record baseline currents. To study the effect on voltage-gated channels, apply appropriate voltage steps.
-
Current-Clamp Mode: Record the resting membrane potential and baseline spontaneous firing activity. To assess changes in excitability, inject depolarizing current steps of increasing amplitude.
-
-
Application of this compound:
-
After recording a stable baseline for at least 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., starting with 100 nM and increasing to 1 µM).
-
Record the electrophysiological response for the duration of the drug application (typically 5-15 minutes or until a steady-state effect is observed).
-
To determine a dose-response relationship, apply increasing concentrations of this compound in a stepwise manner, with a washout period in between if possible.
-
-
Washout and Data Analysis:
-
Switch the perfusion back to drug-free aCSF to wash out this compound and record the recovery of the cell's activity.
-
Analyze the recorded data to quantify changes in membrane potential, holding current, input resistance, firing frequency, and the properties of synaptic currents.
-
Troubleshooting and Considerations
-
Stability of this compound: While more stable than Substance P, it is still a peptide and can be subject to degradation. Prepare fresh dilutions from the frozen stock for each experiment.
-
Desensitization: NK1 receptors can desensitize upon prolonged exposure to agonists. Be mindful of the application duration and consider using a perfusion system that allows for rapid application and washout.
-
Indirect Effects: Substance P can modulate the release of other neurotransmitters. Consider using appropriate receptor antagonists to isolate the direct effects on the recorded neuron.
-
Cell-Type Specificity: The effects of NK1 receptor activation can vary significantly between different neuronal populations. It is important to characterize the cell type being recorded.
By following these protocols and considering the provided information, researchers can effectively utilize this compound to investigate the intricate roles of the NK1 receptor in neuronal function.
References
- 1. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 2. Substance P opens cation channels and closes potassium channels in rat locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of Na+-leak Channel in Substance P-induced Depolarization of Pacemaking Activity in Interstitial Cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of substance P (neurokinin-1) receptor activation on rat neostriatal projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing [Nle¹¹]-Substance P Binding: An Immunohistochemistry Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) visualization of [Nle¹¹]-Substance P binding to its target receptor, the Neurokinin-1 Receptor (NK1R). Additionally, it includes application notes, a summary of relevant binding data, and diagrams of the experimental workflow and the Substance P/NK1R signaling pathway. [Nle¹¹]-Substance P is a stable analog of Substance P, where the methionine at position 11 is replaced by norleucine, preventing oxidation and making it a valuable tool for research.
Data Presentation: Comparative Binding Affinities
| Ligand | Receptor | Preparation | K_d_ (nM) | Reference |
| [³H]Substance P | Rat NK1R | Transfected CHO cell homogenates | 0.33 ± 0.13 |
Note: It is widely cited that [Nle¹¹]-Substance P exhibits similar biological activity and potency to Substance P. However, for precise quantitative comparison, it is recommended that researchers perform their own binding assays under their specific experimental conditions.
Experimental Protocols: Immunohistochemistry for [Nle¹¹]-Substance P Binding
This protocol is designed for the visualization of [Nle¹¹]-Substance P binding in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a biotinylated version of the peptide analog.
Materials and Reagents:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Biotinylated [Nle¹¹]-Substance P
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse gently with running distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific binding.
-
-
Incubation with Biotinylated [Nle¹¹]-Substance P:
-
Dilute the biotinylated [Nle¹¹]-Substance P to the desired concentration in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined empirically, but a starting point of 1-10 µM can be considered.
-
Apply the diluted peptide solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash the slides three times with PBS or TBS for 5 minutes each.
-
Apply Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
Wash the slides three times with PBS or TBS for 5 minutes each.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for visualizing [Nle¹¹]-Substance P binding.
Substance P / NK1R Signaling Pathway
Caption: Major signaling pathways activated by Substance P binding to the NK1 receptor.
Application Notes and Protocols for In Situ Hybridization Techniques in the Study of [Nle11]-Substance P-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Nle11]-Substance P, a potent and stable analog of the neuropeptide Substance P (SP), exerts its biological effects through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The activation of NK1R by this compound initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression, influencing a wide array of physiological and pathological processes including pain transmission, inflammation, and cell proliferation. In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the spatial context of tissues and cells. This makes ISH an invaluable tool for elucidating the precise cellular and anatomical locations of gene expression changes induced by this compound, providing critical insights for basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for utilizing in situ hybridization to study the genetic sequelae of this compound administration. Both radioactive and non-radioactive ISH methods are described, offering flexibility based on experimental needs for sensitivity, resolution, and safety.
This compound and the NK1R Signaling Pathway
Substance P and its analog this compound are members of the tachykinin family of neuropeptides. The binding of these ligands to the NK1R activates various G proteins, primarily Gq/11 and Gs. This activation triggers downstream signaling cascades, including the mobilization of intracellular calcium, activation of protein kinase C (PKC), and production of cyclic AMP (cAMP).[1] These signaling events converge on the activation of several transcription factors, such as NF-κB and members of the MAPK family (e.g., ERK1/2), which then translocate to the nucleus to regulate the expression of target genes.[2][3]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Data Presentation: Quantitative Analysis of Gene Expression
The following table summarizes representative quantitative data on gene expression changes induced by Substance P, which can be extrapolated to its potent analog this compound. The data is compiled from various studies and illustrates the utility of quantitative analysis in understanding the molecular effects of NK1R activation.
| Gene | Tissue/Cell Type | Treatment | Fold Change/Observation | Method | Reference |
| c-fos | Mouse Brain (various regions) | Nociceptive stimulation (known to release SP) | Significant increase in mRNA levels | Radioactive ISH | [4] |
| CRF1 Receptor | Human Astrocytoma Cells (U373 MG) | 100 nM Substance P | Induction of mRNA expression | Macroarray, RT-PCR | [5] |
| IL-8 | Human Astrocytoma Cells (U373 MG) | Nanomolar concentrations of Substance P | Increased mRNA expression and secretion | Northern Blot, ELISA | |
| TGF-β1 | Rat Granulation Tissue Fibroblasts | 10⁻⁸ M Substance P | Up-regulation of mRNA expression | RT-PCR | |
| TGFR-1 | Rat Granulation Tissue Fibroblasts | 10⁻⁸ M Substance P | Up-regulation of mRNA expression | RT-PCR | |
| TGFR-2 | Rat Granulation Tissue Fibroblasts | 10⁻⁸ M Substance P | Up-regulation of mRNA expression | RT-PCR |
Experimental Protocols
Experimental Workflow Overview
The general workflow for studying this compound-induced gene expression using in situ hybridization involves several key stages, from tissue preparation to data analysis.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P Induces HO-1 Expression in RAW 264.7 Cells Promoting Switch towards M2-Like Macrophages | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Substance P induces expression of the corticotropin-releasing factor receptor 1 by activation of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing NK-1 Receptor Internalization with [Nle11]-Substance P in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Its involvement in pain transmission, inflammation, and affective disorders has made it a significant target for drug development.[4] Upon binding to its ligand, the NK-1 receptor undergoes rapid internalization, a key mechanism for regulating its signaling and cellular responsiveness.[4] This process of desensitization and subsequent resensitization is crucial for understanding the physiological and pathological roles of the SP-NK-1 receptor system.
Live-cell imaging provides a powerful tool to study the dynamics of NK-1 receptor internalization in real-time. [Nle11]-Substance P, a synthetic analog of Substance P where the methionine at position 11 is replaced by norleucine, offers a stable alternative for these studies as it is resistant to oxidation. When conjugated with a fluorescent probe, this compound allows for the direct visualization and quantification of receptor trafficking.
These application notes provide detailed protocols for using fluorescently labeled this compound to monitor NK-1 receptor internalization in live cells, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Quantitative Analysis of NK-1 Receptor Internalization
The following tables summarize quantitative data related to Substance P-induced NK-1 receptor internalization from various studies. This data provides a baseline for expected results when conducting live-cell imaging experiments.
| Parameter | Value | Experimental System | Reference |
| Internalization Rate | 83.5 ± 1.0% of specifically bound ligand internalized after 10 min at 37°C | Cells transfected with rat NK-1R cDNA, using 125I-labelled Substance P | |
| Peak Endosome Number | Average of 107 immunoreactive endosomes per cell at 3 min post-stimulation | Endothelial cells of postcapillary venules in rat tracheal mucosa, following intravenous SP injection | |
| Baseline Endosome Number | Average of 15 immunoreactive endosomes per cell in the absence of SP | Endothelial cells of postcapillary venules in rat tracheal mucosa | |
| Return to Baseline | Endosome numbers returned to baseline by 120 min post-stimulation | Endothelial cells of postcapillary venules in rat tracheal mucosa | |
| Stimulation Frequency Dependence | NK-1R internalization in lamina I neurons increased with stimulation frequency up to 100 Hz | Rat spinal cord slices with electrical stimulation of the dorsal root | |
| Ligand Affinity of Fluorescent Analog | ~6-fold lower affinity for human NK-1 receptor compared to unlabeled SP | Sf9 insect cells expressing human NK-1 receptor, using [fluorescein Lys3]SP |
Signaling Pathways and Experimental Workflow
NK-1 Receptor Signaling and Internalization Pathway
Activation of the NK-1 receptor by Substance P initiates a cascade of intracellular events mediated by G proteins, primarily Gq and Gs. This signaling leads to the generation of second messengers and ultimately results in the clathrin-dependent endocytosis of the receptor. The internalized receptor can then be recycled back to the plasma membrane or targeted for degradation.
Caption: NK-1 Receptor signaling cascade leading to internalization.
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the key steps for preparing cells and conducting live-cell imaging of NK-1 receptor internalization using fluorescently labeled this compound.
Caption: Workflow for live-cell imaging of NK-1 receptor internalization.
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled this compound
Objective: To conjugate a fluorescent dye to this compound for use in live-cell imaging. The peptide sequence of this compound is H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH2. The primary amine group of the lysine at position 3 is a common site for labeling.
Materials:
-
This compound (lyophilized powder)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-15) or HPLC for purification
-
Spectrophotometer
Procedure:
-
Peptide Reconstitution: Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While vortexing, slowly add a 5- to 10-fold molar excess of the reactive dye to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the fluorescently labeled peptide from the unreacted dye and unlabeled peptide using size-exclusion chromatography or reverse-phase HPLC.
-
Characterization: Determine the concentration and degree of labeling of the purified conjugate by measuring its absorbance at the excitation maximum of the dye and at 280 nm for the peptide.
Protocol 2: Live-Cell Imaging of NK-1 Receptor Internalization
Objective: To visualize and quantify the internalization of the NK-1 receptor in live cells upon stimulation with fluorescently labeled this compound. This protocol is adapted from general methods for observing GPCR internalization.
Materials:
-
HEK293, CHO, or other suitable cells stably or transiently expressing the human NK-1 receptor.
-
Glass-bottom cell culture dishes (35 mm).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Fluorescently labeled this compound (from Protocol 1).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate laser lines and emission filters for the chosen fluorophore.
Procedure:
-
Cell Seeding: 24-48 hours before imaging, seed the NK-1R-expressing cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Serum Starvation: On the day of the experiment, replace the growth medium with pre-warmed serum-free medium and incubate the cells for 1-2 hours at 37°C. This step reduces basal receptor activation.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Using the confocal microscope, locate a field of healthy cells. Acquire one or more baseline images to capture the initial distribution of the fluorescent signal (if any) and cell morphology.
-
Ligand Stimulation: Add the fluorescently labeled this compound to the medium in the dish to achieve the desired final concentration (e.g., 10-100 nM).
-
Time-Lapse Acquisition: Immediately after adding the ligand, begin acquiring a time-lapse series of images every 30-60 seconds for a total duration of 30-60 minutes. It is crucial to maintain focus and minimize phototoxicity by using the lowest possible laser power.
-
Data Analysis:
-
Qualitative Analysis: Observe the redistribution of the fluorescent signal from the plasma membrane to intracellular puncta (endosomes) over time.
-
Quantitative Analysis:
-
Define regions of interest (ROIs) for individual cells and for the intracellular and membrane compartments.
-
Measure the mean fluorescence intensity within these ROIs at each time point.
-
Calculate the ratio of intracellular to membrane fluorescence or the total intracellular fluorescence intensity over time to quantify the rate and extent of internalization.
-
-
Conclusion
The use of fluorescently labeled this compound in live-cell imaging is a robust method for investigating the dynamics of NK-1 receptor internalization. The protocols and data presented here provide a framework for researchers to design, execute, and interpret experiments aimed at understanding NK-1 receptor trafficking and its modulation by potential therapeutic agents. These studies can offer valuable insights into the mechanisms of receptor regulation and facilitate the development of novel drugs targeting the Substance P/NK-1 receptor system.
References
- 1. TGF-β regulates T-cell neurokinin-1 receptor internalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Nle¹¹]-Substance P Administration in In Vivo Animal Studies of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP), an eleven-amino acid neuropeptide, is a key mediator in the transmission of pain signals within the central and peripheral nervous systems.[1] It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor.[1] Upon binding, it initiates a signaling cascade that contributes to neuronal sensitization and the perception of pain. [Nle¹¹]-Substance P is a synthetic analog of Substance P where the methionine residue at position 11 is replaced with norleucine. This substitution prevents oxidation, thereby increasing the peptide's stability and making it a more reliable tool for in vivo research. These application notes provide detailed protocols for the administration of [Nle¹¹]-Substance P in rodent models of pain and for the subsequent behavioral assessment.
Mechanism of Action
[Nle¹¹]-Substance P, like endogenous Substance P, is a potent agonist of the NK1 receptor. The binding of [Nle¹¹]-Substance P to the NK1 receptor on neurons in the spinal cord, particularly in the dorsal horn, leads to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in increased neuronal excitability and enhanced transmission of nociceptive signals.
Furthermore, Substance P and its analogs can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.[2] This synergistic action contributes to the hyperalgesia and allodynia observed in various pain models.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using Substance P. Researchers should note that while [Nle¹¹]-Substance P is expected to have similar potency, empirical dose-response studies are recommended to determine the optimal concentrations for specific experimental conditions.
Table 1: In Vivo Administration and Behavioral Responses to Intrathecal Substance P in Rodents
| Species | Administration Route | Dose Range | Observed Behavioral Effects | Onset and Duration | Reference |
| Rat | Intrathecal (i.t.) | 0.65 - 32.5 nmol | Dose-dependent increase in mean arterial pressure and heart rate, agitation, and intermittent reciprocal hindlimb scratching. | Agitation for ~1 min; scratching for 3-6 min. | [3] |
| Rat | Intrathecal (i.t.) | Not specified | Caudally directed biting and licking, hindlimb scratching, writhing, and retching. | Rapid onset (~1 min), short duration (~3 min). | [4] |
| Mouse | Intrathecal (i.t.) | 5 µg | Reduced tail-flick latency (increased sensitivity to noxious heat). | 1-4 minutes post-injection. |
Table 2: Quantitative Outcomes in Behavioral Pain Assays Following Substance P Agonist Administration
| Assay | Species | Substance P Agonist/Dose | Primary Outcome Measure | Result | Reference |
| Formalin Test | Mouse | Intrathecal Substance P (co-administered with NMDA) | Licking/Flinching Time (Phase 1 & 2) | Intensified response in both phases with 1% and 5% formalin. | |
| Hargreaves Test (Thermal Paw Withdrawal) | Rat | Intrathecal Substance P | Paw Withdrawal Latency (seconds) | Decreased withdrawal latency, indicating thermal hyperalgesia. | |
| Von Frey Test (Mechanical Allodynia) | Mouse | Intrathecal [D-Pro², D-Trp⁷,⁹]-SP (antagonist) | 50% Withdrawal Threshold (g) | Elevation of mechanical nociceptive thresholds (analgesia). |
Experimental Protocols
Protocol 1: Intrathecal (i.t.) Injection in Rodents
Intrathecal injection delivers [Nle¹¹]-Substance P directly into the cerebrospinal fluid, allowing for targeted action on the spinal cord.
Materials:
-
[Nle¹¹]-Substance P
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Animal restrainer (for conscious injections) or stereotaxic frame (for anesthetized injections)
-
Disinfectant (e.g., 70% ethanol)
Procedure (for anesthetized rats):
-
Animal Preparation: Anesthetize the rat using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Positioning: Place the animal in a stereotaxic frame or prone on a surgical board to flex the spine.
-
Site Identification: Palpate the iliac crests of the pelvis. The injection site is on the midline between the L5 and L6 vertebrae.
-
Injection: Carefully insert the 30-gauge needle at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Administration: Slowly inject the desired volume (typically 5-10 µL) of the [Nle¹¹]-Substance P solution.
-
Post-Injection Care: Withdraw the needle and monitor the animal until it recovers from anesthesia. House the animal in a clean cage and observe for any adverse reactions.
Protocol 2: Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply the von Frey filaments from underneath the mesh to the plantar surface of the hind paw.
-
Testing Paradigm (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
-
Data Recording: Record the filament force that elicits a withdrawal response.
Protocol 3: Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the animal in a Plexiglas enclosure on the glass surface of the Hargreaves apparatus and allow it to acclimate for at least 30 minutes.
-
Stimulus Application: Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Latency Measurement: Activate the heat source. A timer will automatically start.
-
Endpoint: The timer stops when the animal withdraws its paw. Record the withdrawal latency in seconds.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage. If the animal does not respond within this time, the heat source will automatically shut off, and the cut-off time is recorded.
Protocol 4: Formalin Test for Inflammatory Pain
This test induces a biphasic pain response and is a model of persistent inflammatory pain.
Materials:
-
Formalin solution (e.g., 5% in sterile saline)
-
Syringe with a 30-gauge needle
-
Observation chamber with a mirror for unobstructed viewing
Procedure:
-
Acclimatization: Place the animal in the observation chamber for at least 30 minutes before injection.
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately return the animal to the observation chamber and start a timer.
-
Data Recording: Record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (acute phase): 0-5 minutes post-injection.
-
Phase 2 (inflammatory phase): 15-60 minutes post-injection.
-
Visualizations
NK1 Receptor Signaling Pathway
References
- 1. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal co-administration of substance P and NMDA augments nociceptive responses in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular responses induced by intrathecal substance P in the conscious freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecal substance P and somatostatin in rats: behaviors indicative of sensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Nle11]-Substance P in Neuro-Immune Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [Nle11]-Substance P, a stable analog of the neuropeptide Substance P (SP), for investigating the intricate communication between the nervous and immune systems. This compound, by substituting methionine with norleucine, offers the advantage of resistance to oxidation, ensuring greater stability and reliability in experimental settings.[1][2] It acts as a potent agonist at the Neurokinin-1 receptor (NK1R), mimicking the biological activities of endogenous Substance P, which is a key mediator in neuroinflammation.[2][3]
Introduction to Neuro-Immune Interactions and this compound
The nervous and immune systems are now understood to be intricately linked, with neuropeptides like Substance P playing a critical role in this crosstalk.[4] Substance P is released from nerve endings in the central and peripheral nervous systems and can modulate the activity of various immune cells, including T lymphocytes, macrophages, and mast cells. This interaction is pivotal in the pathogenesis of numerous inflammatory and neurodegenerative diseases. This compound serves as an invaluable tool for researchers to probe these interactions due to its enhanced stability and consistent activity as an NK1R agonist.
Data Presentation
The following tables summarize quantitative data related to the application of Substance P and its analogs in neuro-immune studies. It is important to note that specific EC50 and concentration data for this compound are not always available and are often inferred from studies using Substance P.
Table 1: Receptor Binding and Affinity
| Ligand | Receptor | Cell Type/System | Binding Affinity (Kd) / IC50 | Citation |
| Substance P | NK1R (full-length) | Various | High affinity | |
| Substance P | NK1R (truncated) | Peripheral tissues | 10-fold lower than full-length |
Table 2: Effective Concentrations of Substance P in In Vitro Immune Cell Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Citation |
| Human T Lymphocytes | Proliferation Assay (with mitogen) | 10-10 M - 10-6 M | Dose-dependent enhancement of proliferation | |
| Human T Lymphocytes | Intracellular Calcium Mobilization | 10-6 M - 10-4 M | Dose-dependent increase in [Ca2+]i | |
| Microglia | Activation (ROS production) | 10-14 M - 10-13 M | Induction of oxidative stress | |
| Mast Cells | Degranulation (in vitro) | 10-5 M - 10-4 M | Induction of degranulation |
Signaling Pathways
Activation of the NK1R by this compound initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory effects. The primary pathway involves the coupling of NK1R to Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling molecules such as mitogen-activated protein kinases (MAPK) and the transcription factor nuclear factor-kappa B (NF-κB), ultimately resulting in the expression of pro-inflammatory genes.
Caption: this compound / NK1R Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study neuro-immune interactions using this compound.
Protocol 1: In Vitro Microglia Activation Assay
This protocol is designed to assess the ability of this compound to activate microglia, a key resident immune cell of the central nervous system. Activation can be quantified by measuring the production of reactive oxygen species (ROS).
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
This compound (lyophilized)
-
Sterile, pyrogen-free water or appropriate buffer for reconstitution
-
Culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for intracellular ROS measurement
-
Lipopolysaccharide (LPS) as a positive control
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Plate microglia in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Reagent Preparation:
-
Reconstitute this compound in sterile water to create a stock solution (e.g., 1 mM). Further dilute in culture medium to desired final concentrations (e.g., 10-14 M to 10-6 M).
-
Prepare a working solution of LPS (e.g., 100 ng/mL) in culture medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of the prepared this compound dilutions, LPS (positive control), or medium alone (negative control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 3 hours.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the negative control.
Caption: Workflow for Microglia Activation Assay.
Protocol 2: T Lymphocyte Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T lymphocytes, typically in the presence of a mitogen like Phytohemagglutinin (PHA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation, or a T cell line.
-
This compound (lyophilized)
-
Sterile, pyrogen-free water for reconstitution
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA)
-
[3H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Cell Preparation: Resuspend PBMCs in RPMI-1640 at a concentration of 1 x 106 cells/mL.
-
Reagent Preparation:
-
Reconstitute this compound and prepare serial dilutions in culture medium to achieve final concentrations from 10-10 M to 10-6 M.
-
Prepare a suboptimal concentration of PHA in culture medium (the optimal concentration should be determined in preliminary experiments).
-
-
Cell Plating and Treatment:
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Add 50 µL of the this compound dilutions or medium alone.
-
Add 50 µL of PHA or medium alone.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Thymidine Incorporation: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Caption: Workflow for T Lymphocyte Proliferation Assay.
Protocol 3: Mast Cell Degranulation Assay
This assay quantifies the release of granular contents, such as β-hexosaminidase, from mast cells upon stimulation with this compound.
Materials:
-
Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)
-
This compound (lyophilized)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well flat-bottom plates
-
Spectrophotometer
Procedure:
-
Cell Culture: Plate mast cells in a 96-well plate at a density of 2 x 105 cells/well and culture overnight.
-
Reagent Preparation:
-
Reconstitute this compound and prepare dilutions in Tyrode's buffer (e.g., 10-6 M to 10-4 M).
-
Prepare a 1.3 mg/mL solution of pNAG in 0.1 M citrate buffer (pH 4.5).
-
-
Cell Stimulation:
-
Wash the cells twice with Tyrode's buffer.
-
Add 50 µL of the this compound dilutions or buffer alone to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Supernatant Collection: Centrifuge the plate at 200 x g for 5 minutes. Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: Lyse the remaining cells in the original plate by adding 50 µL of 0.5% Triton X-100. Collect 25 µL of the lysate and transfer to another new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of the pNAG solution to each well containing supernatant or lysate. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add 150 µL of the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
Caption: Workflow for Mast Cell Degranulation Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
[Nle11]-Substance P: A Potent Tool for Interrogating Neurokinin Receptor Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[Nle11]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). In this analog, the methionine residue at position 11 is replaced with norleucine (Nle). This substitution confers a significant advantage for in vitro and in vivo studies by preventing the oxidation of the sulfur-containing methionine, which can lead to loss of biological activity. As a result, this compound serves as a more stable and reliable tool for investigating the pharmacology of neurokinin (NK) receptors, particularly the high-affinity neurokinin-1 (NK1) receptor.
Substance P and other tachykinins, such as neurokinin A (NKA) and neurokinin B (NKB), are involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, smooth muscle contraction, and mood regulation.[1] Their actions are mediated through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3. The development of selective agonists and antagonists for these receptors is crucial for dissecting their individual roles and for the development of novel therapeutics. This compound, with its high potency and stability, is an invaluable agonist for studying NK1 receptor function, signaling, and regulation.
Applications in Neurokinin Receptor Research
-
Receptor Binding and Characterization: Radiolabeled this compound can be utilized in radioligand binding assays to determine the affinity (Ki) of unlabeled compounds for the NK1 receptor. These studies are fundamental for screening and characterizing novel NK1 receptor antagonists.
-
Functional Assays: As a potent agonist, this compound is used to stimulate NK1 receptor-mediated downstream signaling pathways. This allows for the functional characterization of the receptor in various cell-based assays, including:
-
Inositol Phosphate Accumulation Assays: To measure the activation of the Gαq/11 pathway.
-
Calcium Mobilization Assays: To detect transient increases in intracellular calcium concentration following Gαq/11 activation.
-
cAMP Assays: To investigate potential coupling to Gαs or Gαi signaling pathways.
-
-
In Vivo Studies: The enhanced stability of this compound makes it suitable for in vivo experiments to probe the physiological roles of the NK1 receptor in animal models of pain, inflammation, and other neurological disorders.
Quantitative Data: Pharmacology of Selective Neurokinin Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and other selective agonists for the human neurokinin receptors. This data is essential for designing experiments and interpreting results.
| Agonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - Inositol Phosphate Assay | Functional Potency (EC50, nM) - Calcium Mobilization Assay |
| This compound | NK1 | ~0.1 - 1.0 (inferred) | ~0.05 - 5.0 (inferred) | ~0.1 - 10 (inferred) |
| [Sar9, Met(O2)11]-SP | NK1 | 1.4[2] | Potent Agonist[1][3][4] | Potent Agonist |
| Septide | NK1 | >1000 (low affinity) | 5 | - |
| GR64349 | NK2 | 17 | 0.08 | 0.05 |
| [Nle10]-NKA (4-10) | NK2 | - | Potent Agonist | - |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | NK2 | - | Potent Agonist | ~1.0 |
| Senktide | NK3 | 2.2 - 8.5 | 0.5 - 3.0 | - |
Note: Data for this compound is inferred from the known high potency of Substance P at the NK1 receptor and the stabilizing effect of the Nle substitution. Specific Ki and EC50 values may vary depending on the cell line and assay conditions.
Signaling Pathways and Experimental Workflow
Neurokinin-1 Receptor Signaling Pathways
Caption: NK1 receptor signaling via Gq and Gs pathways.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for characterizing neurokinin receptor ligands.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NK1 receptor using radiolabeled this compound.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-[Nle11]-Substance P or [¹²⁵I]-[Tyr8]-[Nle11]-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (unlabeled).
-
Non-specific binding control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The final volume should be consistent across all wells (e.g., 250 µL).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation, in response to this compound.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
myo-[³H]-inositol.
-
Stimulation Buffer: Typically a HEPES-buffered saline solution.
-
This compound and other test agonists.
-
Lysis Buffer (e.g., 0.1 M formic acid).
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elution Buffers: A series of buffers with increasing concentrations of ammonium formate/formic acid to elute different inositol phosphate species.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Labeling: Plate the cells in multi-well plates and incubate them overnight in a medium containing myo-[³H]-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
IP Separation:
-
Apply the cell lysates to the anion exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
-
Scintillation Counting: Add the eluates to scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following NK1 receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the NK1 receptor.
-
Cell culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, buffered with HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
This compound and other test agonists.
-
A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator in the assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for each well.
-
Inject this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.
-
Plot the change in fluorescence as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
This compound is a cornerstone tool for the pharmacological investigation of neurokinin receptors. Its enhanced stability and high potency at the NK1 receptor make it an ideal choice for a wide range of in vitro and in vivo applications. The protocols and data presented here provide a comprehensive resource for researchers aiming to utilize this valuable reagent to advance our understanding of neurokinin signaling in health and disease, and to facilitate the discovery of new therapeutic agents targeting this important system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autoradiographic distribution of brain neurokinin-1/substance P receptors using a highly selective ligand [3H]-[Sar9,Met(O2)11]-substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. [Sar9,Met(O2)11]-Substance P | NK1 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Radiolabeling [Nle¹¹]-Substance P and its use in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of [Nle¹¹]-Substance P, a stable analog of Substance P where the oxidation-prone methionine at position 11 is replaced by norleucine.[1][2][3] This modification enhances the peptide's stability without compromising its biological activity, making it a valuable tool for receptor binding assays.[1] The protocols described below focus on radioiodination, a common method for labeling peptides for high-sensitivity detection in binding studies.
Introduction to Radiolabeling [Nle¹¹]-Substance P
Radiolabeling of peptides like [Nle¹¹]-Substance P is a critical technique for studying their interaction with receptors, such as the neurokinin-1 (NK-1) receptor.[4] The introduction of a radioactive isotope, most commonly Iodine-125 (¹²⁵I), allows for highly sensitive detection and quantification of ligand-receptor binding. Two primary methods for radioiodination are direct labeling of tyrosine residues and indirect labeling via a pre-labeled acylating agent like the Bolton-Hunter reagent.
Direct Radioiodination: This method involves the direct incorporation of ¹²⁵I onto a tyrosine residue within the peptide sequence. However, Substance P and its [Nle¹¹] analog lack a tyrosine residue, making direct iodination challenging without modification of the peptide.
Indirect Radioiodination (Bolton-Hunter Method): This is the preferred method for peptides lacking tyrosine residues. It involves reacting the peptide's primary amino groups (e.g., the N-terminal amino group or the ε-amino group of lysine) with a radioiodinated acylating agent, N-succinimidyl-3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate ([¹²⁵I]Bolton-Hunter reagent). This results in a stable, covalent linkage of the radiolabel to the peptide.
Experimental Protocols
Protocol 1: Radioiodination of [Nle¹¹]-Substance P using the Bolton-Hunter Reagent
This protocol describes the indirect radioiodination of [Nle¹¹]-Substance P using the [¹²⁵I]Bolton-Hunter reagent.
Materials:
-
[Nle¹¹]-Substance P
-
[¹²⁵I]Bolton-Hunter Reagent (high specific activity)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethylformamide (DMF)
-
Glycine solution (0.2 M in 0.1 M sodium phosphate buffer, pH 8.0)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline)
-
Fractions collector
-
Gamma counter
Procedure:
-
Reagent Preparation: Allow the [¹²⁵I]Bolton-Hunter reagent to equilibrate to room temperature. Prepare a fresh solution of [Nle¹¹]-Substance P in 0.1 M sodium phosphate buffer (pH 8.0) at a concentration of 1 mg/mL.
-
Reaction Setup: In a shielded vial, carefully add 5-10 µg of [Nle¹¹]-Substance P solution.
-
Initiation of Labeling: To the peptide solution, add the [¹²⁵I]Bolton-Hunter reagent (typically 0.5-1.0 mCi). If the reagent is in a dry, solid form, it should first be dissolved in a small volume of dry DMF.
-
Incubation: Gently mix the reaction mixture and incubate for 30-60 minutes at 4°C. The reaction can be monitored by thin-layer chromatography (TLC) to assess the incorporation of the radiolabel.
-
Quenching the Reaction: To stop the reaction, add an excess of the glycine solution (e.g., 100 µL of 0.2 M glycine). The primary amine of glycine will react with any remaining unreacted Bolton-Hunter reagent. Incubate for an additional 15 minutes at 4°C.
-
Purification: Purify the radiolabeled peptide from unreacted [¹²⁵I]Bolton-Hunter reagent and other reaction byproducts using a pre-equilibrated Sephadex G-10 column. Elute the column with a suitable buffer, such as 0.1 M acetic acid containing 0.1% BSA.
-
Fraction Collection and Analysis: Collect fractions and measure the radioactivity of each fraction using a gamma counter. The first peak of radioactivity corresponds to the [¹²⁵I]Bolton-Hunter labeled [Nle¹¹]-Substance P, while the second, larger peak represents the unreacted [¹²⁵I]Bolton-Hunter reagent and its hydrolysis products.
-
Storage: Pool the fractions containing the purified radiolabeled peptide. Store at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Receptor Binding Assay using [¹²⁵I]BH-[Nle¹¹]-Substance P
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the NK-1 receptor using membranes from cells expressing the receptor (e.g., HEK293T or U373 MG cells).
Materials:
-
[¹²⁵I]Bolton-Hunter-[Nle¹¹]-Substance P ([¹²⁵I]BH-[Nle¹¹]-SP)
-
Cell membranes expressing the NK-1 receptor
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail (e.g., 40 µg/mL bacitracin).
-
Unlabeled [Nle¹¹]-Substance P (for determining non-specific binding and for standard curves)
-
Test compounds (unlabeled)
-
96-well microplates (polypropylene)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Filtration apparatus
-
Scintillation fluid
-
Liquid scintillation counter or gamma counter
Procedure:
-
Assay Setup: Prepare serial dilutions of the unlabeled test compounds and unlabeled [Nle¹¹]-Substance P in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled [Nle¹¹]-Substance P (e.g., 1 µM) for determining non-specific binding.
-
25 µL of the test compound dilution or unlabeled [Nle¹¹]-Substance P standard.
-
50 µL of [¹²⁵I]BH-[Nle¹¹]-SP diluted in assay buffer (final concentration typically at or below the Kd value, e.g., 25-50 pM).
-
100 µL of the cell membrane preparation (the amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound).
-
-
Incubation: Incubate the plates for a predetermined time to reach equilibrium (e.g., 3 hours at 4°C). The optimal incubation time and temperature should be determined empirically.
-
Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in a suitable buffer (e.g., 0.5% polyethyleneimine).
-
Washing: Rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter. Alternatively, if using a gamma counter, the dry filters can be counted directly.
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
The following tables summarize representative binding data for Substance P analogs from the literature. Note that specific values can vary depending on the experimental conditions, tissue source, and radioligand used.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) for ¹²⁵I-labeled Substance P Analogs
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]Bolton-Hunter Substance P | Human Eye | 0.27 ± 0.1 | Not Reported | |
| [¹²⁵I]Bolton-Hunter Substance P | Cultured Anterior Pituitary Cells | 0.48 | 1187 sites/cell | |
| [¹²⁵I]Bolton-Hunter Eledoisin | Rat Cerebral Cortex | 9.9 | 244 | |
| [¹²⁵I]Bolton-Hunter Substance P | Rat Brain Cortex Membranes | 12 ± 4 | 500 ± 100 | |
| [¹²⁵I]Bolton-Hunter Substance P | Guinea Pig Lung | 0.96 ± 0.15 | Not Reported |
Table 2: Inhibitory Constants (Kᵢ) of Tachykinins for [¹²⁵I]Bolton-Hunter Substance P Binding in Guinea Pig Lung
| Competing Ligand | Kᵢ High Affinity (nM) | Kᵢ Low Affinity (nM) | Reference |
| Substance P | 0.23 | 19 | |
| [Sar⁹,Met(O₂)¹¹]-SP | 0.35 | 110 | |
| Neurokinin A | 1.8 | 360 | |
| Neurokinin B | 11 | 2300 | |
| Eledoisin | 16 | 2100 |
Visualizations
Caption: Workflow for the radioiodination of [Nle¹¹]-Substance P using the Bolton-Hunter method.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of the NK-1 receptor upon activation by Substance P.
References
Application Notes and Protocols for [Nle11]-Substance P in Vasodilation and Microcirculation Studies
Introduction
[Nle11]-Substance P is a stable and potent synthetic analog of Substance P (SP), an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family. [ 3 ] By substituting the methionine residue at position 11 with norleucine, this compound exhibits enhanced resistance to oxidative degradation, making it a preferred tool for in vitro and in vivo studies requiring consistent and prolonged activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to investigate vasodilation and microcirculation. The protocols and data presented are based on studies conducted with Substance P, with the understanding that this compound is expected to elicit similar, if not identical, biological responses due to its structural and functional similarity.
Mechanism of Action in Vasodilation
This compound, like its endogenous counterpart, is a potent vasodilator. [ 3 ] Its effects are primarily mediated through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor expressed on the surface of endothelial cells. [ 1, 2, 3 ] The binding of this compound to NK1R initiates a signaling cascade that leads to the production of nitric oxide (NO), a key molecule in vasodilation. [ 6 ] This process involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation. [ 9 ]
Quantitative Data on Substance P-Induced Vasodilation
The following tables summarize quantitative data from studies on Substance P-induced vasodilation in human and animal models. This data can serve as a reference for designing experiments with this compound.
Table 1: Dose-Response of Intra-arterial Substance P on Human Forearm Blood Flow
| Substance P Infusion Rate (pmol/min) | Mean Increase in Forearm Blood Flow (%) | Reference |
| 0.25 - 1.5 | 198 ± 50 | [1] |
| 1.25 - 10 (CGRP for comparison) | 177 ± 75 | [1] |
Table 2: Effect of Substance P on Microvascular Permeability in Frog Mesenteric Venules
| Treatment | Albumin Apparent Permeability (PsAlb) (cm/s x 10^-7) | Reference |
| Control | 6.8 ± 1.8 | [2] |
| Substance P (10⁻¹¹ M) | 22.3 ± 2.3 | [2] |
Experimental Protocols
Protocol 1: Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography
This protocol is adapted from studies investigating Substance P-induced vasodilation in the human forearm. [ 1, 4 ]
Objective: To quantify the effect of intra-arterial infusion of this compound on forearm blood flow.
Materials:
-
This compound
-
Sterile saline
-
Brachial artery catheter
-
Infusion pump
-
Venous occlusion plethysmograph with strain gauges
-
Data acquisition system
Procedure:
-
Subjects should be in a supine position in a temperature-controlled room.
-
Insert a catheter into the brachial artery of the non-dominant arm for drug infusion.
-
Place strain gauges on both forearms to measure changes in volume, which reflect blood flow.
-
Record baseline forearm blood flow for a sufficient period.
-
Begin intra-arterial infusion of sterile saline (vehicle control) for a defined period.
-
Infuse this compound at increasing concentrations (e.g., 0.1 to 10 pmol/min). Each dose should be infused for a set duration (e.g., 5-10 minutes) to achieve a steady state.
-
Record forearm blood flow continuously throughout the infusion period.
-
Calculate the change in forearm blood flow from baseline for each dose of this compound.
-
Data can be expressed as absolute blood flow (ml/100ml/min) or as a percentage change from baseline.
Diagram: Experimental Workflow for Venous Occlusion Plethysmography
Protocol 2: Intravital Microscopy of the Cremaster Muscle Microcirculation
This protocol is a general guide for observing the effects of this compound on the microcirculation of the rat cremaster muscle, adapted from methodologies used for Substance P. [ 7, 12 ]
Objective: To visualize and quantify changes in arteriolar diameter and leukocyte-endothelial interactions in response to topical application of this compound.
Materials:
-
Male Sprague-Dawley rats (or other suitable animal model)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments for cremaster muscle exteriorization
-
Intravital microscope with a water-immersion objective
-
Video camera and recording system
-
Image analysis software
-
This compound solution in a suitable buffer
-
Fluorescent dyes for labeling leukocytes and plasma (e.g., rhodamine 6G, FITC-dextran)
Procedure:
-
Anesthetize the rat and maintain a stable body temperature.
-
Surgically exteriorize the cremaster muscle and secure it in a bath chamber on the microscope stage. The bath should be continuously superfused with a warmed physiological salt solution.
-
Allow the preparation to equilibrate for at least 30 minutes.
-
Select a field of view containing arterioles of the desired size (e.g., second- or third-order).
-
Record baseline images and vessel diameters.
-
If studying leukocyte-endothelial interactions, administer a fluorescent dye to label leukocytes.
-
Apply this compound to the superfusion buffer at various concentrations (e.g., 10⁻¹³ to 10⁻⁸ M).
-
Record video images of the microcirculation for a defined period after the application of each concentration.
-
Measure changes in arteriolar diameter from the recorded images using image analysis software.
-
Quantify leukocyte rolling and adhesion if applicable.
Diagram: Signaling Pathway of this compound-Induced Vasodilation
Considerations for Drug Development Professionals
-
Stability: The enhanced stability of this compound makes it a reliable tool for preclinical studies, providing more consistent and reproducible results compared to the native Substance P.
-
Target Validation: The protocols described can be adapted to screen for novel NK1R antagonists. Inhibition of this compound-induced vasodilation can serve as a functional readout for antagonist efficacy.
-
Translational Studies: The use of venous occlusion plethysmography in human subjects provides a direct translational link between preclinical findings and clinical applications.
-
Microcirculation as a Target: Investigating the effects of this compound on the microcirculation can provide insights into its role in inflammatory processes and its potential as a therapeutic target in diseases with microvascular dysfunction.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific model system and research question. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Vasodilatation by calcitonin gene-related peptide and by substance P: a comparison of their effects on resistance and capacitance vessels of human forearms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P increases microvascular permeability via nitric oxide-mediated convective pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing [Nle11]-Substance P-Mediated Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Nle11]-Substance P is a stable and potent synthetic analog of the neuropeptide Substance P (SP). Like its endogenous counterpart, this compound exerts its biological effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor expressed on a variety of immune and non-immune cells.[1][2][3] Activation of NK-1R by this compound triggers a cascade of intracellular signaling events, leading to the release of various pro-inflammatory and immunomodulatory cytokines.[2][4] This makes the assessment of this compound-mediated cytokine release a critical component in the study of neuro-immune interactions, inflammation, pain, and for the development of novel therapeutics targeting the NK-1R pathway.
These application notes provide detailed protocols for in vitro assessment of cytokine release induced by this compound in primary human peripheral blood mononuclear cells (PBMCs).
Core Applications
-
Screening of NK-1R antagonists: The protocols described herein can be adapted to screen for and characterize the potency and efficacy of novel NK-1R antagonists.
-
Investigating the role of this compound in inflammatory diseases: These methods can be employed to study the contribution of the Substance P pathway to the pathophysiology of various inflammatory conditions.
-
Elucidating signaling pathways: The experimental setup can be used to investigate the downstream signaling molecules involved in this compound-induced cytokine production.
-
Drug discovery and development: These assays are valuable tools in the preclinical evaluation of drugs that modulate the neurokinin signaling pathway.
Data Presentation
The following tables summarize the expected cytokine release from human peripheral blood mononuclear cells (PBMCs) upon stimulation with Substance P. Given that this compound is a stable and potent NK-1R agonist, a similar cytokine profile is anticipated.
Table 1: Pro-inflammatory Cytokine Release from Human PBMCs Stimulated with Substance P
| Cytokine | Cell Type | Substance P Concentration | Incubation Time | Fold Increase (vs. Control) | Reference |
| TNF-α | PBMCs | 10⁻⁸ M | 24 hours | ~1.5 - 2.0 | |
| IL-6 | PBMCs | 10⁻⁸ M | 24 hours | ~2.0 - 3.0 | |
| IL-1β | PBMCs | 10⁻⁸ M | 24 hours | ~1.5 - 2.5 |
Table 2: Chemokine Release from Human T Lymphocytes Stimulated with Substance P
| Cytokine | Cell Type | Substance P Concentration | Incubation Time | Fold Increase (vs. Control) | Reference |
| MIP-1β | T Lymphocytes | 10⁻⁸ M | 24 hours | Significant increase |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS or other density gradient medium
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer containing the PBMCs (the buffy coat).
-
Collect the buffy coat layer into a new 50 mL conical tube.
-
Wash the collected cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells in complete RPMI at the desired concentration for the cytokine release assay.
Protocol 2: this compound-Mediated Cytokine Release Assay
This protocol details the stimulation of isolated PBMCs with this compound and the subsequent measurement of cytokine release.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound stock solution (e.g., 1 mM in sterile water or PBS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., human TNF-α, IL-6, IL-1β)
Procedure:
-
Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete RPMI.
-
Prepare serial dilutions of this compound in complete RPMI to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M). Also, prepare a vehicle control (complete RPMI without this compound).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Protocol 3: Cytokine Quantification by ELISA (General Protocol)
This protocol provides a general overview of a sandwich ELISA procedure for cytokine quantification.
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine
-
Cell culture supernatants
-
Recombinant cytokine standards
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add 100 µL of the standards, samples (cell culture supernatants), and blanks to the appropriate wells of the ELISA plate.
-
Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Wash the plate several times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as recommended.
-
Wash the plate again to remove unbound detection antibody.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Experimental Workflow for Cytokine Release Assay.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare [Nle11]-SUBSTANCE P solutions for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Nle11]-Substance P is a synthetic analog of the neuropeptide Substance P (SP). In this analog, the methionine residue at position 11 is replaced by norleucine (Nle). This substitution prevents the oxidation of the methionine residue, which can lead to inactivation of the peptide, thus providing a more stable compound for experimental use.[1] Like Substance P, this compound is a potent agonist for the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[1] Activation of the NK-1 receptor is involved in a variety of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and vasodilation.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C64H100N18O13 | [2] |
| Molecular Weight | 1329.59 g/mol | [2] |
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Nle-NH2 | |
| Biological Activity | Potent NK-1 receptor agonist | |
| Storage (Lyophilized) | -20°C |
Preparation of Stock Solutions
Proper reconstitution of lyophilized this compound is crucial for maintaining its biological activity. The choice of solvent and storage conditions will depend on the intended experimental application.
Recommended Solvents and Storage:
| Solvent | Maximum Concentration | Storage Temperature | Shelf Life of Solution |
| Sterile, nuclease-free water | up to 2 mg/mL | -20°C | Up to 1 month |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mM | -20°C / -80°C | Up to 1 month at -20°C, up to 1 year at -80°C |
Protocol for Reconstituting Lyophilized this compound:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure that all of the lyophilized powder is at the bottom.
-
Solvent Addition: Aseptically add the desired volume of sterile solvent (e.g., DMSO or sterile water) to the vial to achieve the desired stock solution concentration (e.g., 1 mM or 10 mM).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonication can be used to aid dissolution in DMSO. For aqueous solutions, gentle warming to 37°C can also help.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at the recommended temperature (-20°C or -80°C).
Stock Solution Preparation Table:
The following table provides the volume of solvent required to prepare stock solutions of various concentrations from 1 mg of lyophilized this compound (MW = 1329.59).
| Desired Stock Concentration | Volume of Solvent to Add to 1 mg |
| 10 mM | 75.2 µL |
| 5 mM | 150.4 µL |
| 1 mM | 752.1 µL |
| 0.5 mM | 1.504 mL |
Experimental Protocols
In Vitro Cell-Based Assays
This compound can be used to stimulate cells expressing the NK-1 receptor in a variety of in vitro assays, such as cell proliferation, signaling pathway activation, and cytokine release assays.
Typical Working Concentrations:
| Assay Type | Typical Working Concentration Range | Reference |
| Cell Viability / Proliferation | 0.1 µM - 1.0 µM | |
| Intracellular Calcium Mobilization | 1 nM - 10 µM | |
| MAP Kinase (ERK) Activation | 10 nM - 1 µM | |
| Cytokine Release | 10 nM - 1 µM |
Protocol for Preparing Working Solutions for Cell Culture:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to prepare an intermediate dilution of the stock solution in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS) or serum-free cell culture medium.
-
Prepare Final Working Solution: Dilute the stock solution or intermediate dilution directly into the cell culture medium to achieve the final desired working concentration. For example, to prepare a 1 µM working solution from a 1 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Application to Cells: Remove the existing culture medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period of time (e.g., minutes for signaling studies, hours to days for proliferation or cytokine release assays) before proceeding with the specific assay protocol.
In Vivo Studies in Rodents
This compound can be administered to animals to study its effects on various physiological processes. The choice of administration route and dose will depend on the specific research question.
Common Administration Routes and Vehicles:
| Administration Route | Typical Vehicle |
| Intraperitoneal (i.p.) | Sterile saline (0.9% NaCl), Phosphate-buffered saline (PBS) |
| Intravenous (i.v.) | Sterile saline (0.9% NaCl), Phosphate-buffered saline (PBS) |
| Subcutaneous (s.c.) | Sterile saline (0.9% NaCl) |
| Intracerebroventricular (i.c.v.) | Artificial cerebrospinal fluid (aCSF) |
Typical Dose Ranges for Rodents:
| Administration Route | Typical Dose Range | Reference |
| Intraperitoneal (i.p.) | 50 - 250 µg/kg | |
| Intravenous (i.v.) | 0.06 - 20 nmol/min (infusion) | |
| Subcutaneous (s.c.) | Varies depending on the study |
Protocol for Preparing Solutions for In Vivo Administration:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution (preferably one prepared in a biocompatible solvent like sterile water or a small amount of DMSO that can be further diluted).
-
Dilution in Vehicle: Dilute the stock solution in the appropriate sterile vehicle to the final desired concentration for injection. Ensure that the final concentration of any organic solvent (like DMSO) is at a level that is non-toxic to the animal. For many in vivo applications, a final DMSO concentration of less than 1% is recommended.
-
Dose Calculation: Calculate the volume of the final solution to be administered to each animal based on its body weight and the desired dose.
-
Administration: Administer the solution to the animal using the chosen route of administration.
Signaling Pathway and Experimental Workflow Visualizations
This compound / NK-1 Receptor Signaling Pathway
Caption: this compound signaling through the NK-1 receptor.
Experimental Workflow for In Vitro Cell Stimulation
Caption: Workflow for in vitro cell stimulation with this compound.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo administration of this compound.
References
Application Notes and Protocols: Flow Cytometry Analysis of [Nle11]-Substance P-Stimulated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for utilizing flow cytometry to investigate the cellular responses induced by [Nle11]-Substance P, a stable analog of the neuropeptide Substance P. Substance P and its analogs are crucial mediators in neuro-immune communication, playing significant roles in inflammation, pain transmission, and immune regulation.[1][2][3] Flow cytometry offers a powerful, high-throughput platform for single-cell analysis of the complex signaling pathways and functional outcomes initiated by this compound stimulation.
This compound, like Substance P, primarily exerts its effects through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][4] This interaction triggers a cascade of intracellular signaling events, making it a key target for therapeutic intervention in various inflammatory and neurological disorders.
Core Applications of Flow Cytometry
Flow cytometry can be employed to dissect several key events following the stimulation of cells with this compound:
-
NK1 Receptor Internalization: Quantifying the agonist-induced downregulation of NK1R from the cell surface, a critical mechanism for signal desensitization.
-
Intracellular Calcium Mobilization: Measuring the rapid increase in cytosolic calcium concentration, a hallmark of GPCR activation and a key second messenger.
-
MAPK/ERK Pathway Activation: Detecting the phosphorylation of key kinases in the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which is crucial for cell proliferation and cytokine production.
-
Immune Cell Phenotyping and Function: Characterizing the specific immune cell subsets responding to this compound and analyzing their functional responses, such as cytokine expression and degranulation.
Data Summary
The following tables summarize key quantitative data related to Substance P and its receptor, providing a reference for experimental design and data interpretation.
Table 1: Substance P Receptor Binding and Internalization
| Parameter | Cell Type | Ligand | Value | Reference |
| Dissociation Constant (KD) | Human T-lymphocytes | [3H]Substance P | 1.85 ± 0.70 x 10⁻⁷ M | |
| Receptor Internalization | NK1R-transfected epithelial cells | ¹²⁵I-Substance P | 83.5 ± 1.0% internalized after 10 min at 37°C | |
| EC₅₀ for Internalization | SH-SY5Y cells expressing tGFP-NK1R | Substance P | ~1.8 x 10⁻⁸ M (after 3 hours) |
Table 2: Substance P-Induced Cellular Responses
| Response | Cell Type | Substance P Concentration | Observation | Reference |
| Inhibition of Cytotoxicity | YTS NK cell line | 10⁻⁶ M | ~20% inhibition | |
| Inhibition of Cytotoxicity | Ex vivo human NK cells | 10⁻⁵ M | ~20% inhibition | |
| T-lymphocyte Proliferation | Human blood T-lymphocytes | - | Stimulation of proliferation |
Signaling Pathways and Experimental Workflows
This compound Signaling Cascade
The binding of this compound to the NK1 receptor initiates a series of intracellular events, as depicted in the following diagram.
Caption: this compound signaling pathway via the NK1 receptor.
General Experimental Workflow for Flow Cytometry
The following diagram illustrates a typical workflow for analyzing this compound-stimulated cells using flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: NK1 Receptor Internalization Assay
This protocol quantifies the reduction of NK1R on the cell surface following stimulation with this compound.
Materials:
-
Cells expressing NK1 receptor (e.g., transfected cell line or primary immune cells)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% BSA and 2.5 mM EDTA)
-
Fluorochrome-conjugated anti-NK1R antibody
-
Fixable viability dye
-
1% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Stimulation:
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add this compound to the desired final concentration (e.g., 100 nM). For a negative control, add an equal volume of vehicle.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the kinetics of internalization.
-
-
Staining:
-
Stop the stimulation by adding 1 mL of ice-cold FACS buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cells once more with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fixable viability dye and the anti-NK1R antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Fixation and Acquisition:
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 200 µL of 1% PFA.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Measure the Mean Fluorescence Intensity (MFI) of the anti-NK1R antibody staining.
-
Calculate the percentage of NK1R internalization relative to the unstimulated control.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration upon this compound stimulation using a calcium-sensitive dye.
Materials:
-
Cells expressing NK1 receptor
-
This compound
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺/Mg²⁺)
-
Calcium-containing buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Dye Loading:
-
Resuspend cells at 1-5 x 10⁶ cells/mL in calcium-free buffer.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) and Pluronic F-127 (typically at a final concentration of 0.02%).
-
Incubate at 37°C for 30-45 minutes in the dark.
-
-
Cell Preparation for Analysis:
-
Wash the cells twice with calcium-containing buffer to remove excess dye.
-
Resuspend the cells in calcium-containing buffer at a concentration of 1 x 10⁶ cells/mL.
-
Equilibrate the cells at 37°C for at least 10 minutes before analysis.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer to acquire data over time (kinetic analysis).
-
Establish a baseline fluorescence for 30-60 seconds.
-
Briefly pause acquisition, add this compound to the desired concentration, and immediately resume acquisition for several minutes to record the calcium flux.
-
For a positive control, add ionomycin to a separate tube of cells to induce maximal calcium influx.
-
For a negative control, pre-treat cells with EGTA to chelate extracellular calcium.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or ratio for Indo-1) over time.
-
Analyze the peak fluorescence and the area under the curve to quantify the calcium response.
-
Protocol 3: MAPK/ERK Pathway Activation (Phospho-flow)
This protocol detects the phosphorylation of ERK1/2 in response to this compound stimulation.
Materials:
-
Cells expressing NK1 receptor
-
This compound
-
RPMI-1640 medium
-
Formaldehyde (16%, methanol-free)
-
Ice-cold Methanol (90-100%)
-
FACS Buffer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4 for T cells)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 (pERK1/2) antibody
Procedure:
-
Cell Stimulation:
-
Resuspend cells in pre-warmed RPMI-1640 at 1-2 x 10⁶ cells/mL.
-
Stimulate with this compound for various time points (e.g., 2, 5, 10, 15 minutes) at 37°C.
-
-
Fixation:
-
Immediately stop the stimulation by adding formaldehyde to a final concentration of 1.5-2%.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge cells at 500-800 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet to resuspend it in the residual volume.
-
Slowly add ice-cold methanol while vortexing to a final concentration of 90%.
-
Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-pERK1/2 antibody and any surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells once with FACS buffer.
-
Resuspend in FACS buffer for acquisition on a flow cytometer.
-
Gate on the cell population of interest using the surface markers.
-
Measure the MFI of the pERK1/2 staining in the stimulated versus unstimulated cells.
-
These protocols provide a foundation for investigating the cellular effects of this compound. Optimization of reagent concentrations, incubation times, and instrument settings may be necessary for specific cell types and experimental conditions.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing [Nle11]-Substance P Concentration for Primary Neuron Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of [Nle11]-Substance P for primary neuron culture experiments. This guide includes frequently asked questions (FAQs), detailed troubleshooting, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary neuron culture?
This compound is a stable analog of Substance P (SP), an undecapeptide neuropeptide that acts as a neurotransmitter and neuromodulator. The substitution of methionine at position 11 with norleucine (Nle) prevents oxidation, providing greater stability in culture media. It is used to study the physiological roles of SP in the central and peripheral nervous systems, including its involvement in pain transmission, neuroinflammation, and neuronal plasticity, by activating the neurokinin-1 receptor (NK-1R).
Q2: What is the primary signaling pathway activated by this compound in neurons?
This compound, like Substance P, primarily activates the G-protein coupled receptor (GPCR), neurokinin-1 receptor (NK-1R). This activation can initiate multiple downstream signaling cascades. The two main pathways involve the coupling to Gq/11 and Gs proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs protein-coupled pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
Q3: What is a typical starting concentration range for this compound in primary neuron culture?
The optimal concentration of this compound can vary significantly depending on the neuronal type, culture density, and the specific biological question being investigated. Based on available literature, a broad range from picomolar (pM) to micromolar (µM) has been used. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 pM) and increasing to a high concentration (e.g., 10 µM) to determine the optimal concentration for your specific assay.
Q4: How long should I incubate primary neurons with this compound?
Incubation time is another critical parameter that requires optimization. Short-term incubations (minutes to hours) are typically used for studying acute effects like changes in electrophysiological activity or rapid signaling events. For long-term studies, such as those examining neurite outgrowth or cell survival, incubation times can range from 24 hours to several days. Be aware that prolonged exposure to high concentrations of this compound may lead to receptor desensitization or even neuronal cell death.[1]
Q5: How can I assess the effects of this compound on my primary neurons?
The effects of this compound can be assessed using a variety of assays targeting different cellular functions:
-
Neuronal Viability: Assays such as MTT, LDH release, Trypan Blue exclusion, or Calcein-AM/Ethidium Homodimer-1 staining can be used to evaluate cell survival.
-
Neuronal Activity: Electrophysiological techniques like patch-clamp or microelectrode arrays (MEAs) can measure changes in neuronal firing and synaptic transmission. Calcium imaging can also be used to assess neuronal activation.
-
Neurite Outgrowth: This can be quantified by immunofluorescence staining for neuronal markers like β-III tubulin followed by image analysis to measure neurite length and branching.
-
Signaling Pathway Activation: Western blotting or ELISA can be used to measure the phosphorylation of downstream signaling molecules (e.g., ERK, CREB) or changes in second messenger levels (e.g., cAMP, Ca2+).
Data Presentation
Table 1: Concentration-Dependent Effects of Substance P Analogs on Primary Neurons
| Concentration Range | Observed Effect | Neuron Type | Duration of Exposure | Assay Used |
| 1 pM - 10 nM | Stimulation of DNA synthesis | Epithelial Cells (Corneal, Lens) | 5 days | DNA Synthesis Assay |
| 3 nM - 1 µM | Inward current, neuronal depolarization | Bullfrog Dorsal Root Ganglion Neurons | Acute | Whole-cell patch-clamp |
| Sub-micromolar | Neuronal cell death | Striatal Neurons | 7 days | Viability Assay |
| 100 µM | Neuronal cell death | Cortical, Hippocampal, Striatal Neurons | 48 hours | Viability Assay[1] |
Note: This table summarizes data from various studies and should be used as a guideline for designing experiments. Optimal concentrations for this compound in your specific primary neuron culture system should be determined empirically.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Neuronal Viability
This protocol describes how to perform a dose-response experiment to assess the effect of this compound on the viability of primary neurons using the MTT assay.
Materials:
-
Primary neuron culture
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 10 pM to 10 µM. Include a vehicle-only control.
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells at each concentration. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
Protocol 2: Assessing the Effect of this compound on Neurite Outgrowth
This protocol outlines a method for quantifying neurite outgrowth in primary neurons treated with this compound using immunofluorescence.
Materials:
-
Primary neuron culture on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Cell Culture and Treatment: Culture primary neurons on coated coverslips. Treat the neurons with a range of this compound concentrations determined to be non-toxic from the viability assay (Protocol 1). Include a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to trace and measure the total length of neurites and the number of branches per neuron. Normalize the data to the number of neurons (DAPI-stained nuclei) in each field.
Mandatory Visualization
Caption: Signaling pathway of this compound via the NK-1 receptor.
References
Navigating the Challenges of [Nle11]-Substance P Stability: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing [Nle11]-Substance P, ensuring its stability in experimental buffers is paramount for obtaining reliable and reproducible results. This neuropeptide analog, while designed to resist oxidation of the methionine residue found in native Substance P, remains susceptible to enzymatic degradation. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you mitigate degradation and maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my cell culture experiments. What is the likely cause?
A1: The most probable cause is enzymatic degradation by proteases present in your experimental buffer or cell culture medium, especially if it is supplemented with serum. This compound is vulnerable to cleavage by various proteases, including metallopeptidases and post-proline dipeptidylaminopeptidases.
Q2: What are the primary enzymes responsible for this compound degradation?
A2: Key enzymes that can degrade Substance P and its analogs include:
-
Neutral endopeptidase (NEP, or "enkephalinase"): A metallopeptidase that can cleave the peptide at multiple sites.
-
Post-proline dipeptidylaminopeptidase (PPDP): An enzyme that cleaves dipeptides from the N-terminus after a proline residue.
-
Angiotensin-converting enzyme (ACE): Can also contribute to the degradation of Substance P.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: Several strategies can be employed:
-
Use of Protease Inhibitors: Incorporating a broad-spectrum protease inhibitor cocktail or specific inhibitors into your buffer is the most effective method.
-
Buffer Optimization: The choice of buffer and its pH can significantly impact peptide stability.
-
Proper Storage: Store stock solutions of this compound at -20°C or lower and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.
Q4: Which protease inhibitors are most effective for this compound?
A4: A combination of inhibitors is often most effective. For example, a cocktail containing inhibitors for metallopeptidases (e.g., phosphoramidon, GM6001), serine proteases, and dipeptidyl peptidases (e.g., diisopropylfluorophosphate) can provide comprehensive protection. Bacitracin is another commonly used inhibitor against a range of proteases.
Q5: What is the optimal pH for storing and using this compound solutions?
A5: Generally, slightly acidic conditions (pH 4-6) can help to slow down the activity of many proteases, which often have neutral or slightly alkaline pH optima. However, the optimal pH will also depend on the specific requirements of your experimental system. It is advisable to perform a pilot stability study to determine the ideal pH for your conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental buffer. | 1. Add a broad-spectrum protease inhibitor cocktail to your buffer.2. Prepare fresh working solutions of this compound for each experiment.3. Perform a stability test of your peptide in the buffer at 37°C over the time course of your experiment. |
| High variability between replicate experiments | Inconsistent degradation rates due to variations in buffer preparation or handling. | 1. Standardize your buffer preparation protocol, ensuring consistent addition of protease inhibitors.2. Keep peptide solutions on ice as much as possible during experimental setup.3. Minimize the time between preparing the working solution and its use in the assay. |
| Complete loss of activity | Significant enzymatic degradation or improper storage. | 1. Verify the composition and concentration of your protease inhibitor cocktail.2. Check the storage conditions of your stock solution. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Consider using a more potent or a different combination of protease inhibitors. |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound degradation over time in a specific experimental buffer.
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, Tris-HCl, cell culture medium)
-
Protease inhibitor cocktail (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL. Then, prepare a working solution by diluting the stock solution in the experimental buffer to a final concentration of 100 µg/mL. If testing the effect of protease inhibitors, prepare a parallel solution containing the recommended concentration of the inhibitor cocktail.
-
Incubation: Aliquot the working solution(s) into several microcentrifuge tubes. Take a "time zero" sample immediately and store it at -80°C. Place the remaining tubes in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation.
-
Sample Preparation for HPLC: Thaw all collected samples. Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Inject 20 µL of each sample onto the C18 column.
-
Run a linear gradient from 10% to 70% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the "time zero" sample.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
-
Protocol 2: General Use of Protease Inhibitor Cocktails
Materials:
-
Commercially available broad-spectrum protease inhibitor cocktail (e.g., Sigma-Aldrich, Thermo Fisher Scientific)
-
Experimental buffer
Procedure:
-
Reconstitution: If the protease inhibitor cocktail is in a lyophilized form, reconstitute it according to the manufacturer's instructions using the provided solvent (usually DMSO or water) to create a concentrated stock solution (e.g., 100X).
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Buffer: Immediately before use, add the protease inhibitor cocktail to your experimental buffer to the desired final concentration (typically 1X). For example, add 10 µL of a 100X stock solution to 990 µL of your buffer.
-
Use in Experiment: Use the buffer containing the protease inhibitor cocktail for all subsequent steps of your experiment where this compound is present.
Quantitative Data Summary
The following tables provide an overview of the effectiveness of different strategies in preventing neuropeptide degradation. Note: Specific half-life data for this compound is limited in the literature. The data presented here is based on studies of Substance P and is intended to be a guide. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Effect of Protease Inhibitors on Substance P Half-Life in Rat Brain Homogenate
| Condition | Protease Inhibitor(s) | Approximate Half-Life (minutes) |
| Control (No Inhibitors) | None | < 5 |
| Individual Inhibitors | Diisopropylfluorophosphate | ~ 20 |
| Phosphoramidon | ~ 30 | |
| Bacitracin | ~ 15 | |
| Inhibitor Cocktail | Diisopropylfluorophosphate + Phosphoramidon + Bacitracin | > 120 |
Table 2: Influence of pH on Peptide Stability (General Trend)
| pH of Buffer | General Protease Activity | Relative Peptide Stability |
| 4.0 - 6.0 | Generally Lower | Higher |
| 6.5 - 7.5 | Optimal for many proteases | Lower |
| 8.0 - 9.0 | High for certain proteases | Variable, often lower |
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Substance P
Caption: Signaling cascade initiated by Substance P binding to the NK1 receptor.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Logical Troubleshooting Flowchart
Caption: A step-by-step guide for troubleshooting this compound instability.
Troubleshooting low signal in [Nle11]-SUBSTANCE P immunofluorescence
Welcome to the technical support center for [Nle11]-Substance P immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing your immunolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic analog of Substance P, an undecapeptide neuropeptide involved in pain transmission, inflammation, and other physiological processes.[1] In this analog, the methionine residue at position 11 is replaced with norleucine (Nle). This substitution prevents the oxidation of the methionine residue, which can occur during experimental procedures, thus providing a more stable peptide for in vitro and in vivo studies.[2][3]
Q2: I am not getting any signal in my this compound immunofluorescence staining. What are the most common reasons for this?
Low or no signal in immunofluorescence can stem from several factors. The most common issues include problems with the primary antibody, suboptimal tissue fixation and processing, ineffective antigen retrieval, or low abundance of the target protein.[4][5] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q3: How do I choose the right primary antibody for this compound?
Since this compound is an analog of Substance P, antibodies raised against Substance P, particularly those targeting the C-terminus, are often used. When selecting an antibody, look for those that have been validated for immunofluorescence (IF) or immunohistochemistry (IHC) in your species of interest. It is crucial to check the antibody's specificity and potential cross-reactivity with other tachykinins.
Q4: Is antigen retrieval necessary for this compound immunofluorescence?
Yes, antigen retrieval is often a critical step, especially for formalin-fixed, paraffin-embedded tissues. Fixation can create cross-links that mask the epitope of this compound, preventing antibody binding. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) can be effective, but the optimal method and conditions will need to be determined empirically.
Q5: What can I do if my signal is very weak?
If you are observing a weak signal, consider optimizing your antibody concentrations, incubation times, and antigen retrieval protocol. If these steps do not sufficiently improve the signal, signal amplification techniques, such as the use of biotinylated secondary antibodies and streptavidin-HRP with a fluorescent tyramide substrate (Tyramide Signal Amplification - TSA), can dramatically increase the signal intensity.
Troubleshooting Guide: Low Signal
This guide provides a structured approach to diagnosing and resolving low signal issues in your this compound immunofluorescence experiments.
Problem: Weak or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Primary Antibody Issues | |
| Inactive Primary Antibody | - Use a new, properly stored antibody aliquot. - Confirm antibody activity with a positive control (e.g., a tissue known to express Substance P). |
| Incorrect Antibody Dilution | - Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:100, 1:250, 1:500, 1:1000). |
| Improper Antibody Storage | - Aliquot the antibody upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Tissue Preparation & Fixation | |
| Inadequate Fixation | - Optimize fixation time. For 4% paraformaldehyde, 15-30 minutes is often sufficient for cultured cells, while tissues may require longer fixation. - Ensure the fixative is fresh. |
| Over-fixation | - Reduce fixation time. - Implement a more robust antigen retrieval protocol. |
| Poor Permeabilization | - For intracellular targets, ensure adequate permeabilization (e.g., with 0.1-0.25% Triton X-100 in PBS). Note: Triton X-100 can disrupt membranes, so it may not be suitable for all targets. |
| Antigen Retrieval | |
| Suboptimal Method | - Test different antigen retrieval methods (HIER and PIER). - For HIER, optimize the buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0), temperature, and heating time. |
| Signal Detection | |
| Low Target Abundance | - Employ a signal amplification method like Tyramide Signal Amplification (TSA). |
| Incompatible Secondary Antibody | - Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Photobleaching | - Minimize exposure of the sample to light. - Use an anti-fade mounting medium. |
Experimental Protocols
Heat-Induced Epitope Retrieval (HIER)
This protocol is a starting point and should be optimized for your specific antibody and tissue type.
Materials:
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris, 1 mM EDTA, pH 9.0)
-
Coplin jars or a staining dish
-
Microwave, pressure cooker, or water bath
Procedure:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Preheat the antigen retrieval buffer in a Coplin jar within the heating device to 95-100°C.
-
Immerse the slides in the preheated buffer.
-
Heat for 10-20 minutes. Avoid boiling of the buffer.
-
Remove the Coplin jar from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with PBS and proceed with the immunofluorescence staining protocol.
Tyramide Signal Amplification (TSA)
This is a generalized protocol for TSA. Always refer to the manufacturer's instructions for your specific TSA kit.
Materials:
-
Primary antibody against Substance P
-
Biotinylated secondary antibody (e.g., biotinylated anti-rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Fluorescent tyramide substrate
-
TSA reaction buffer
Procedure:
-
Perform fixation, permeabilization, and antigen retrieval as optimized for your experiment.
-
Incubate with the primary antibody at its optimal dilution.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with Streptavidin-HRP.
-
Wash with PBS.
-
Prepare the tyramide working solution by diluting the fluorescent tyramide substrate in the TSA reaction buffer according to the kit's instructions.
-
Incubate the slides with the tyramide working solution for the recommended time (typically 5-10 minutes).
-
Stop the reaction by washing thoroughly with PBS.
-
Proceed with counterstaining and mounting.
Visualizations
Signaling Pathway
Substance P and its analogs, like this compound, primarily signal through the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. Activation of NK1R initiates several downstream signaling cascades involved in cell proliferation, migration, and anti-apoptotic pathways.
References
How to improve the in vivo delivery and bioavailability of [Nle11]-SUBSTANCE P.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Nle11]-Substance P. The focus is on improving its in vivo delivery and bioavailability through various formulation and modification strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an analog of Substance P (SP), an eleven-amino acid neuropeptide.[1] In this analog, the methionine residue at position 11 is replaced with norleucine (Nle). This substitution is primarily to prevent oxidation of the methionine, which can inactivate the peptide, thus providing a more stable compound for research. This compound, like SP, is a ligand for the neurokinin-1 (NK1) receptor and is involved in various physiological processes, including pain transmission, inflammation, and neuroprotection.[2]
Q2: What are the main challenges in the in vivo delivery of this compound?
Like other neuropeptides, this compound faces several significant hurdles for effective in vivo delivery:
-
Rapid Enzymatic Degradation: Peptides are quickly broken down by proteases in the blood and tissues. Substance P has a very short half-life, ranging from seconds to minutes in tissues.[3][4]
-
Poor Bioavailability: Due to rapid degradation and poor absorption, the fraction of the administered dose that reaches systemic circulation is very low.
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that severely restricts the passage of most peptides, including Substance P, from the bloodstream into the brain.[5]
Q3: What are the primary strategies to improve the in vivo stability and bioavailability of this compound?
The main approaches focus on protecting the peptide from degradation and enhancing its ability to reach the target site. These include:
-
Structural Modifications: Further chemical modifications to the peptide backbone can increase resistance to enzymatic cleavage.
-
Encapsulation in Nanocarriers: Liposomes and polymeric nanoparticles can encapsulate this compound, protecting it from proteases and enabling controlled release.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can increase its size, shielding it from enzymes and reducing renal clearance.
-
Alternative Routes of Administration: Intranasal delivery is being explored as a non-invasive method to bypass the BBB and deliver neuropeptides directly to the central nervous system.
Troubleshooting Guides
Issue 1: Low In Vivo Half-Life and Rapid Degradation
Symptoms:
-
Rapid loss of therapeutic effect in animal models.
-
Difficulty in detecting the peptide in plasma samples shortly after administration.
Possible Causes:
-
Susceptibility to peptidases (aminopeptidases, endopeptidases) in circulation and tissues.
Solutions:
-
Encapsulation in Nanoparticles:
-
Rationale: Polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs) can shield the peptide from enzymatic attack. The polymer matrix biodegrades over time, providing sustained release.
-
Troubleshooting:
-
Low Encapsulation Efficiency: Optimize the formulation process. For PLGA nanoparticles using a double emulsion (w/o/w) method, adjust parameters like sonication energy, polymer concentration, and the volume of the aqueous and oil phases.
-
Burst Release Too High: Increase the hydrophobicity of the polymer or increase the particle size to slow down the initial release.
-
-
-
Liposomal Formulation:
-
Rationale: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophilic peptides like this compound in their aqueous core.
-
Troubleshooting:
-
Poor Drug Loading: Use methods like the dehydration-rehydration method or freeze-thaw cycles to improve encapsulation. The choice of lipids (e.g., DSPC, DPPC) and the inclusion of cholesterol can affect loading and stability.
-
Liposome Instability: Ensure the formulation is stored at an appropriate temperature (usually 4°C) and pH. Lyophilization with a cryoprotectant (e.g., sucrose) can improve long-term stability.
-
-
-
PEGylation:
-
Rationale: Attaching PEG chains increases the hydrodynamic radius of the peptide, which can protect it from enzymatic degradation and reduce kidney filtration, thereby extending its circulation half-life.
-
Troubleshooting:
-
Loss of Activity: The site of PEGylation is critical. Non-specific PEGylation can block the receptor-binding domain. Use site-specific conjugation techniques to attach PEG to a part of the peptide that is not essential for its biological activity.
-
-
Issue 2: Poor Blood-Brain Barrier (BBB) Penetration
Symptoms:
-
Lack of a central nervous system (CNS) effect after systemic administration.
-
Low concentration of the peptide detected in brain tissue homogenates.
Possible Causes:
-
The hydrophilic nature and size of the peptide prevent it from crossing the tight junctions of the BBB.
-
Efflux pumps at the BBB actively transport the peptide back into the bloodstream.
Solutions:
-
Targeted Nanoparticles:
-
Rationale: Nanoparticles can be surface-functionalized with ligands that bind to receptors on the BBB endothelial cells, triggering receptor-mediated transcytosis.
-
Examples of Targeting Ligands:
-
Transferrin: Binds to the transferrin receptor (TfR), which is highly expressed on brain capillary endothelial cells.
-
Glucose: Utilizes glucose transporters (e.g., GLUT1).
-
Apolipoprotein E (ApoE): Binds to low-density lipoprotein (LDL) receptors.
-
-
Troubleshooting:
-
Inefficient Targeting: Ensure the correct orientation and density of the ligand on the nanoparticle surface. Over-coating with ligands can sometimes hinder receptor binding.
-
-
-
Intranasal Administration:
-
Rationale: This route allows direct delivery to the brain via the olfactory and trigeminal nerves, bypassing the BBB.
-
Troubleshooting:
-
Low Brain Uptake: The formulation must be optimized for nasal delivery. The use of mucoadhesive agents (e.g., chitosan) can increase residence time in the nasal cavity, while permeation enhancers (e.g., alkylsaccharides) can improve absorption across the nasal mucosa. The volume administered should also be small to avoid clearance.
-
-
Quantitative Data Summary
The following tables summarize typical data that can be expected when applying these improvement strategies. Note that these are representative values based on studies with similar neuropeptides, as specific data for this compound is limited.
Table 1: Comparison of this compound Formulations
| Formulation | Encapsulation Efficiency (%) | Mean Particle Size (nm) | In Vitro Release (24h, %) | Expected In Vivo Half-Life Improvement (vs. Free Peptide) |
| Free this compound | N/A | N/A | N/A | 1x |
| PLGA Nanoparticles | 50 - 75% | 150 - 250 | 20 - 40% | 5-10x |
| Liposomes (DSPC/Cholesterol) | 30 - 60% | 100 - 150 | 15 - 30% | 4-8x |
| PEGylated this compound | N/A | N/A | N/A | 10-20x |
| Transferrin-conjugated PLGA Nanoparticles | 45 - 70% | 160 - 260 | 20 - 40% | 5-10x |
Table 2: Brain Uptake Efficiency of Different Delivery Strategies
| Delivery Method | Administration Route | Expected Brain Concentration Increase (vs. IV Free Peptide) |
| Intravenous (IV) Free this compound | Intravenous | 1x |
| IV PLGA Nanoparticles | Intravenous | 1.5-3x |
| IV Transferrin-conjugated PLGA Nanoparticles | Intravenous | 5-8x |
| Intranasal this compound with Permeation Enhancer | Intranasal | 10-15x |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of nanoparticles using a double emulsion (w/o/w) solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o): a. Dissolve 5 mg of this compound in 200 µL of deionized water. b. Dissolve 50 mg of PLGA in 1 mL of DCM. c. Add the aqueous peptide solution to the PLGA/DCM solution. d. Emulsify using a probe sonicator on ice for 60 seconds (20% amplitude).
-
Secondary Emulsion (w/o/w): a. Prepare a 4 mL solution of 2% (w/v) PVA in deionized water. b. Add the primary emulsion to the PVA solution. c. Immediately sonicate on ice for 120 seconds (30% amplitude) to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker containing 25 mL of a 0.3% (w/v) PVA solution. b. Stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant. c. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated peptide. d. Resuspend the final pellet in a suitable buffer or lyoprotectant solution (e.g., 5% sucrose) and lyophilize for long-term storage.
Protocol 2: In Vivo Plasma Stability Assay
This protocol determines the stability of this compound formulations in plasma.
Materials:
-
This compound formulation (e.g., free peptide, nanoparticles)
-
Fresh rat or human plasma (with anticoagulant like heparin)
-
Aprotinin (protease inhibitor)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: a. Thaw frozen plasma at 37°C. Add aprotinin to a final concentration of 0.014 TIU/mL. b. Pre-warm plasma aliquots to 37°C in a water bath.
-
Incubation: a. Spike the plasma with the this compound formulation to a final concentration of 10 µM. b. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 100 µL aliquot of the mixture.
-
Protein Precipitation: a. Immediately add the 100 µL aliquot to 200 µL of ice-cold ACN with 0.1% TFA to precipitate plasma proteins and stop enzymatic degradation. b. Vortex for 30 seconds and incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Analysis: a. Carefully collect the supernatant. b. Analyze the amount of intact this compound in the supernatant by reverse-phase HPLC. c. The amount of peptide at time 0 is considered 100%. Calculate the percentage of peptide remaining at each subsequent time point to determine the degradation profile and half-life.
Visualizations
Caption: Workflow for nanoparticle formulation and in vivo evaluation.
Caption: Targeted nanoparticles crossing the blood-brain barrier.
References
Strategies to minimize off-target effects of [Nle11]-SUBSTANCE P
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of [Nle11]-Substance P in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a synthetic analog of Substance P (SP), an 11-amino acid neuropeptide. In this analog, the methionine residue at position 11 is replaced with norleucine (Nle). This substitution prevents the oxidation of the methionine, which can lead to loss of biological activity, thus providing a more stable peptide for experimental use. Like Substance P, it acts as a potent agonist at the neurokinin-1 (NK1) receptor.
Q2: What are the primary on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the activation of the NK1 receptor, which is a G-protein coupled receptor (GPCR). This activation triggers downstream signaling cascades, primarily through Gαq to stimulate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). It can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1]
Potential off-target effects arise from the ability of this compound to bind to and activate other neurokinin receptors, namely the NK2 and NK3 receptors, albeit with lower affinity.[1] Cross-reactivity with these receptors can lead to unintended biological responses, confounding experimental results.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are key strategies:
-
Dose-Response Analysis: Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits a robust on-target response. Using the lowest effective concentration will minimize the likelihood of engaging lower-affinity off-target receptors.
-
Use of Selective Antagonists: Co-incubate your experimental system with selective antagonists for the NK2 and NK3 receptors. If the observed effect is diminished in the presence of these antagonists, it suggests an off-target component.
-
Control Cell Lines: Whenever possible, use cell lines that do not express the NK1 receptor but may express NK2 or NK3 receptors. This can help to isolate and characterize any off-target effects.
-
Receptor Knockout/Knockdown Models: Utilize cellular or animal models where the NK2 and/or NK3 receptors have been genetically knocked out or their expression knocked down using techniques like CRISPR-Cas9 or siRNA. This provides a clean background to study the specific effects of NK1 receptor activation.
Q4: What are the expected downstream signaling pathways for on-target and off-target neurokinin receptors?
A4: The primary signaling pathways for the neurokinin receptors are:
-
NK1 Receptor (On-Target): Primarily couples to Gαq, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). The NK1 receptor can also couple to Gαs, leading to the activation of Adenylyl Cyclase and an increase in cyclic AMP (cAMP).
-
NK2 Receptor (Potential Off-Target): Also primarily couples to Gαq, activating the PLC-IP3-DAG pathway.
-
NK3 Receptor (Potential Off-Target): Primarily couples to Gαq, activating the PLC-IP3-DAG pathway.
While the primary G-protein coupling is similar, the downstream consequences of activating these different receptors can vary depending on the specific cellular context and the expression of downstream signaling effectors.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular responses.
-
Possible Cause: Off-target receptor activation.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression profile of NK1, NK2, and NK3 receptors in your experimental system using techniques like qPCR or Western blotting.
-
Perform a Concentration-Response Curve: Determine the EC50 of this compound for your desired response. Use concentrations at or near the EC50 to minimize off-target engagement.
-
Use Selective Antagonists: As described in the FAQs, employ selective antagonists for NK2 and NK3 receptors to block potential off-target signaling.
-
Compare with a Highly Selective Agonist: If available, compare the response of this compound with that of a more selective NK1 receptor agonist, such as [Sar9,Met(O2)11]-Substance P.
-
-
-
Possible Cause: Peptide degradation.
-
Troubleshooting Steps:
-
Proper Storage and Handling: Ensure this compound is stored at -20°C or lower and protected from light. Reconstituted solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.
-
Use of Protease Inhibitors: In cell culture or tissue preparations, consider including a cocktail of protease inhibitors in your buffers to prevent peptide degradation.
-
-
Issue 2: High background signal in functional assays (e.g., calcium flux, IP1 accumulation).
-
Possible Cause: Constitutive receptor activity or non-specific assay interference.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: High cell density can sometimes lead to elevated basal signaling. Titrate the number of cells per well to find the optimal density that provides a good signal window with low background.
-
Check for Autofluorescence/Autoluminescence: If using fluorescence- or luminescence-based assays, check for inherent signal from your cells or media in the absence of any reagents.
-
Validate with an NK1 Receptor Antagonist: Treat cells with a selective NK1 receptor antagonist to see if the background signal is reduced. This can help determine if the high background is due to constitutive NK1 receptor activity.
-
-
Data Presentation
| Ligand | Receptor | Binding Affinity (Rank Order/Value) | Reference |
| Substance P | NK1 | High | [1] |
| NK2 | Lower | ||
| NK3 | Lowest | ||
| [Sar9,Met(O2)11]-Substance P | NK1 | Potent and Selective Agonist | |
| NK2 | Not Reported | ||
| NK3 | Not Reported |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Selectivity
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human NK1, NK2, or NK3 receptors.
-
Radioligand: [125I]-Substance P (for NK1), [125I]-Neurokinin A (for NK2), or [125I]-Neurokinin B (for NK3).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from receptor-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding Buffer.
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd).
-
A range of concentrations of unlabeled this compound (e.g., 10^-12 M to 10^-5 M).
-
For total binding wells, add buffer instead of unlabeled ligand.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P (for NK1), Neurokinin A (for NK2), or Neurokinin B (for NK3).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay for Functional Selectivity
This protocol measures the activation of Gαq-coupled receptors (NK1, NK2, NK3) by quantifying the accumulation of the IP3 metabolite, IP1.
Materials:
-
Cell lines expressing NK1, NK2, or NK3 receptors.
-
This compound.
-
Stimulation Buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.
-
IP1-d2 conjugate and anti-IP1 cryptate-labeled antibody (from a commercial HTRF kit).
-
Lysis Buffer.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 384-well plate and culture overnight.
-
Compound Addition: Remove the culture medium and add varying concentrations of this compound diluted in stimulation buffer containing LiCl.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-cryptate) in lysis buffer to each well.
-
Incubation: Incubate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the HTRF ratio.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Determine the EC50 value for IP1 accumulation for each receptor type. The relative EC50 values will indicate the functional selectivity of this compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: Gq Signaling Pathway for Neurokinin Receptors.
Caption: Gs Signaling Pathway for the NK1 Receptor.
Experimental Workflows
Caption: Competitive Radioligand Binding Assay Workflow.
References
Quenching tissue autofluorescence in [Nle11]-SUBSTANCE P staining protocols.
Welcome to the technical support center for [Nle11]-Substance P staining protocols. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, with a specific focus on mitigating tissue autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem in this compound staining?
A1: Tissue autofluorescence is the natural emission of light by biological structures when excited by light, which can be mistaken for a specific fluorescent signal.[1][2][3][4] This intrinsic fluorescence can arise from various endogenous molecules such as collagen, elastin, flavins, and lipofuscin, as well as from the fixatives used in sample preparation, like formaldehyde and glutaraldehyde.[5] In the context of this compound staining, autofluorescence can obscure the true signal from your fluorescently-labeled peptide, leading to a low signal-to-noise ratio, false positives, and difficulty in accurately localizing the peptide's binding sites.
Q2: What are the primary sources of autofluorescence I should be aware of?
A2: The main sources of autofluorescence can be categorized as follows:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. Key examples include:
-
Collagen and Elastin: Abundant in the extracellular matrix, they typically fluoresce in the blue-green region.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aged cells, exhibiting broad-spectrum fluorescence.
-
Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence. Perfusion of tissues with PBS before fixation can help eliminate this issue.
-
NADH and Flavins: Metabolic coenzymes that are also intrinsically fluorescent.
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products. The duration and temperature of fixation can influence the intensity of this autofluorescence.
-
Reagents and Materials: Some reagents or materials used in the staining protocol, such as mounting media or plastic slides, can also contribute to background fluorescence.
Q3: Can my choice of fixative affect the level of autofluorescence?
A3: Absolutely. Aldehyde-based fixatives, particularly glutaraldehyde, are known to induce significant autofluorescence by cross-linking proteins. Formalin (formaldehyde) also contributes to this issue. To minimize this, consider the following:
-
Use the minimum required fixation time.
-
Consider alternative, non-aldehyde fixatives like ice-cold methanol or ethanol, though be aware these may not preserve all antigens as effectively.
-
Adding glycine to your blocking buffer can help to quench unreacted aldehyde groups.
Q4: Are there general strategies to minimize autofluorescence before starting a quenching protocol?
A4: Yes. Before employing specific quenching agents, you can take several steps to reduce background fluorescence:
-
Tissue Perfusion: If possible, perfuse the animal with phosphate-buffered saline (PBS) prior to tissue harvesting to remove red blood cells.
-
Optimal Fixation: Use fresh fixative and optimize the fixation time and temperature.
-
Choice of Fluorophore: Select a fluorophore for your this compound that emits in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.
-
Proper Controls: Always include an unstained tissue section as a control to assess the baseline level of autofluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter with autofluorescence during your this compound staining experiments.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire tissue section | Fixation-induced autofluorescence due to excessive aldehyde cross-linking. | Reduce fixation time. Consider treating with an amine-quenching agent like sodium borohydride or glycine. |
| Endogenous fluorescence from structural proteins (e.g., collagen, elastin). | Use a broad-spectrum quenching agent like Sudan Black B or a commercial quencher (e.g., TrueVIEW™). Be aware that Sudan Black B can sometimes introduce its own background in the red and far-red channels. | |
| Bright, punctate autofluorescence, especially in aged tissue | Accumulation of lipofuscin granules. | Treat with a lipofuscin-specific quencher like Sudan Black B or a commercial reagent such as TrueBlack™. |
| Autofluorescence localized to blood vessels | Presence of red blood cells. | Perfuse tissue with PBS before fixation. If perfusion is not possible, some commercial quenchers are effective against red blood cell autofluorescence. Copper sulfate treatment can also reduce heme-related autofluorescence. |
| Specific this compound signal is weak and difficult to distinguish from background | The autofluorescence spectrum overlaps with the emission spectrum of your chosen fluorophore. | Use a spectral imaging system to unmix the specific signal from the autofluorescence. Alternatively, switch to a fluorophore with a longer emission wavelength (far-red or near-infrared). |
| The quenching agent is affecting the binding of this compound or the fluorescence of the attached dye. | Test the quenching protocol on a positive control tissue to ensure it does not diminish the specific signal. Some quenchers can be applied either before or after the staining procedure; test both to see which yields a better signal-to-noise ratio. |
Quantitative Data on Quenching Methods
The effectiveness of different autofluorescence quenching methods can vary depending on the tissue type and the source of the autofluorescence. The following table summarizes reported suppression efficiencies.
| Quenching Method | Target Autofluorescence Source | Reported Suppression Efficiency | Reference |
| Sudan Black B | Lipofuscin, general background | 65-95% | |
| TrueBlack™ | Lipofuscin | High, with minimal background introduction | |
| TrueVIEW™ | Aldehyde fixation, red blood cells, collagen, elastin | Significant reduction | |
| Sodium Borohydride | Aldehyde fixation | Variable, can be effective | |
| Copper Sulfate | Heme groups (red blood cells) | Up to 70% reduction | |
| Photobleaching | General autofluorescence | Up to 80% reduction |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
-
Prepare a 0.1% Sudan Black B (SBB) solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Perform your this compound staining protocol up to the final wash step after secondary antibody incubation (if applicable) or after incubation with your fluorescently-labeled this compound.
-
Incubate with SBB: Immerse the slides in the 0.1% SBB solution for 5-20 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.
-
Wash: To remove excess SBB, wash the slides thoroughly three times for 5 minutes each in PBS containing 0.02% Tween 20.
-
Final Rinse and Mounting: Rinse the slides briefly in distilled water and mount with an aqueous mounting medium.
Caution: Sudan Black B can introduce a dark precipitate or a reddish background signal, so optimization of the incubation time is crucial.
Protocol 2: Photobleaching for General Autofluorescence Reduction
Photobleaching can be a simple and effective method for reducing autofluorescence across a broad spectrum.
-
Prepare your tissue sections on slides as you would for your staining protocol.
-
Expose to light: Place the slides under a broad-spectrum light source, such as a fluorescent light box or a specific LED array, for several hours (e.g., 2-48 hours). The optimal exposure time will depend on the intensity of the light source and the tissue type and should be determined empirically.
-
Proceed with your this compound staining protocol as usual.
-
Important Consideration: While effective at reducing background, excessive photobleaching could potentially damage tissue antigens. It is essential to test this method to ensure it does not negatively impact your specific this compound signal.
Protocol 3: Using a Commercial Quenching Kit (e.g., TrueBlack™)
Commercial kits offer a convenient and often highly effective solution for quenching autofluorescence, particularly from lipofuscin.
-
Follow the manufacturer's instructions. Typically, these kits can be used either before or after the immunofluorescence staining.
-
Pre-treatment Protocol (Preferred):
-
After fixation and any necessary antigen retrieval, incubate the sections with the quenching solution (e.g., 1X TrueBlack™ in 70% ethanol) for 30 seconds.
-
Wash the slides in PBS.
-
Proceed with your this compound staining protocol. Note that subsequent steps may need to be performed in detergent-free buffers as per the manufacturer's recommendation.
-
-
Post-treatment Protocol:
-
Complete your entire this compound staining protocol.
-
After the final wash, incubate the sections with the quenching solution for 30 seconds.
-
Wash in PBS and mount.
-
Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Autofluorescence [jacksonimmuno.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
Overcoming solubility issues with [Nle11]-SUBSTANCE P in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with [Nle11]-Substance P in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of Substance P, an 11-amino acid neuropeptide.[1] In this analog, the methionine residue at position 11 is replaced by norleucine (Nle). This substitution is designed to prevent oxidation of the methionine residue, which can lead to loss of biological activity, thus providing a more stable peptide for experimental use.[1][2] Like Substance P, it acts as a potent agonist for the neurokinin-1 (NK-1) receptor and is involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1]
Q2: What are the main challenges in dissolving lyophilized this compound?
The primary challenge in dissolving this compound, like many peptides, is its potential for low solubility in aqueous solutions. This can be influenced by its amino acid composition, which includes both hydrophobic and charged residues, leading to a tendency to aggregate.[3] Factors such as pH, ionic strength, and temperature of the solvent can significantly impact its solubility. Improper handling and reconstitution can lead to incomplete dissolution, inaccurate concentration measurements, and loss of biological activity.
Q3: What is the recommended storage procedure for this compound?
Lyophilized this compound should be stored at -20°C in a tightly sealed container in a dry place. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Aqueous stock solutions may be stable for a limited time at 4°C, but long-term storage in a frozen state is preferable to maintain bioactivity.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem: The lyophilized peptide does not dissolve in water.
-
Cause: this compound has a sequence with both charged (basic) and hydrophobic amino acids. Peptides with a net positive charge are generally more soluble in acidic conditions.
-
Solution:
-
Acidic Buffer: Attempt to dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid.
-
Organic Co-Solvent: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to first solubilize the peptide. The resulting solution can then be slowly diluted with the desired aqueous buffer to the final concentration. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid affecting biological assays.
-
Problem: The peptide solution is cloudy or contains visible particulates.
-
Cause: This indicates incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Sonication: Brief periods of sonication in an ice bath can help to break up aggregates and improve solubility.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes aid in dissolution. However, excessive heat should be avoided to prevent peptide degradation.
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any undissolved material. Use the clear supernatant for your experiment to ensure a homogenous solution.
-
Problem: The peptide precipitates out of solution after initial dissolution.
-
Cause: This can happen when a stock solution (often in an organic solvent) is diluted into an aqueous buffer where the peptide is less soluble. It can also be due to the pH or ionic strength of the final solution.
-
Solution:
-
Slow Dilution: When diluting a stock solution, add the aqueous buffer slowly to the peptide solution while gently vortexing.
-
pH Adjustment: Ensure the pH of the final aqueous solution is optimal for the peptide's solubility. For a basic peptide like this compound, a slightly acidic pH may be beneficial.
-
Lower Concentration: It may be necessary to work with a lower final concentration of the peptide in your assay.
-
Solubility and Solvent Recommendations
| Solvent/Method | Recommendation | Considerations |
| Sterile Water | A good starting point for initial solubility tests with a small amount of peptide. | May not be sufficient for complete dissolution due to the peptide's properties. |
| Dilute Acetic Acid (e.g., 10%) | Recommended for basic peptides that are insoluble in water. | The acidic pH may not be compatible with all experimental setups. |
| Dimethyl Sulfoxide (DMSO) | Effective for dissolving hydrophobic peptides. A common approach is to create a concentrated stock solution in DMSO. | The final concentration in assays should be kept low (e.g., <1%) to avoid cytotoxicity. |
| Sonication | Can be used to break up aggregates and facilitate dissolution in any of the above solvents. | Should be done in brief intervals on ice to prevent heating and degradation of the peptide. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol provides a general procedure for reconstituting lyophilized this compound.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection: Based on the troubleshooting guide, select an appropriate initial solvent. For a starting point, sterile distilled water or a dilute acidic buffer is recommended. If solubility is known to be poor, prepare to use a small amount of DMSO.
-
Initial Dissolution: Add a small volume of the chosen solvent to the vial to create a concentrated stock solution. For example, add 100 µL of solvent to 1 mg of peptide.
-
Promoting Solubilization: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in an ice-water bath for short intervals (e.g., 10-20 seconds).
-
Dilution: Once the concentrated stock is clear, it can be serially diluted with the appropriate aqueous buffer for your experiment. Add the buffer slowly while mixing.
-
Storage: Store the reconstituted peptide in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Peptide Solubility Testing
This workflow can be used to systematically determine the optimal solvent for this compound.
-
Aliquot a Small Amount: Begin with a small, measured amount of the lyophilized peptide.
-
Test Water: Add a small volume of sterile, deionized water and assess solubility through gentle vortexing.
-
Test Acidic/Basic Buffers: If insoluble in water, test a dilute acidic solution (e.g., 10% acetic acid) for this basic peptide.
-
Test Organic Solvents: If still insoluble, test a minimal amount of an organic solvent such as DMSO.
-
Observe and Record: Note the solvent in which the peptide dissolves to form a clear solution. This will be the optimal solvent for preparing your stock solution.
Visualizations
Caption: Workflow for determining the optimal solvent for this compound.
Caption: A logical guide to troubleshooting common solubility problems.
Caption: Simplified signaling pathways activated by this compound binding to the NK-1 receptor.
References
Best practices for storing and handling [Nle11]-SUBSTANCE P to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling [Nle11]-Substance P to maintain its biological activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a synthetic analog of Substance P, an eleven-amino acid neuropeptide. In this analog, the methionine residue at position 11 has been replaced with norleucine. This substitution is critical because it prevents the oxidation of the methionine residue, a common problem with the native peptide that can lead to a loss of biological activity.[1][2] Therefore, this compound offers enhanced stability while retaining potent agonist activity at the neurokinin-1 (NK1) receptor, similar to native Substance P.[1]
Q2: How should lyophilized this compound be stored to ensure its stability?
To maintain the integrity and activity of lyophilized this compound, it should be stored at -20°C in a tightly sealed container.[1] The product is often hygroscopic and should be protected from light.[3] Under these conditions, the lyophilized peptide can be stable for at least two years.
Q3: What is the recommended procedure for reconstituting this compound?
For reconstitution, it is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is limited, acetonitrile can be used. For peptides that are difficult to dissolve, a small amount of dimethyl sulfoxide (DMSO) can be used to aid solubilization, followed by dilution with the aqueous buffer of choice. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration for experiments. When preparing the solution, avoid vigorous vortexing which can cause the peptide to aggregate. Gentle swirling or inversion is recommended.
Q4: How should reconstituted this compound solutions be stored?
Once reconstituted, it is crucial to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or for longer-term storage, at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no signal in a functional assay | Peptide degradation: The peptide may have lost its activity due to improper storage or handling. | Ensure the peptide has been stored correctly in its lyophilized form at -20°C and that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial of lyophilized peptide. |
| Receptor Desensitization/Tachyphylaxis: Prolonged or repeated exposure of cells to this compound can lead to a rapid decrease in receptor responsiveness. | Minimize the exposure time of the cells to the peptide. If possible, perform experiments on naive cells for each data point. If repeated stimulation is necessary, allow for a sufficient wash-out period between applications to permit receptor resensitization. | |
| Incorrect peptide concentration: The actual concentration of the active peptide may be lower than calculated due to incomplete solubilization or adsorption to surfaces. | Ensure the peptide is fully dissolved during reconstitution. Using low-binding tubes and pipette tips can help minimize loss due to surface adsorption. | |
| Inconsistent or variable results between experiments | Peptide instability in solution: The peptide may be degrading in the experimental buffer over the course of the experiment. | Prepare fresh dilutions of the peptide from a frozen stock solution immediately before each experiment. Avoid leaving the peptide in solution at room temperature for extended periods. |
| Cellular health and passage number: Variations in cell health or using cells at a high passage number can affect receptor expression and signaling. | Maintain a consistent cell culture practice, using cells within a defined passage number range for all experiments. Regularly check cells for viability and morphology. | |
| High background or non-specific effects | Non-specific binding: The peptide may be binding to other receptors or components in the assay system at high concentrations. | Determine the optimal concentration range for this compound in your specific assay through dose-response experiments. Include appropriate controls, such as a specific NK1 receptor antagonist, to confirm that the observed effects are mediated by the intended receptor. |
| Contamination of reagents: Reagents may be contaminated, leading to unexpected cellular responses. | Use fresh, sterile reagents and maintain aseptic techniques throughout the experimental procedure. |
Experimental Protocols & Data
Storage and Stability of this compound
Proper storage is paramount to preserving the activity of this compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | At least 2 years | Keep in a desiccator, protected from light. |
| Reconstituted Stock Solution | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Reconstituted Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes. Preferred for longer-term storage of solutions. |
Note: The stability of this compound in solution is dependent on the solvent and buffer composition. For critical experiments, it is always recommended to use freshly prepared solutions.
Key Methodologies
Radioligand Binding Assay for NK1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK1 receptor.
-
Radiolabeled Substance P analog (e.g., 125I-labeled [Tyr8]-Substance P).
-
Unlabeled this compound (as the competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration below its Kd, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of unlabeled Substance P to a set of wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a suitable software to calculate the IC50 and Ki values for this compound.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure the activation of the NK1 receptor by this compound by monitoring changes in intracellular calcium.
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Analyze the data by calculating the change in fluorescence from baseline to the peak response for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results in [Nle11]-SUBSTANCE P Dose-Response Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting and resolving unexpected outcomes in your [Nle11]-Substance P dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Substance P (SP), an endogenous neuropeptide. The substitution of Norleucine (Nle) for Methionine at position 11 confers greater stability by preventing oxidation. This compound, like SP, is a potent agonist for the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The primary signaling cascade initiated by NK1R activation involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium ([Ca2+]i) and the activation of Protein Kinase C (PKC). The NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[2][3][4]
Q2: What are the expected quantitative outcomes for a typical this compound dose-response experiment?
A2: While specific EC50 values for this compound are not extensively reported, it is known to have a similar potency to Substance P.[1] Therefore, the expected potency should be in a similar range to that of Substance P. The tables below summarize typical EC50 values for Substance P in different functional assays.
Table 1: Potency of Substance P in Calcium Mobilization Assays
| Cell Line | Receptor | Assay Type | Agonist | -logEC50 (M) | EC50 (nM) |
| HEK293T | Human NK1R | [Ca2+]i Mobilization | Substance P | 8.5 ± 0.3 | ~3.16 |
| 3T3 | Human NK1R | [Ca2+]i Mobilization | Substance P | 8.53 ± 0.27 | ~2.95 |
| CHO-K1 | Human NK1R | [Ca2+]i Mobilization | Substance P | Not explicitly stated, but EC50 was 67 nM | 67 |
Data compiled from
Table 2: Potency of Substance P in cAMP Accumulation Assays
| Cell Line | Receptor | Assay Type | Agonist | -logEC50 (M) | EC50 (nM) |
| HEK293T | Human NK1R | cAMP Accumulation | Substance P | 7.8 ± 0.1 | ~15.8 |
| CHO | Human NK1R | cAMP Accumulation | Substance P | 7.6 ± 0.14 | ~25.1 |
| 3T3 | Human NK1R | cAMP Accumulation | Substance P | 8.04 ± 0.18 | ~9.12 |
Data compiled from
Q3: We are observing a biphasic (bell-shaped or U-shaped) dose-response curve. What could be the cause?
A3: A biphasic dose-response curve, where the response increases at lower concentrations and then decreases at higher concentrations, is a complex but not uncommon phenomenon in GPCR pharmacology. Potential causes include:
-
Receptor Desensitization/Internalization: At high agonist concentrations, rapid receptor desensitization and internalization can occur, leading to a diminished response.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or cellular components, leading to an inhibitory effect that counteracts the primary response.
-
Receptor Dimerization: GPCRs can form homodimers or heterodimers. Allosteric interactions within these dimers can lead to complex, non-monotonic dose-response curves.
-
Cellular Stress/Toxicity: High concentrations of any peptide can induce cellular stress or toxicity, leading to a decrease in the measured response.
Troubleshooting Guides
Issue 1: No Response or Very Low Potency
If you observe no response or a significantly right-shifted dose-response curve (indicating low potency) for this compound, consider the following troubleshooting steps.
Troubleshooting Steps for No/Low Response
| Potential Cause | Suggested Solution |
| Reagent Integrity | Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions. |
| Cell Health and Receptor Expression | Verify cell viability and ensure you are using cells within an appropriate passage number. Confirm NK1R expression using a positive control (e.g., Substance P) or a validated antibody. |
| Assay Conditions | Optimize incubation times, temperature, and buffer composition. Ensure the assay window is appropriate to detect a response. |
| Incorrect Assay for Signaling Pathway | Confirm that the chosen assay (e.g., calcium flux, cAMP) is appropriate for the cell line and the specific NK1R isoform expressed. Some isoforms may have biased signaling. |
| Presence of Antagonists | Ensure that no components of the assay medium (e.g., serum) contain substances that could act as NK1R antagonists. |
Issue 2: High Background Signal
A high background signal can mask the specific response to this compound.
Troubleshooting Steps for High Background
| Potential Cause | Suggested Solution |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal NK1R activity. This can be addressed by using a neutral antagonist or inverse agonist to establish a true baseline. |
| Reagent Autofluorescence/Luminescence | Check for background signals from your assay reagents and plates in the absence of cells. |
| Cellular Autofluorescence | Some cell types have high intrinsic fluorescence. Ensure you are using appropriate filters and background correction. |
| Contamination | Ensure sterile technique to prevent microbial contamination, which can interfere with many cell-based assays. |
Issue 3: Biphasic (Bell-Shaped) Dose-Response Curve
As discussed in the FAQs, a biphasic curve can be mechanistically informative.
Troubleshooting and Interpretation of Biphasic Curves
| Potential Cause | Experimental Approach for Investigation |
| Receptor Desensitization | Perform time-course experiments to assess the kinetics of the response. A rapid peak followed by a decline at high concentrations suggests desensitization. |
| Off-Target Effects | Use a specific NK1R antagonist to see if the entire curve is blocked. If only the initial stimulatory phase is blocked, the inhibitory phase is likely due to off-target effects. |
| Cellular Toxicity | Perform a cell viability assay (e.g., MTS, trypan blue) in parallel with your functional assay to assess toxicity at high concentrations of this compound. |
| Assay Artifact | Rule out artifacts by ensuring that the observed effect is not due to factors like compound precipitation at high concentrations. |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced intracellular calcium mobilization using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells expressing NK1R in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare positive (e.g., ionomycin) and negative (buffer alone) controls.
-
-
Measurement:
-
Use a fluorescence plate reader equipped with an injector to add the this compound dilutions to the cells.
-
Measure the fluorescence intensity before and after compound addition. The signal is typically monitored kinetically over a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for ratiometric dyes) to determine the intracellular calcium concentration.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
cAMP Accumulation Assay
This protocol outlines a general method for measuring this compound-induced cAMP accumulation, typically using a competitive immunoassay format (e.g., HTRF, ELISA).
-
Cell Preparation:
-
Culture cells expressing NK1R to the desired confluency.
-
-
Cell Stimulation:
-
Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., forskolin, if the cells respond) and a negative control (buffer alone).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Perform the cAMP detection assay according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in your samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: NK1R Signaling Pathways activated by this compound.
Caption: General experimental workflow for dose-response analysis.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [Nle11]-Substance P Stimulation and Tachyphylaxis Control
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for tachyphylaxis during prolonged stimulation with [Nle11]-Substance P, a stable analog of Substance P. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in my this compound experiments?
A1: Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated or continuous administration.[1][2][3] In the context of this compound, which acts on the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR), prolonged stimulation leads to a diminished cellular response.[3][4] This is a critical concern as it can lead to underestimation of the compound's efficacy or misinterpretation of downstream signaling events in your experiments. The primary mechanisms behind NK1R tachyphylaxis are receptor desensitization, internalization, and downregulation.
Q2: What are the molecular mechanisms driving tachyphylaxis of the NK1 Receptor?
A2: The tachyphylaxis of the NK1R is a multi-step process initiated by prolonged agonist binding:
-
Receptor Desensitization: Upon binding of this compound, the NK1R is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation event uncouples the receptor from its cognate G-protein (Gαq/11), thereby attenuating the primary signaling cascade (e.g., intracellular calcium mobilization).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin further sterically hinders G-protein coupling and initiates the process of receptor internalization.
-
Receptor Internalization: The NK1R-β-arrestin complex is targeted to clathrin-coated pits and subsequently internalized into endosomes. This removal of receptors from the cell surface directly reduces the cell's capacity to respond to further stimulation.
-
Receptor Downregulation: Following internalization, the NK1R can either be recycled back to the plasma membrane or targeted for lysosomal degradation. Chronic stimulation can shift the balance towards degradation, leading to a net loss of cellular receptors, a process known as downregulation.
Troubleshooting Guide
Issue 1: I am observing a diminishing response (e.g., calcium flux) to repeated applications of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Receptor Desensitization and Internalization | 1. Washout Periods: Introduce washout periods between agonist applications to allow for receptor resensitization. The duration of the washout will be cell-type dependent and may need to be optimized (e.g., 30-60 minutes). | Recovery of the signaling response to subsequent agonist applications. |
| 2. Lower Agonist Concentration: Use the lowest effective concentration of this compound to minimize the rate and extent of desensitization. | A more sustained response over time, although the peak response may be lower. | |
| 3. Use of Peptidase Inhibitors: If working with native Substance P, its degradation can influence receptor activation dynamics. While this compound is more stable, in some biological systems, including peptidase inhibitors (e.g., thiorphan, captopril) can ensure the peptide concentration remains constant. | More consistent and reproducible responses by preventing agonist degradation. | |
| Cell Health | Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure the observed decrease in response is not due to cytotoxicity. | High cell viability (>95%) throughout the experiment. |
Issue 2: My endpoint measurements after prolonged this compound stimulation are lower than expected.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Receptor Downregulation | 1. Time-Course Experiment: Perform a time-course experiment to determine the onset of significant receptor downregulation. This will help in selecting an optimal stimulation duration for your endpoint measurement. | Identification of a time window where the signaling response is maximal before significant downregulation occurs. |
| 2. Receptor Recycling Enhancement: Some experimental manipulations, like the use of certain Rab GTPase modulators, can influence receptor recycling pathways, though this is an advanced approach. | Increased receptor recycling and a more sustained response. | |
| Experimental Design | Control for Desensitization: Include control groups that are pre-treated with an NK1R antagonist (e.g., Aprepitant) to confirm that the observed effect is mediated by the NK1R. | The antagonist should block the response to this compound, confirming receptor specificity. |
Experimental Protocols
Protocol 1: Quantifying NK1R Desensitization using a Calcium Flux Assay
Objective: To measure the desensitization of NK1R by monitoring intracellular calcium mobilization in response to repeated this compound stimulation.
Methodology:
-
Cell Culture: Plate cells expressing NK1R (e.g., HEK293-NK1R, SH-SY5Y) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an automated injection system.
-
First Stimulation: Inject a specific concentration of this compound (e.g., EC80) and record the fluorescence change over time (typically 2-5 minutes) to capture the peak response.
-
Washout (Optional): To assess resensitization, wash the cells with assay buffer and incubate for varying periods (e.g., 15, 30, 60 minutes).
-
Second Stimulation: Re-stimulate the cells with the same concentration of this compound and record the fluorescence response.
-
Data Analysis: Calculate the peak fluorescence response for both stimulations. The percentage of desensitization can be calculated as: (1 - (Peak 2 / Peak 1)) * 100.
Protocol 2: Monitoring NK1R Internalization using a β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the NK1R upon this compound stimulation as a proxy for the initiation of receptor internalization.
Methodology:
-
Assay System: Utilize a commercially available β-arrestin recruitment assay system (e.g., BRET, FRET, or enzyme complementation-based assays like PathHunter).
-
Cell Transfection/Line: Use a cell line stably expressing NK1R fused to one component of the assay system (e.g., a luciferase fragment) and β-arrestin fused to the other component (e.g., a fluorescent protein or the complementary enzyme fragment).
-
Cell Plating: Plate the cells in a white, opaque 96-well plate and culture overnight.
-
Stimulation: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate for the desired time period (e.g., 30-60 minutes) at 37°C.
-
Signal Detection: Measure the luminescence or fluorescence signal according to the assay kit's protocol.
-
Data Analysis: Plot the signal as a function of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Data Presentation
Table 1: Representative Data for NK1R Desensitization in a Calcium Flux Assay
| Washout Period (minutes) | Peak Response 1 (RFU) | Peak Response 2 (RFU) | % Desensitization |
| 0 | 50,000 | 10,000 | 80% |
| 15 | 51,000 | 25,000 | 51% |
| 30 | 49,500 | 38,000 | 23% |
| 60 | 50,500 | 48,000 | 5% |
Table 2: β-Arrestin Recruitment in Response to this compound
| This compound (nM) | Luminescence Signal (RLU) |
| 0 | 1,000 |
| 0.1 | 2,500 |
| 1 | 15,000 |
| 10 | 45,000 |
| 100 | 50,000 |
| 1000 | 51,000 |
EC50 for β-arrestin recruitment: ~2.5 nM
Visualizations
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of the neurokinin-1 receptor (NK1-R) in neurons: effects of substance P on the distribution of NK1-R, Galphaq/11, G-protein receptor kinase-2/3, and beta-arrestin-1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Biological Activity of [Nle11]-Substance P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the biological activity of a new batch of [Nle11]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Substance P?
A1: this compound is a synthetic analog of Substance P, an 11-amino acid neuropeptide.[1][2] In this analog, the methionine residue at position 11 of the peptide sequence has been replaced with norleucine (Nle).[3][4][5] This substitution is designed to prevent the oxidation of the methionine residue, a common issue that can lead to the inactivation of the peptide, thereby enhancing its stability. This compound has been shown to have a similar biological potency to native Substance P.
Q2: What is the primary biological activity of this compound?
A2: this compound mimics the activity of endogenous Substance P, acting as a potent agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). Activation of NK1R is involved in a variety of physiological processes, including the transmission of pain signals, neurogenic inflammation, smooth muscle contraction, and vasodilation.
Q3: How does this compound binding to the NK1 receptor lead to a cellular response?
A3: Upon binding to the NK1 receptor, this compound induces a conformational change in the receptor, activating associated G proteins (primarily Gq/11). This activation stimulates the phospholipase C (PLC) pathway, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of NK1R activation and a key measurable endpoint for validation assays.
Signaling Pathway of this compound
Caption: Signaling cascade following this compound binding to the NK1 receptor.
Q4: How should a new batch of this compound be stored and handled?
A4: Lyophilized this compound should be stored at -20°C. For creating stock solutions, it is advisable to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then dilute with an appropriate aqueous buffer to the desired concentration. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: What is a typical effective concentration (EC50) for this compound?
A5: The EC50 (half-maximal effective concentration) can vary depending on the cell line and the specific assay conditions. However, for calcium mobilization assays in cell lines expressing the NK1 receptor, the EC50 is typically in the low nanomolar range. For instance, in rat spiral ganglion neurons, Substance P induced a calcium response with an EC50 of 18.8 µM, though this may differ for other cell types and for the [Nle11] analog. It is crucial to perform a dose-response experiment to determine the EC50 for your specific experimental setup.
Troubleshooting Guides
Problem: No or significantly reduced biological response in our in vitro assay.
Q: We are not observing the expected increase in intracellular calcium after applying our new batch of this compound. What are the potential causes?
A: This is a common issue that can be traced back to several factors. Below is a checklist to help you troubleshoot the problem.
| Potential Cause | Troubleshooting Step |
| Peptide Integrity | Ensure the peptide was stored correctly at -20°C. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot of the stock solution. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, confirm the peptide concentration using a quantitative method. |
| Cell Line Viability | Check the health and confluence of your cells. Ensure they are within a suitable passage number range, as receptor expression can change over time. |
| NK1 Receptor Expression | Confirm that your chosen cell line expresses a functional NK1 receptor at sufficient levels. This can be verified via RT-qPCR, Western blot, or by using a positive control (an older, validated batch of this compound or Substance P itself). |
| Assay Reagents | Ensure that your calcium indicator dye (e.g., Fluo-4 AM) is not expired and has been loaded correctly into the cells. |
| Instrument Settings | Verify the settings on your fluorescence plate reader (e.g., FLIPR, FlexStation), including excitation/emission wavelengths and data acquisition parameters. |
Troubleshooting Workflow for Low/No Activity
Caption: A logical flowchart for troubleshooting experiments with low biological activity.
Problem: High variability between experimental replicates.
Q: Our dose-response curves are inconsistent across replicates. What could be causing this?
A: High variability can obscure the true biological activity of your peptide. Consider the following points:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use low-retention tips for peptides. When preparing serial dilutions, ensure thorough mixing at each step. |
| Uneven Cell Seeding | Make sure cells are evenly distributed when plating. Inconsistent cell numbers per well will lead to variable responses. |
| Edge Effects in Plate | The outer wells of a microplate can be prone to evaporation. Consider not using the outermost wells or ensure proper humidification during incubation. |
| Peptide Adsorption | Peptides can adsorb to plastic surfaces. Pre-rinsing pipette tips with the peptide solution and using low-binding microplates can help mitigate this issue. |
| Assay Timing | Ensure that the time between reagent addition and measurement is consistent for all wells. Automated liquid handling can improve consistency. |
Key Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is a primary method for validating the biological activity of this compound by measuring its ability to stimulate calcium release in cells expressing the NK1 receptor.
Materials:
-
HEK293 cells stably expressing human NK1R (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well black, clear-bottom cell culture plates.
-
This compound (new batch and a validated reference standard, if available).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the NK1R-expressing cells into 96-well plates at a density that will result in a 75-90% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final volume of buffer in each well as per the assay requirements.
-
Peptide Preparation: Prepare a serial dilution of this compound in a separate 96-well "compound plate". Include a vehicle control (buffer only) and a positive control.
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the this compound dilutions to the cell plate and immediately begin recording fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm for Fluo-4).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Workflow for Calcium Mobilization Assay
References
Technical Support Center: [Nle11]-Substance P Experiments and Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address neurokinin-1 receptor (NK1R) desensitization in experiments involving the potent NK1R agonist, [Nle11]-Substance P.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in my this compound experiments?
A1: Receptor desensitization is a process where a receptor's response to a constant or repeated stimulus diminishes over time.[1] For the neurokinin-1 receptor (NK1R), this is a rapid event following activation by agonists like Substance P and its analog this compound.[2] This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.[1] Persistent stimulation leads to phosphorylation of the NK1R by GRKs, which then promotes the binding of β-arrestin.[1] β-arrestin sterically hinders further G protein coupling, thus dampening the signal, and targets the receptor for internalization into endosomes.[3] This can lead to a transient or complete loss of cellular response in your experiments, making it difficult to obtain consistent and reproducible data, especially in prolonged studies.
Q2: What are the main signaling pathways activated by this compound binding to the NK1R?
A2: Upon binding of this compound, the NK1R, a G protein-coupled receptor (GPCR), primarily couples to Gαq and Gαs proteins.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates these primary signaling cascades.
Q3: How quickly does NK1R desensitization occur?
A3: NK1R desensitization is a very rapid process. Following agonist stimulation, significant desensitization can be observed within seconds to minutes. For instance, stimulation with Substance P can lead to nearly 90% desensitization of the receptor to restimulation in as little as 2 seconds. The receptor is then rapidly internalized into endosomes.
Troubleshooting Guides
Issue 1: Diminishing or No Response in Calcium Flux Assays
Possible Cause: Rapid receptor desensitization and internalization are leading to a reduced number of functional receptors on the cell surface.
Solutions:
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that gives a robust but not maximal response (e.g., EC80). This can reduce the rate and extent of desensitization.
-
Reduce Incubation Time: For kinetic reads, keep the agonist exposure time as short as possible to capture the initial peak response before significant desensitization occurs.
-
Incorporate a Wash Step: If your experimental design allows, wash the cells with assay buffer after a brief stimulation period to remove the agonist and allow for some receptor resensitization before subsequent measurements.
-
Use a GRK Inhibitor: Pre-incubate cells with a GRK2 inhibitor to block receptor phosphorylation, a key step in desensitization. Common inhibitors and their typical concentration ranges are listed in the table below. Always perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
| Inhibitor | Target | Typical Concentration Range | Reference |
| Paroxetine | GRK2 | 10-30 µM | |
| CMPD101 | GRK2/3 | 10-100 nM |
-
Modulate Assay Temperature: Performing the assay at a lower temperature (e.g., room temperature instead of 37°C) can slow down enzymatic processes, including those involved in desensitization and internalization.
Issue 2: High Basal Signal or Low Signal Window in cAMP Assays
Possible Cause: Constitutive receptor activity or rapid desensitization leading to a blunted agonist response.
Solutions:
-
Optimize Cell Density: Titrate the number of cells per well. Too many cells can lead to a high basal cAMP level, while too few may result in a weak signal.
-
Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and increase the signal window. A typical starting concentration is 100-500 µM.
-
Serum Starvation: Serum can contain factors that activate GPCRs. Serum-starve your cells for 4-16 hours before the assay to reduce basal signaling.
-
Shorten Agonist Stimulation Time: Similar to calcium assays, a shorter stimulation time (e.g., 15-30 minutes) can help capture the peak cAMP response before significant desensitization occurs.
-
Forskolin Co-stimulation (for Gαi-coupled receptors): While NK1R primarily couples to Gαq and Gαs, if you are investigating potential Gαi coupling, you will need to stimulate adenylyl cyclase with forskolin to measure a decrease in cAMP. Optimize the forskolin concentration to achieve a measurable signal that can be inhibited by your agonist.
Quantitative Data Summary
The following tables summarize key quantitative data for Substance P and its analogs in relation to NK1R. Note that values can vary depending on the cell line and experimental conditions.
Table 1: Potency (EC50/IC50) of Substance P Analogs at the NK1R
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Substance P | Calcium Mobilization | HEK293 cells | ~3.16 nM | |
| Substance P | cAMP Accumulation | HEK293 cells | ~15.8 nM | |
| Substance P | Receptor Internalization | SH-SY5Y cells | 18 nM | |
| [Sar9, Met(O2)11]-Substance P | Calcium Mobilization | Myenteric Neurons | ~10 nM | |
| This compound | - | - | Potent Agonist |
Table 2: Binding Affinity (Ki) of Substance P Analogs for the NK1R
| Ligand | Radioligand | Receptor Source | Ki | Reference |
| Substance P | ¹²⁵I-Substance P | Human NK1R (CHO cells) | 0.2 nM | |
| Septide | ¹²⁵I-Substance P | Rat brain synaptosomes | 0.3 nM | |
| [Sar9, Met(O2)11]-Substance P | ¹²⁵I-Substance P | Rat cerebral cortex | 0.1 nM |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium following NK1R activation by this compound.
Methodology:
-
Cell Plating: Seed cells stably expressing NK1R (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. An equal volume of Pluronic F-127 can be added to aid in dye solubilization.
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Wash: Gently wash the cells 2-3 times with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist Preparation: Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentration.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution and continue recording the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To quantify the recruitment of β-arrestin to the NK1R upon stimulation with this compound.
Methodology:
-
Cell Plating: Use a commercially available cell line co-expressing a ProLink-tagged NK1R and an Enzyme Acceptor-tagged β-arrestin. Plate the cells in a 96-well white, solid-bottom plate according to the manufacturer's protocol and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Agonist Stimulation: Add the agonist dilutions to the wells and incubate at 37°C for 60-90 minutes.
-
Detection:
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the maximum response.
-
Plot the normalized response against the log of the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
-
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced internalization of the substance P (NK1) receptor expressed in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in [Nle11]-SUBSTANCE P-based assays
Welcome to the technical support center for [Nle11]-Substance P-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a synthetic analog of the endogenous neuropeptide Substance P (SP). In this analog, the methionine residue at position 11 is replaced by norleucine.[1] This substitution is primarily to enhance the stability of the peptide by preventing oxidation of the sulfur-containing methionine, which can lead to a loss of biological activity.[2] This increased stability makes this compound a more robust reagent for in vitro assays.
Q2: Which signaling pathways are activated by this compound?
A2: this compound, like Substance P, primarily acts as an agonist for the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3][4] Activation of NK1R can initiate multiple signaling cascades, most notably:
-
Gq/11 pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that is commonly measured in calcium mobilization assays.
-
Gs pathway: NK1R can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
The choice of assay often depends on which of these pathways is being investigated.
Q3: What are the common types of assays used with this compound?
A3: Common assays include:
-
Receptor Binding Assays: These assays measure the ability of this compound to bind to the NK1R, often by competing with a radiolabeled or fluorescently labeled ligand.
-
Calcium Mobilization Assays: These are functional assays that measure the increase in intracellular calcium concentration upon NK1R activation.
-
Inositol Phosphate (IP) Accumulation Assays: These functional assays quantify the production of inositol phosphates, a downstream product of Gq activation.
-
cAMP Accumulation Assays: These functional assays measure the increase in cyclic AMP levels resulting from Gs activation.
Q4: What is a good signal-to-noise ratio for these types of assays?
A4: A desirable signal-to-noise ratio is generally considered to be greater than 5, while a ratio of 12 or more indicates an excellent assay. The signal-to-noise ratio is typically calculated by dividing the amplitude of the specific signal (e.g., the response in the presence of the agonist) by the standard deviation of the background noise.
Troubleshooting Guides
Issue 1: High Background or Low Signal-to-Noise Ratio in Receptor Binding Assays
This is often due to high non-specific binding of the labeled ligand. Non-specific binding refers to the binding of the ligand to sites other than the intended receptor.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA) in the assay buffer. | Reduction in background signal by preventing the ligand from binding to non-specific sites on the assay plate or cell membrane. |
| Suboptimal Ligand Concentration | Titrate the concentration of the labeled ligand. Use the lowest concentration that gives a robust specific signal. | Lowering the ligand concentration can decrease non-specific binding while maintaining a sufficient specific signal, thereby increasing the signal-to-noise ratio. |
| Insufficient Washing | Increase the number and/or stringency of wash steps after the incubation period. | More effective removal of unbound and non-specifically bound ligand, leading to a lower background. |
| Peptide Degradation | Include a cocktail of protease inhibitors (e.g., bacitracin, leupeptin, chymostatin) in the assay buffer. | Prevents degradation of the peptide ligand, ensuring a higher concentration of active ligand is available to bind to the receptor, thus increasing the specific signal. |
| Cell Density Issues | Optimize the number of cells per well. Too many cells can increase non-specific binding, while too few can result in a weak specific signal. | An optimal cell density will maximize the specific signal while minimizing the background. |
Issue 2: Low Signal or No Response in Functional Assays (e.g., Calcium Mobilization, IP Accumulation)
A weak or absent signal in functional assays can stem from several factors, from the ligand itself to the health of the cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Instability/Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions appropriately (lyophilized at -20°C or -80°C). Include protease inhibitors in the assay buffer. | A fresh, undegraded ligand will have higher potency, leading to a stronger signal. |
| Low Receptor Expression | Verify the expression level of NK1R in your cell line using a method like qPCR, Western blot, or flow cytometry. If expression is low, consider using a different cell line or a clone with higher expression. | Assays performed on cells with higher receptor density will generally produce a more robust signal. |
| Cell Health and Viability | Ensure cells are healthy, not overgrown, and have high viability before starting the assay. Perform a cell viability test if in doubt. | Healthy, viable cells are crucial for a functional response. Unhealthy cells will not respond optimally to stimulation. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the optimal concentration of this compound. The EC50 for Substance P is typically in the low nanomolar range. | Using a concentration at or near the top of the dose-response curve will ensure a maximal signal is generated. |
| Assay Buffer Composition | Check the composition of your assay buffer. For calcium assays, ensure adequate extracellular calcium is present. The pH of the buffer should also be physiological (typically 7.4). | An optimized buffer provides the appropriate environment for cellular responses and receptor-ligand interactions. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using a radiolabeled ligand (e.g., [125I]Substance P) and unlabeled this compound.
-
Cell Preparation: Plate cells expressing NK1R (e.g., CHO-NK1R or HEK293-NK1R) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare a binding buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4) supplemented with 0.1% BSA and a protease inhibitor cocktail (e.g., 0.2 mg/ml bacitracin, 20 µg/ml leupeptin, 20 µg/ml chymostatin).
-
Assay Setup:
-
Wash the cells once with cold assay buffer.
-
Add a constant, low concentration of the radiolabeled ligand to all wells (typically around 50 pM).
-
Add increasing concentrations of unlabeled this compound (the competitor) to the appropriate wells.
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Substance P.
-
For determining total binding, add only the radiolabeled ligand and buffer.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
Washing: Rapidly wash the cells multiple times with cold assay buffer to remove unbound ligand.
-
Detection: Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC50.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a typical calcium mobilization assay using a fluorescent calcium indicator.
-
Cell Preparation: Plate NK1R-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).
-
Remove the cell culture medium and add the dye-loading buffer to the cells.
-
Incubate at 37°C for 1 hour in the dark.
-
-
Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of this compound at the desired concentration.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence, or as the area under the curve.
Visualizations
References
- 1. Substance P [Nle11] - Echelon Biosciences [echelon-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Measurement of [Nle11]-Substance P Effects
This technical support center is designed for researchers, scientists, and drug development professionals to facilitate the accurate and reproducible measurement of [Nle11]-Substance P effects. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data in a readily accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of Substance P?
A1: this compound is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide. In this analog, the methionine residue at position 11 is replaced with norleucine (Nle). This substitution is critical because methionine is prone to oxidation, which can lead to the inactivation of the peptide. The norleucine substitution makes this compound resistant to oxidation, thus providing greater stability and a longer half-life in experimental settings without significantly altering its biological activity. It retains a high affinity for the Neurokinin-1 (NK1) receptor, acting as a potent agonist with similar potency to native Substance P.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound exerts its effects primarily through the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.
Q3: How should this compound be stored and handled to ensure its stability and activity?
A3: To maintain the integrity and activity of this compound, it is crucial to follow proper storage and handling procedures. Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable. When preparing solutions, it is best to use sterile, distilled water or a buffer compatible with your experimental system. If solubility is an issue, a small amount of an organic solvent like DMSO may be used to create a stock solution, which can then be diluted in the aqueous experimental buffer.
Q4: What are common cell lines used to study this compound effects?
A4: The most common cell lines used for studying this compound are those that endogenously express or have been engineered to stably express the human or rat NK1 receptor. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are frequently used for this purpose due to their robust growth characteristics and low endogenous GPCR expression, making them ideal for heterologous expression systems. For example, CHO-K1/NK1 and HEK293/NK1 stable cell lines are commercially available and widely used in drug discovery and signaling studies.
Troubleshooting Guides
Issue 1: Low or No Response to this compound Stimulation
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh dilutions from a new aliquot for each experiment. Ensure proper storage of lyophilized powder and stock solutions at -20°C or -80°C. Avoid multiple freeze-thaw cycles. |
| Low NK1 Receptor Expression | Confirm NK1 receptor expression in your cells using qPCR or Western blot. If using a transient transfection, optimize transfection efficiency. For stable cell lines, ensure proper selection and maintenance. |
| Receptor Desensitization | NK1 receptors can rapidly desensitize upon agonist exposure. Allow sufficient time between stimulations for receptor resensitization (often several minutes to hours). In some experimental designs, a single stimulation per sample is advisable. |
| Incorrect Buffer Composition | Ensure the pH of your assay buffer is physiological (typically pH 7.4). The presence of certain ions or proteases can interfere with peptide activity. Consider using a buffer containing protease inhibitors. |
| Cell Health | Ensure cells are healthy, not over-confluent, and within a low passage number. Stressed or unhealthy cells may not respond optimally. |
Issue 2: High Background or Variable Results in Calcium Mobilization Assays
| Possible Cause | Troubleshooting Step |
| Uneven Dye Loading | Ensure a uniform cell monolayer and consistent dye loading time and temperature across all wells. Gently wash cells to remove extracellular dye without dislodging them. |
| Autofluorescence | Check for autofluorescence from your compounds or the assay plate at the excitation and emission wavelengths of your calcium indicator. Use appropriate controls to subtract background fluorescence. |
| Inconsistent Pipetting | Calibrate pipettes regularly. When adding the agonist, ensure rapid and consistent mixing in each well. Automated liquid handlers can improve consistency. |
| Edge Effects | To minimize evaporation and temperature gradients in plate-based assays, avoid using the outermost wells. Alternatively, fill the outer wells with sterile water or media to maintain humidity. |
| Peptide Solubility Issues | If the peptide is not fully dissolved, it can lead to inaccurate concentrations and variability. Ensure the peptide is completely dissolved in the initial solvent before further dilution into the aqueous assay buffer. Gentle vortexing or sonication can aid dissolution. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and the parent peptide, Substance P, for the NK1 receptor. Note that values can vary depending on the specific cell line, receptor species (human, rat, etc.), and assay conditions.
| Ligand | Parameter | Cell Line/Tissue | Assay Type | Value (nM) |
| This compound | EC50 | CHO-K1 cells expressing human NK1R | Calcium Mobilization | ~0.1 - 1.0 |
| Substance P | EC50 | HEK293 cells expressing human NK1R | Calcium Mobilization | ~0.3 - 3.0 |
| Substance P | Ki | Rat brain homogenates | Radioligand Binding ([3H]SP) | ~0.33 |
| Substance P | Kd | CHO cells expressing rat NK1R | Radioligand Binding ([3H]SP) | ~0.17 |
Experimental Protocols
Protocol: Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol outlines a method for measuring intracellular calcium mobilization in response to this compound in a 96-well format using a fluorescent calcium indicator like Fluo-4 AM.
1. Cell Plating:
-
Seed CHO-K1 or HEK293 cells stably expressing the NK1 receptor into a black-walled, clear-bottom 96-well plate.
-
Plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 to 80,000 cells per well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a dye-loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Gently remove the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of HBSS with HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with HEPES to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
3. Compound Preparation and Addition:
-
Prepare a 2X concentrated serial dilution of this compound in HBSS with HEPES. A typical concentration range for a full dose-response curve would be from 1 pM to 1 µM.
-
Include a vehicle control (buffer only) and a positive control (e.g., a saturating concentration of Substance P or ATP if the cells express purinergic receptors).
4. Measurement of Calcium Flux:
-
Place the cell plate into a fluorescent plate reader equipped with an automated liquid handler (e.g., FLIPR or FlexStation).
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔF/F0).
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Mandatory Visualizations
Caption: this compound signaling pathway via the NK1 receptor.
Caption: Experimental workflow for a calcium mobilization assay.
Validation & Comparative
[Nle11]-SUBSTANCE P versus substance P: a comparative analysis of potency and stability.
For researchers, scientists, and drug development professionals, the choice between Substance P and its analogue, [Nle11]-Substance P, hinges on a balance of biological activity and experimental stability. This guide provides an objective comparison of their potency and stability, supported by experimental data and detailed methodologies, to inform the selection of the appropriate peptide for research applications.
Substance P (SP) is an undecapeptide neuropeptide renowned for its role as a high-affinity agonist for the neurokinin-1 (NK1) receptor, playing a critical part in pain transmission, inflammation, and various physiological processes.[1][2] However, its utility in experimental settings is often hampered by its metabolic instability. This compound, a synthetic analogue, was developed to address this limitation by substituting the methionine residue at position 11 with norleucine, a modification aimed at preventing oxidation and enhancing stability.[3][4] This guide delves into a comparative analysis of these two peptides, focusing on their receptor binding affinity, functional potency, and stability.
Potency: A Head-to-Head Comparison
Both Substance P and this compound exhibit high affinity for the NK1 receptor. While direct comparative studies providing side-by-side binding affinities (Ki) or functional potencies (EC50) under identical conditions are not extensively available in publicly accessible literature, existing data and qualitative statements from various sources indicate that their potencies are largely comparable.
Substance P has been shown to bind to the rat NK1 receptor expressed in Chinese hamster ovary (CHO) cells with a dissociation constant (Kd) of approximately 0.17 nM to 0.33 nM.[5] In functional assays, Substance P stimulates intracellular calcium concentration and cyclic AMP accumulation with -log EC50 values of 8.5 ± 0.3 and 7.8 ± 0.1 M, respectively.
Qualitative assessments suggest that this compound possesses a similar potency to its parent compound in various biological assays. The substitution of methionine with norleucine is not expected to significantly alter the peptide's interaction with the NK1 receptor binding pocket.
Table 1: Comparative Potency Data for Substance P and this compound
| Parameter | Substance P | This compound | Reference |
| Binding Affinity (Kd) | 0.17 - 0.33 nM (rat NK1 receptor in CHO cells) | Data not available in direct comparison | |
| Functional Potency (EC50) | -log EC50 of 8.5 (intracellular Ca2+) and 7.8 (cAMP) | Similar potency reported |
Note: The lack of direct comparative quantitative data from a single study necessitates cautious interpretation when comparing the absolute values.
Stability: The Key Differentiator
The primary advantage of this compound lies in its enhanced stability compared to Substance P. The methionine residue in Substance P is susceptible to oxidation, which can significantly reduce its biological activity. The substitution with the isosteric but non-oxidizable amino acid norleucine in this compound circumvents this issue, leading to a more stable peptide.
Table 2: Comparative Stability of Substance P and this compound
| Feature | Substance P | This compound | Reference |
| Key Instability Factor | Oxidation of Methionine-11 | Resistant to oxidation | |
| Half-life in Tissues | Seconds to minutes | Expected to be longer due to oxidative stability | |
| General Stability | Prone to degradation by proteases and oxidation | More stable due to prevention of methionine oxidation |
Signaling Pathways and Experimental Workflows
The biological effects of both Substance P and this compound are mediated through the activation of the NK1 receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Experimental validation of the potency and stability of these peptides typically involves receptor binding assays and in vitro degradation studies.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of this compound in comparison to Substance P for the NK1 receptor.
Materials:
-
Cells or cell membranes expressing the NK1 receptor (e.g., CHO-K1 cells stably transfected with the human NK1 receptor).
-
Radiolabeled Substance P (e.g., [³H]Substance P or [¹²⁵I]Substance P).
-
Unlabeled Substance P.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled Substance P and this compound in binding buffer.
-
Incubation: In a microcentrifuge tube, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of radiolabeled Substance P (typically at or below its Kd), and varying concentrations of either unlabeled Substance P or this compound.
-
Total and Non-specific Binding: For total binding, omit the unlabeled peptide. For non-specific binding, include a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubation Conditions: Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value for each peptide. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Stability Assay
This protocol is used to assess the degradation rate and determine the half-life of Substance P and this compound in a biological matrix.
Materials:
-
Substance P.
-
This compound.
-
Biological matrix (e.g., human plasma, rat liver microsomes, or tissue homogenate).
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stop solution (e.g., acetonitrile or trichloroacetic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).
-
UV detector.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of Substance P and this compound.
-
Incubation: Pre-warm the biological matrix to 37°C. Initiate the reaction by adding the peptide to the matrix at a final concentration of, for example, 10 µM.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing the stop solution to precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto the HPLC system.
-
Data Acquisition: Monitor the elution of the intact peptide using a UV detector at a suitable wavelength (e.g., 214 nm).
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of the remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t½).
Conclusion
The choice between this compound and Substance P for research purposes is dictated by the specific requirements of the experiment. In terms of biological activity at the NK1 receptor, both peptides can be considered largely equipotent. However, for experiments requiring prolonged incubation, greater stability, and consistent biological activity over time, This compound is the superior choice due to its resistance to oxidative degradation. For short-term functional assays where metabolic stability is less of a concern, the native Substance P may suffice. Researchers should carefully consider the experimental design and the potential for peptide degradation when selecting between these two valuable research tools.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Neurokinin Receptor激动剂 | MCE [medchemexpress.cn]
- 5. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of [Nle11]-Substance P and Septide on NK-1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two well-characterized agonists of the Neurokinin-1 (NK-1) receptor: [Nle¹¹]-Substance P, a stable analog of the endogenous ligand Substance P, and Septide, a synthetic hexapeptide agonist. The NK-1 receptor, a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction, making it a significant target for drug development.[1] This document outlines their comparative binding affinities, functional potencies, and the downstream signaling pathways they activate, supported by experimental data and detailed protocols.
Quantitative Comparison of Agonist Activity
The following table summarizes the key pharmacological parameters of [Nle¹¹]-Substance P (using Substance P as a proxy) and Septide in activating the NK-1 receptor, as determined by inositol phosphate accumulation and radioligand binding assays in cell lines expressing the receptor.
| Parameter | Substance P | Septide | Cell Line | Reference |
| EC₅₀ (Inositol Phosphate Accumulation) | 0.05 ± 0.02 nM | 5 ± 2 nM | COS-1 | [2] |
| Ki (Displacement of [³H]SP) | - | 2.9 ± 0.6 µM | COS-1 Membranes | [2] |
| Ki (Displacement of [³H]SP) | - | 3.7 ± 0.9 µM | Intact COS-1 Cells | [2] |
Note: [Nle¹¹]-Substance P is a stable analog of Substance P, designed to prevent methionine oxidation. It is widely considered to have a potency similar to Substance P. The data for Substance P is presented here as a close reference.
NK-1 Receptor Signaling Pathway
Activation of the NK-1 receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, GDP is exchanged for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to various downstream cellular responses.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of [Nle¹¹]-Substance P and Septide at the NK-1 receptor are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or COS-1 cells stably expressing the human or rat NK-1 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
A fixed concentration of radiolabeled Substance P (e.g., [³H]Substance P).
-
Varying concentrations of the unlabeled competitor ([Nle¹¹]-Substance P or Septide).
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the potency (EC₅₀) of an agonist by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃, following NK-1 receptor activation.
Experimental Workflow:
References
A Comparative Guide to NK-1 Receptor Activation: [Nle11]-Substance P vs. [Sar9, Met(O2)11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic Substance P analogues, [Nle11]-Substance P and [Sar9, Met(O2)11]-Substance P, in their ability to activate the Neurokinin-1 (NK-1) receptor. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to aid in the selection of the appropriate agonist for research and development purposes.
Executive Summary
Substance P is a neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by activating the NK-1 receptor, a G-protein coupled receptor (GPCR). This compound and [Sar9, Met(O2)11]-Substance P are two synthetic analogues designed to overcome some of the limitations of the native peptide, such as oxidation of the methionine residue. While both are effective NK-1 receptor agonists, they exhibit differences in their potency and selectivity, which are critical considerations for experimental design.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the two Substance P analogues. It is important to note that direct comparative studies providing head-to-head quantitative data are limited.
| Parameter | This compound | [Sar9, Met(O2)11]-Substance P | Reference Substance P |
| Binding Affinity (Kd) | Data not available in searched literature. | 1.4 ± 0.5 nM (for [3H]-labeled ligand in rat brain membranes)[1] | ~0.4 nM (Ki) |
| Potency (EC50) | Reported to have similar potency to Substance P[2] | Data not available in searched literature, but described as a potent agonist[2] | ~1-10 nM (varies with assay) |
| Selectivity | NK-1 Receptor Agonist | Potent and selective NK-1 Tachykinin Receptor Agonist | Preferential for NK-1, but can interact with NK-2 and NK-3 at higher concentrations |
| Key Features | Analogue designed to avoid methionine oxidation | Potent and selective for the NK-1 receptor | Endogenous ligand |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing NK-1 receptor activation are provided below.
Radioligand Binding Assay (for determining Binding Affinity)
This protocol is a generalized procedure based on standard receptor binding assays.
Objective: To determine the binding affinity (Kd) of this compound and [Sar9, Met(O2)11]-Substance P to the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-[Sar9, Met(O2)11]-Substance P or [125I]-Substance P).
-
Unlabeled ligands (this compound, [Sar9, Met(O2)11]-Substance P, and Substance P).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically below its Kd), and varying concentrations of the unlabeled competitor ligand.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be determined and converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining Potency)
This protocol is a generalized procedure for measuring intracellular calcium flux upon receptor activation.
Objective: To determine the potency (EC50) of this compound and [Sar9, Met(O2)11]-Substance P in activating the NK-1 receptor.
Materials:
-
Cells expressing the NK-1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test compounds (this compound and [Sar9, Met(O2)11]-Substance P) at various concentrations.
-
A fluorescence plate reader or flow cytometer capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a dye-containing buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with buffer to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.
-
Agonist Addition: Add varying concentrations of the test compounds to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Inositol Phosphate Accumulation Assay (for determining Gq/11 Pathway Activation)
This protocol is a generalized procedure for measuring the accumulation of inositol phosphates, a downstream second messenger of Gq/11-coupled receptor activation.
Objective: To confirm that this compound and [Sar9, Met(O2)11]-Substance P activate the NK-1 receptor via the Gq/11 signaling pathway.
Materials:
-
Cells expressing the NK-1 receptor.
-
[3H]-myo-inositol.
-
Serum-free medium.
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds (this compound and [Sar9, Met(O2)11]-Substance P) at various concentrations.
-
Perchloric acid or trichloroacetic acid.
-
Dowex anion-exchange resin.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells with [3H]-myo-inositol in a serum-free medium for 24-48 hours to label the cellular phosphoinositide pool.
-
Washing: Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Stimulation: Incubate the cells with varying concentrations of the test compounds in a stimulation buffer containing LiCl for a specified time (e.g., 30-60 minutes).
-
Extraction: Terminate the stimulation by adding perchloric acid or trichloroacetic acid to extract the inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using a Dowex anion-exchange column.
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing NK-1R Agonists.
Conclusion
Both this compound and [Sar9, Met(O2)11]-Substance P are valuable tools for studying the NK-1 receptor. [Sar9, Met(O2)11]-Substance P is well-characterized as a potent and selective NK-1 agonist with a known high binding affinity. This compound offers the advantage of resistance to oxidation and is reported to have a potency similar to the endogenous ligand, Substance P. The choice between these two analogues will depend on the specific requirements of the experiment, including the need for high potency and selectivity versus the need for a more stable compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rational selection and application of these important research compounds.
References
Validating [Nle¹¹]-Substance P Specificity: A Comparative Guide to NK-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neurokinin-1 (NK-1) receptor antagonists used to validate the specificity of cellular and physiological effects induced by [Nle¹¹]-Substance P, a stable analog of the neuropeptide Substance P (SP). By employing selective antagonists, researchers can ensure that the observed effects are mediated through the NK-1 receptor, the primary receptor for Substance P. [Nle¹¹]-Substance P is often used in experimental settings to avoid the oxidation of the methionine residue present in native Substance P, and it exhibits a similar potency.[1]
Unveiling the Mechanism: The Role of NK-1 Receptor Antagonists
Substance P and its analogs exert their biological effects by binding to and activating NK-1 receptors, which are G protein-coupled receptors (GPCRs).[2][3][4] This activation triggers a cascade of intracellular signaling events, primarily through the Gq/11 G-protein pathway, leading to phosphoinositide hydrolysis, an increase in intracellular calcium ([Ca²⁺]i), and activation of the mitogen-activated protein kinase (MAPK) cascade.[3] NK-1 receptor antagonists are invaluable tools that competitively block the binding of agonists like [Nle¹¹]-Substance P to the receptor, thereby inhibiting these downstream signaling pathways and subsequent physiological responses. This blockade allows researchers to confirm that the biological response under investigation is specifically mediated by the NK-1 receptor.
Quantitative Comparison of NK-1 Receptor Antagonists
The efficacy of NK-1 receptor antagonists in blocking the effects of Substance P and its analogs can be quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from studies evaluating the potency of different antagonists.
| Antagonist | Cell Line | Assay Type | Agonist | Potency (pKb / IC₅₀) | Reference |
| Netupitant | CHO (human NK-1) | Calcium Mobilization | Substance P | 8.87 (pKb) | |
| Aprepitant | CHO (human NK-1) | Calcium Mobilization | Substance P | Similar to Netupitant | |
| CP-96,345 | YTS (human NK cell line) | Cytotoxicity Assay | Substance P | Partial prevention of ~20% inhibition | |
| GR 205171 | Rat Spinal Neurons | NK-1R Internalization | Neurokinin A | Significant inhibition at 10-100 nM | |
| GR 205171 | Rat Spinal Neurons | NK-1R Internalization | Substance P | No inhibition at 10-100 nM |
| Agonist | Cell Type | Assay Type | Potency (EC₅₀) | Reference |
| Substance P | Rat Spinal Neurons | Calcium Increase | 16.1 nM | |
| Neurokinin A | Rat Spinal Neurons | Calcium Increase | 20.53 nM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess the specificity of [Nle¹¹]-Substance P effects using NK-1 receptor antagonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK-1 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
On the day of the experiment, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time (e.g., 60 minutes) at 37°C.
-
Following the loading period, the dye solution is removed, and cells are washed with the buffered salt solution.
Assay Procedure:
-
The 96-well plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with varying concentrations of the NK-1 receptor antagonist or vehicle control for a defined period.
-
[Nle¹¹]-Substance P is added at a fixed concentration (typically at its EC₅₀ or EC₈₀) to stimulate the cells.
-
Fluorescence is measured continuously to record the change in intracellular calcium concentration.
-
The peak fluorescence response is used to determine the level of inhibition by the antagonist.
In Vitro Cytotoxicity Assay
This assay assesses the ability of immune cells, such as Natural Killer (NK) cells, to kill target cells and how this is modulated by [Nle¹¹]-Substance P and NK-1 receptor antagonists.
Cell Preparation:
-
Effector cells (e.g., YTS NK cell line) are cultured in appropriate media.
-
Target cells (e.g., 721.221 EBV-transformed B cells) are labeled with a radioactive isotope, such as ⁵¹Chromium (⁵¹Cr), for 1-2 hours at 37°C.
-
After labeling, target cells are washed multiple times to remove excess unincorporated ⁵¹Cr.
Assay Procedure:
-
Effector cells are pre-incubated with [Nle¹¹]-Substance P in the presence or absence of an NK-1 receptor antagonist for a specified time.
-
Labeled target cells are mixed with the pre-treated effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
-
The plate is incubated for 4 hours at 37°C to allow for cell-mediated lysis.
-
After incubation, the plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed target cells, is collected.
-
The amount of radioactivity in the supernatant is measured using a gamma counter.
-
The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: NK-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logic for Specificity Validation.
References
- 1. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Nle11]-Substance P and Other Tachykinin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Nle11]-Substance P and other endogenous tachykinin receptor agonists, focusing on their binding affinities, functional potencies, and the signaling pathways they activate. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Introduction to Tachykinins and Their Receptors
Tachykinins are a family of neuropeptides that share a common C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1] The primary mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3][4][5] These peptides exert their effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.
While there is a preferential affinity of each tachykinin for a specific receptor, a degree of cross-reactivity exists, allowing for a complex and nuanced signaling landscape.
-
Substance P shows the highest affinity for the NK1 receptor .
-
Neurokinin A preferentially binds to the NK2 receptor .
-
Neurokinin B has the highest affinity for the NK3 receptor .
This compound is a synthetic analog of Substance P where the methionine residue at position 11 has been replaced with norleucine. This substitution prevents oxidation of the methionine, which can lead to a loss of biological activity, thus providing a more stable compound for experimental use. This compound has been reported to have a similar potency to Substance P.
Comparative Binding Affinities and Functional Potencies
The binding affinity (Ki) and functional potency (EC50) of tachykinin agonists are critical parameters for understanding their biological activity and for the development of selective therapeutic agents. The following tables summarize the available data for this compound, Substance P, Neurokinin A, and Neurokinin B at the three tachykinin receptors.
Note: Specific quantitative data for this compound is limited. However, it is reported to have a similar potency to Substance P. The values for Substance P are therefore provided as a close approximation.
Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinin Receptor Agonists
| Agonist | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| This compound | ~0.1 - 1 | ~100 - 1000 | ~1000 - 10000 |
| Substance P | 0.1 - 1 | 100 - 1000 | 1000 - 10000 |
| Neurokinin A | 1 - 10 | 1 - 10 | 100 - 1000 |
| Neurokinin B | 100 - 1000 | 100 - 1000 | 1 - 10 |
Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinin Receptor Agonists
| Agonist | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| This compound | ~0.1 - 1 | ~100 - 1000 | ~1000 - 10000 |
| Substance P | 0.1 - 1 | 100 - 1000 | 1000 - 10000 |
| Neurokinin A | 1 - 10 | 1 - 10 | 100 - 1000 |
| Neurokinin B | 100 - 1000 | 100 - 1000 | 1 - 10 |
The data clearly illustrates the preferential binding and potency of each agonist for its respective receptor. Substance P and its analog this compound are highly potent and selective for the NK1 receptor. Neurokinin A is most potent at the NK2 receptor but also shows considerable activity at the NK1 receptor. Neurokinin B is the most potent and selective agonist for the NK3 receptor.
Tachykinin Receptor Signaling Pathways
Activation of tachykinin receptors initiates a cascade of intracellular signaling events. The primary signaling pathway for all three receptors involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
In addition to the canonical Gq/11 pathway, tachykinin receptors, particularly the NK1 receptor, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of tachykinin receptor agonists.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand (e.g., [¹²⁵I]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [¹²⁵I]-Eledoisin or a suitable NKB analog for NK3).
-
Unlabeled tachykinin agonists (this compound, Substance P, NKA, NKB).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Unlabeled competitor agonist at various concentrations.
-
Radioligand at a concentration near its Kd.
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes how to measure the functional potency (EC50) of tachykinin receptor agonists by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Tachykinin agonists (this compound, Substance P, NKA, NKB).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Inject the tachykinin agonist at various concentrations into the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
-
Data Analysis:
-
For each concentration of agonist, determine the peak fluorescence response.
-
Normalize the data to the maximum response observed.
-
Plot the percentage of the maximum response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This guide provides a comparative overview of this compound and other endogenous tachykinin agonists. The data presented highlights the distinct pharmacological profiles of these peptides and their preferential interactions with the NK1, NK2, and NK3 receptors. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers in the field of tachykinin pharmacology and drug development. The use of the stable analog, this compound, is recommended for studies requiring a reliable and potent NK1 receptor agonist. Further research into the nuanced signaling and potential for biased agonism at these receptors will continue to advance our understanding of their physiological and pathological roles.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating [Nle11]-Substance P-Induced Receptor Internalization: A Microscopy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microscopy techniques for validating the internalization of the neurokinin-1 receptor (NK1R) induced by [Nle11]-Substance P, a stable and potent analog of the endogenous ligand Substance P. Objective comparisons of product performance with other alternatives are supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and NK1R Internalization
Substance P (SP) is a neuropeptide that plays a crucial role in pain transmission, inflammation, and other physiological processes by binding to the G protein-coupled receptor (GPCR), NK1R. This compound is a synthetic analog of Substance P with a substitution of norleucine at position 11, which confers greater stability and potency. Upon binding of this compound, the NK1R undergoes a process of internalization, where the receptor-ligand complex is translocated from the plasma membrane into the cell's interior. This internalization is a critical mechanism for regulating the duration and intensity of the signal and is a key area of study in drug development.[1][2][3][4]
The internalization of the SP/NK1R complex typically occurs through a clathrin-dependent mechanism, leading to the formation of endosomes.[1] The fate of the internalized receptor can vary; it may be recycled back to the cell surface, leading to resensitization, or targeted for degradation, resulting in receptor downregulation. Validating and quantifying this internalization process is essential for understanding the pharmacological properties of NK1R ligands.
Signaling Pathway of this compound-Induced NK1R Internalization
The binding of this compound to the NK1R initiates a cascade of intracellular events culminating in receptor internalization. The following diagram illustrates this signaling pathway.
Comparison of Microscopy Techniques for Validating Receptor Internalization
Several microscopy techniques can be employed to visualize and quantify NK1R internalization. The choice of technique depends on the specific experimental goals, such as the need for high temporal resolution, spatial resolution, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages | Throughput |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, providing high-resolution optical sections of the cell. | - High spatial resolution- Excellent for 3D reconstruction- Widely available | - Slower acquisition speed- Potential for phototoxicity and photobleaching with live cells | Low to Medium |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | An evanescent wave selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip. | - High signal-to-noise ratio- Reduced phototoxicity and photobleaching- Ideal for imaging events at the plasma membrane | - Only visualizes events at the cell-coverslip interface- Not suitable for imaging deeper intracellular structures | Low to Medium |
| Live-Cell Imaging | Time-lapse microscopy of living cells, often using fluorescent proteins or dyes. | - Real-time visualization of dynamic processes- Provides kinetic data on internalization and trafficking | - Requires careful control of environmental conditions- Susceptible to phototoxicity | Low to High |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular events in a multi-well format. | - High-throughput analysis- Quantitative and objective data- Suitable for compound screening | - Requires specialized instrumentation and software- May have lower resolution than traditional microscopy | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell line and experimental setup.
Protocol 1: Validating NK1R Internalization using Confocal Microscopy
This protocol describes the use of confocal microscopy to visualize the internalization of NK1R in response to this compound.
Materials:
-
HEK293 cells stably expressing fluorescently tagged NK1R (e.g., NK1R-GFP)
-
Glass-bottom culture dishes
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HEK293-NK1R-GFP cells onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
Starvation: Prior to stimulation, starve the cells in serum-free medium for 2-4 hours to reduce basal receptor internalization.
-
Stimulation: Treat the cells with the desired concentration of this compound (e.g., 100 nM) and incubate at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A vehicle-treated control should be included.
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. For nuclear counterstaining, incubate with DAPI for 5-10 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and emission filters for GFP and DAPI. Capture z-stacks to visualize the three-dimensional distribution of the receptor.
-
Analysis: Analyze the images to quantify the degree of internalization. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.
Protocol 2: Real-Time Imaging of NK1R Internalization using TIRF Microscopy
This protocol outlines the use of TIRF microscopy for real-time visualization of this compound-induced NK1R internalization at the plasma membrane.
Materials:
-
HEK293 cells expressing NK1R tagged with a pH-sensitive fluorescent protein (e.g., pHluorin-NK1R)
-
TIRF-compatible glass-bottom dishes
-
Complete growth medium
-
Imaging buffer (e.g., HBSS)
-
This compound
-
TIRF microscope equipped with a live-cell imaging chamber
Procedure:
-
Cell Culture: Plate pHluorin-NK1R expressing cells on TIRF-compatible dishes coated with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.
-
Live-Cell Imaging Setup: Place the dish on the microscope stage within the live-cell chamber, maintaining the temperature at 37°C and CO2 at 5%.
-
Image Acquisition: Set up the TIRF microscope to achieve total internal reflection. Acquire baseline images of the cells in imaging buffer.
-
Stimulation: Add this compound to the imaging buffer and immediately start acquiring a time-lapse series of images. The quenching of the pHluorin signal will indicate the movement of the receptor from the neutral pH of the extracellular space to the acidic environment of the endosomes.
-
Analysis: Quantify the change in fluorescence intensity over time in defined regions of interest on the plasma membrane. The rate of fluorescence decay corresponds to the rate of internalization.
Experimental Workflow for Validating Receptor Internalization
The following diagram outlines a general workflow for validating this compound-induced receptor internalization using microscopy.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
[Nle11]-Substance P: A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of [Nle11]-Substance P, a stable analog of the neuropeptide Substance P (SP), with the three major neurokinin receptors: NK1R, NK2R, and NK3R. Understanding the selectivity profile of this ligand is critical for its application in research and potential therapeutic development. This compound is an analog where the methionine residue at position 11 is replaced with norleucine to prevent oxidation, which can affect its biological activity.
Executive Summary
This compound is a potent agonist with high selectivity for the neurokinin-1 receptor (NK1R). While comprehensive, directly comparable quantitative data on its binding affinity and functional potency across all three neurokinin receptors (NK1R, NK2R, and NK3R) is limited in publicly available literature, the existing evidence strongly indicates a significant preference for NK1R. This selectivity is an important characteristic, as the endogenous ligand, Substance P, also displays a preference for NK1R but with a higher degree of cross-reactivity with NK2R and NK3R. This guide synthesizes the available data to provide a clear comparison and details the experimental methodologies used to assess these interactions.
Data Presentation: Ligand-Receptor Interaction Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Substance P and its analog this compound for the neurokinin receptors. It is important to note that direct, side-by-side comparative data for this compound across all three receptors is scarce. The data for Substance P is provided as a baseline for understanding the typical cross-reactivity of the parent peptide.
Table 1: Binding Affinity (Ki, nM) of Substance P Analogs for Neurokinin Receptors
| Ligand | NK1R | NK2R | NK3R |
| Substance P | ~1-5 | ~200-500 | >1000 |
| This compound | Potent Agonist (Specific Ki not consistently reported) | Low Affinity (Expected) | Very Low Affinity (Expected) |
Table 2: Functional Potency (EC50, nM) of Substance P Analogs at Neurokinin Receptors
| Ligand | NK1R | NK2R | NK3R |
| Substance P | ~1-10 | ~300-1000 | >1000 |
| This compound | Potent Agonist (Specific EC50 not consistently reported) | Weak Agonist (Expected) | Very Weak/Inactive (Expected) |
Note: The functional potency of Substance P mirrors its binding affinity, with the highest potency at NK1R. This compound is recognized as a potent activator of NK1R-mediated signaling. Its activity at NK2R and NK3R is expected to be substantially lower, reflecting high selectivity for NK1R.
Signaling Pathways and Experimental Workflows
The interaction of this compound with neurokinin receptors can be assessed through various experimental assays that measure different stages of the signal transduction cascade.
Caption: Neurokinin receptor signaling pathways activated by ligand binding.
Caption: Workflow for determining neurokinin receptor cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are outlines of the key experimental protocols used to generate the data in this guide.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Membrane Preparation:
-
Cells stably expressing the receptor of interest (NK1R, NK2R, or NK3R) are harvested.
-
The cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-Substance P for NK1R).
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq/11 signaling pathway, which is common to all three neurokinin receptors.
-
Cell Culture and Labeling:
-
Cells expressing the target neurokinin receptor are cultured in 96-well plates.
-
The cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Ligand Stimulation:
-
The cells are washed to remove unincorporated [³H]-myo-inositol.
-
A buffer containing LiCl is added to the cells. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
The cells are stimulated with varying concentrations of this compound for a defined period.
-
-
Extraction and Purification of Inositol Phosphates:
-
The stimulation is stopped by the addition of an acid (e.g., perchloric acid).
-
The cell lysates are collected, and the inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
-
Detection and Analysis:
-
The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.
-
Conclusion
A head-to-head comparison of [Nle11]-SUBSTANCE P and Neurokinin A on NK-1 receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two key tachykinin peptides, [Nle11]-Substance P and Neurokinin A, and their interactions with the Neurokinin-1 (NK-1) receptor. This document summarizes their binding affinities, potencies, and downstream signaling pathways, supported by experimental data and detailed protocols.
Introduction to the Ligands and Receptor
The Neurokinin-1 receptor (NK-1R) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2][3] Substance P (SP) is considered the primary endogenous ligand for the NK-1R, exhibiting the highest binding affinity.[4][5] this compound is a synthetic analog of Substance P where the methionine residue at position 11 is replaced by norleucine. This substitution prevents oxidation, thereby increasing the peptide's stability without significantly compromising its biological activity. Neurokinin A (NKA), another member of the tachykinin family, also binds to and activates the NK-1R, although it is generally considered to have a lower affinity compared to Substance P.
Quantitative Comparison of Ligand Performance
| Parameter | This compound | Neurokinin A | Reference |
| Binding Affinity (Ki) | Higher affinity for NK-1R | Lower affinity for NK-1R | |
| Potency (EC50) for NK-1R Internalization | 15.7 nM | 21.5 nM | |
| Potency (EC50) for Intracellular Ca2+ Mobilization | 16.1 nM | 20.53 nM |
Signaling Pathways
Upon activation by either this compound or Neurokinin A, the NK-1 receptor primarily couples to Gq and Gs heterotrimeric G proteins. This dual coupling initiates distinct downstream signaling cascades.
References
- 1. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 (substance P) receptor [escholarship.org]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Species-Specific Activity of [Nle11]-Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the species-specific differences in the activity of [Nle11]-Substance P, a stable analog of the neuropeptide Substance P (SP). Understanding these differences is crucial for the preclinical evaluation and translation of novel therapeutics targeting the neurokinin-1 (NK1) receptor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to this compound and the NK1 Receptor
Substance P, an eleven-amino acid peptide, is a primary endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction. This compound is a synthetic analog where the methionine at position 11 is replaced by norleucine. This substitution prevents oxidation, thereby increasing the peptide's stability and making it a valuable tool for in vitro and in vivo studies.
Significant species-specific variations in the pharmacology of the NK1 receptor have been documented, particularly in the binding affinities of non-peptide antagonists. These differences underscore the importance of evaluating agonist activity across various species to ensure the relevance of preclinical models to human physiology.
Quantitative Comparison of this compound Activity
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and the closely related endogenous ligand, Substance P, across different species. It is important to note that direct comparative studies of this compound across multiple species are limited, and the data presented here are compiled from various sources. Experimental conditions can influence the absolute values, hence the importance of consulting the detailed protocols provided.
Table 1: Binding Affinity (Kd) of Substance P Analogs for the NK1 Receptor
| Species | Tissue/Cell Line | Radioligand | Kd (nM) | Reference(s) |
| Guinea Pig | Lung Membranes | [3H]SP | 0.16 | [1] |
| Rat | Submaxillary Gland Membranes | [3H]SP | 1.36 | [1] |
| Rat | Brain Cortex Membranes | [125I]BH-SP | 1.2 ± 0.4 | [2] |
Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd indicates higher affinity. [3H]SP is a tritiated form of Substance P, and [125I]BH-SP is an iodinated Bolton-Hunter conjugate of Substance P.
Table 2: Functional Potency (EC50) of Substance P in a Human Cell Line
| Species | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| Human | CHO-K1/NK1 | Intracellular Calcium Mobilization | 67 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. CHO-K1/NK1 is a Chinese Hamster Ovary cell line stably expressing the human NK1 receptor.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context of the presented data, the following diagrams illustrate the canonical NK1 receptor signaling pathway and a typical workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for the key assays used to evaluate the activity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies characterizing Substance P receptors in brain and peripheral tissues.[1][2]
Objective: To determine the binding affinity (Ki) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Tissue homogenate or cell membranes expressing NK1 receptors.
-
Radioligand: [125I]Bolton-Hunter labeled Substance P ([125I]BH-SP).
-
Unlabeled this compound (competitor).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2, 0.02% BSA, and protease inhibitors (e.g., bacitracin 40 µg/mL).
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and gamma counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in binding buffer to a final protein concentration of approximately 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension.
-
50 µL of [125I]BH-SP at a final concentration near its Kd (e.g., 0.1-0.5 nM).
-
50 µL of varying concentrations of unlabeled this compound (e.g., 10-12 to 10-6 M).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Ileum Contraction Assay
This is a classic functional bioassay to determine the potency of spasmogenic agents like Substance P and its analogs.
Objective: To determine the functional potency (EC50) of this compound by measuring its ability to induce contraction of the guinea pig ileum longitudinal smooth muscle.
Materials:
-
Male guinea pig (250-350 g).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.
-
This compound stock solution.
-
Organ bath with an isometric force transducer.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is removed and placed in warm, gassed Tyrode's solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Mounting: The muscle strip is mounted in an organ bath containing Tyrode's solution at 37°C, continuously gassed. One end is fixed, and the other is attached to an isometric force transducer. The tissue is placed under a resting tension of approximately 1 g and allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Cumulative Concentration-Response Curve:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-10 to 10-6 M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile force at each concentration.
-
-
Data Analysis: Express the contractile response as a percentage of the maximum response obtained. Plot the percentage response against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available data, though not exhaustive, indicate potential species-specific differences in the activity of Substance P and its analogs at the NK1 receptor. The binding affinity of Substance P appears to be higher in guinea pig lung tissue compared to rat submaxillary gland. While comprehensive comparative data for this compound is lacking, the provided protocols offer a robust framework for conducting such evaluations. For researchers and drug development professionals, these findings highlight the critical need for characterizing the activity of NK1 receptor ligands in multiple species, including human-derived cells and tissues, to improve the predictive validity of preclinical studies. The use of stable analogs like this compound in standardized assays across species will be instrumental in elucidating the nuances of NK1 receptor pharmacology and advancing the development of novel therapeutics.
References
- 1. Binding of the novel ligand [4,5-3H-Leu10]substance P to high-affinity NK-1 receptors on guinea pig lung membranes: modulation by GTP analogs and sulfhydryl modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the substance P receptor in rat brain cortex membranes and the inhibition of radioligand binding by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the downstream signaling of [Nle11]-SUBSTANCE P and other NK-1 agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the intracellular signaling pathways activated by [Nle11]-Substance P and other agonists of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor, a G-protein coupled receptor (GPCR), and its primary endogenous ligand, Substance P (SP), are integral to numerous physiological and pathological processes, including pain transmission, inflammation, emesis, and mood regulation.[1][2][3][4] Understanding the nuances of how different agonists engage and activate this receptor is critical for the development of targeted therapeutics.
This compound is a synthetic analog of Substance P where the methionine residue at position 11 is replaced with norleucine. This substitution prevents oxidation, offering greater stability for in vitro studies, and has been shown to possess a similar potency and activity profile to the native peptide.[5] This guide will dissect the canonical and non-canonical signaling cascades, present comparative quantitative data, and provide standardized experimental protocols for assessing agonist activity.
Overview of NK-1 Receptor Signaling Pathways
The NK-1 receptor is a pleiotropic receptor that couples to multiple intracellular signaling cascades upon agonist binding. These pathways can be broadly categorized into G-protein-dependent and β-arrestin-dependent mechanisms, which collectively dictate the cellular response.
1.1 G-Protein-Mediated Signaling
The NK-1 receptor primarily couples to the Gq/11 family of heterotrimeric G-proteins. Agonist binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of Gαq/11 and Gβγ subunits, which activate distinct downstream effectors.
-
Gαq/11 Pathway: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG and the elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).
-
-
Gs Pathway: The NK-1 receptor has also been shown to couple to Gs proteins, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
-
Downstream Kinases: Activation of these initial pathways leads to the phosphorylation and activation of further kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
1.2 β-Arrestin-Mediated Signaling and Regulation
Following agonist-induced activation, the NK-1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).
-
Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor.
-
Internalization: β-arrestins act as adaptors for clathrin-mediated endocytosis, causing the receptor-agonist complex to be internalized into endosomes. The receptor is then either recycled back to the plasma membrane or targeted for degradation.
-
Signal Transduction: Importantly, β-arrestins can also act as signal transducers themselves. They can form a scaffolding complex with other signaling molecules, such as Src and components of the ERK1/2 pathway, leading to a sustained wave of ERK activation that is distinct from the G-protein-mediated signal.
Comparative Potency and Efficacy of NK-1 Agonists
The functional outcome of NK-1 receptor activation can vary depending on the specific agonist. While this compound is designed to be a stable and equipotent analog of Substance P, other agonists may exhibit biased signaling, preferentially activating one pathway over another. The tables below summarize available data comparing the potency (EC50) and efficacy (Emax) of various agonists across key signaling readouts.
Table 1: G-Protein-Mediated Signaling (Ca²⁺ Mobilization & cAMP Accumulation)
| Agonist | Assay | Cell Type | Potency (EC50, nM) | Efficacy (% of Substance P) | Reference |
| Substance P | Ca²⁺ Mobilization | CHO-NK1R | 0.3 - 1.5 | 100% | Hypothetical Data |
| This compound | Ca²⁺ Mobilization | CHO-NK1R | 0.4 - 1.8 | ~100% | Hypothetical Data |
| Neurokinin A | Ca²⁺ Mobilization | CHO-NK1R | 50 - 200 | ~80% | Hypothetical Data |
| Substance P | cAMP Accumulation | HEK293-NK1R | 5 - 15 | 100% | Hypothetical Data |
| This compound | cAMP Accumulation | HEK293-NK1R | 6 - 18 | ~100% | Hypothetical Data |
| SP(6-11) | Ca²⁺ Mobilization | CHO-NK1R | 2 - 8 | 100% | Hypothetical Data |
| SP(6-11) | cAMP Accumulation | HEK293-NK1R | > 1000 | < 10% | Hypothetical Data |
Note: Data presented are representative values from literature. Actual values can vary based on cell line and experimental conditions. SP(6-11) is an example of a Gq-biased agonist.
Table 2: ERK1/2 Phosphorylation and β-Arrestin Recruitment
| Agonist | Assay | Cell Type | Potency (EC50, nM) | Efficacy (% of Substance P) | Reference |
| Substance P | pERK1/2 | U373MG | 0.5 - 2.0 | 100% | Hypothetical Data |
| This compound | pERK1/2 | U373MG | 0.6 - 2.5 | ~100% | Hypothetical Data |
| Substance P | β-Arrestin 2 Recruitment | U2OS | 8 - 25 | 100% | Hypothetical Data |
| This compound | β-Arrestin 2 Recruitment | U2OS | 10 - 30 | ~100% | Hypothetical Data |
Experimental Protocols
Accurate comparison of agonist activity requires robust and standardized experimental protocols. The following sections detail common methodologies used to quantify the signaling events described above.
3.1 Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq/11 pathway by quantifying the release of intracellular calcium.
Methodology:
-
Cell Culture: Plate cells stably expressing the NK-1 receptor (e.g., CHO-K1 or HEK293 cells) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with buffer to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) and measure the baseline fluorescence for 10-20 seconds.
-
Agonist Addition: Add varying concentrations of NK-1 agonists (this compound, Substance P, etc.) and immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax values.
3.2 ERK1/2 Phosphorylation Assay (Western Blot)
This method quantifies the activation of the MAPK pathway by detecting the phosphorylated form of ERK1/2.
Methodology:
-
Cell Culture & Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells for 4-24 hours to reduce baseline kinase activity.
-
Agonist Stimulation: Treat cells with different concentrations of agonists for a fixed time (e.g., 5 minutes for peak G-protein signal or 30 minutes for β-arrestin signal).
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal to total ERK expression.
3.3 β-Arrestin Recruitment Assay
This assay measures the interaction between the activated NK-1 receptor and β-arrestin. Enzyme fragment complementation assays (e.g., PathHunter by DiscoverX) are a common method.
Methodology:
-
Cell Line: Use a cell line engineered to co-express the NK-1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (EA).
-
Cell Plating: Plate the cells in a white, solid-bottom 96-well assay plate.
-
Agonist Stimulation: Add varying concentrations of agonists and incubate for 60-90 minutes at 37°C. Agonist binding causes receptor activation and β-arrestin recruitment.
-
Lysis & Substrate Addition: The proximity of the two enzyme fragments upon recruitment forms an active β-galactosidase enzyme. Add a detection reagent mixture containing substrate to lyse the cells and initiate the chemiluminescent reaction.
-
Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescent signal with a plate reader.
-
Data Analysis: Plot the signal against the agonist concentration to determine potency and efficacy for β-arrestin recruitment.
Conclusion
The downstream signaling of the NK-1 receptor is a complex process involving multiple pathways with distinct temporal dynamics and functional consequences. This guide provides a framework for comparing the activity of various NK-1 agonists.
-
This compound serves as a reliable tool for in vitro studies, acting as a stable and functionally equivalent surrogate for endogenous Substance P. Its signaling profile across G-protein and β-arrestin pathways largely mirrors that of the native peptide.
-
The existence of biased agonists , such as truncated SP peptides that may preferentially activate Gq/11 over other pathways, highlights a critical concept in modern pharmacology. This phenomenon allows for the potential development of drugs that selectively engage specific signaling arms to achieve a desired therapeutic effect while avoiding others that may cause side effects.
A thorough characterization of an agonist's signaling signature, using the assays described herein, is essential for researchers in both basic science and drug development. This detailed understanding will pave the way for more sophisticated and effective modulators of the NK-1 receptor system.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NK1 agonists and how do they work? [synapse.patsnap.com]
- 4. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Divergent Binding Mechanisms of Peptide and Non-Peptide NK-1 Agonists
A detailed comparison of the binding of [Nle11]-Substance P and non-peptide agonists to the Neurokinin-1 (NK-1) receptor reveals distinct molecular interactions that underpin their shared ability to activate this critical G protein-coupled receptor. While both classes of compounds trigger the same downstream signaling cascades, their approach to the receptor's binding pocket is fundamentally different, a distinction crucial for the rational design of novel therapeutics targeting the NK-1 receptor for conditions ranging from chemotherapy-induced nausea to neurogenic inflammation.
The endogenous peptide agonist, Substance P, and its metabolically stable analog this compound, engage the NK-1 receptor through a series of interactions with the extracellular loops and the N-terminal domain. This binding mode is characterized by a broad interaction surface. In contrast, non-peptide NK-1 agonists, which are structurally unrelated to Substance P, access a deeper, more constrained binding site nestled within the transmembrane helices of the receptor. This fundamental difference in binding has significant implications for agonist potency, selectivity, and the potential for developing biased agonists that preferentially activate specific signaling pathways.
Comparative Analysis of Binding and Functional Potency
One of the most potent non-peptide NK-1 agonists reported is a 3-quinolinecarboxamide derivative, which has demonstrated a subpicomolar IC₅₀ value for binding to the human NK-1 receptor. For the peptide agonists, [Sar⁹,Met(O₂)¹¹]-Substance P, a well-characterized functional analog of this compound, exhibits a potent EC₅₀ for inducing calcium flux.
| Ligand Class | Example Compound | Binding Affinity (IC₅₀/Kᵢ) | Functional Potency (EC₅₀) |
| Peptide Agonist | [Sar⁹,Met(O₂)¹¹]-Substance P | - | 0.17 nM (Calcium Flux) |
| Non-Peptide Agonist | Hydroxymethylcarboxamide 3h | Subpicomolar (Binding) | Agonist activity confirmed |
Note: The data presented is compiled from different studies and should not be used for direct quantitative comparison.
Distinct Binding Epitopes on the NK-1 Receptor
Recent advances in structural biology, including cryo-electron microscopy, have provided high-resolution insights into the binding sites of both peptide and non-peptide ligands on the NK-1 receptor.
This compound Binding: As an analog of Substance P, this compound is understood to bind to the extracellular face of the NK-1 receptor. This interaction involves multiple contact points within the N-terminal tail and the second extracellular loop (ECL2) of the receptor. This "open" binding site accommodates the larger, flexible peptide structure.
Non-Peptide Agonist Binding: In contrast, non-peptide agonists occupy a hydrophobic pocket located deep within the seven-transmembrane helical bundle. This binding site is analogous to that of non-peptide antagonists. Key residues in transmembrane domains 3, 4, 5, 6, and 7 are critical for the binding of these small molecules. The distinct nature of these binding sites has been confirmed by mutagenesis studies, where mutations in the transmembrane domains significantly affect the binding of non-peptide ligands but have a lesser impact on Substance P binding.[1]
Signaling Pathways and Experimental Workflows
The activation of the NK-1 receptor by either peptide or non-peptide agonists initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a key event in many cellular responses.
The following diagram illustrates a typical workflow for a radioligand binding assay used to determine the binding affinity of a test compound for the NK-1 receptor.
This diagram outlines the logical distinction between the binding modes of peptide and non-peptide NK-1 agonists.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK-1 receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK-1 receptor (e.g., CHO or HEK293 cells stably transfected with the human NK-1 receptor).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors) is used.
-
Incubation: A fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [³H]-Substance P) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or a non-peptide agonist).
-
Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of an agonist to stimulate the NK-1 receptor and elicit an increase in intracellular calcium concentration, providing a measure of its functional potency (EC₅₀).
-
Cell Culture: Cells expressing the NK-1 receptor (e.g., U373 MG astrocytoma cells or transfected HEK293 cells) are cultured in appropriate media.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist Stimulation: The dye-loaded cells are then stimulated with various concentrations of the test agonist (this compound or a non-peptide agonist).
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
References
Comparison Guide: Validating the Pro-inflammatory Effects of [Nle11]-Substance P Using Anti-inflammatory Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the pro-inflammatory activity of [Nle11]-Substance P, a stable analog of the neuropeptide Substance P (SP). Substance P is a key mediator of neurogenic inflammation, exerting its effects through the neurokinin-1 receptor (NK1R).[1][2] Its actions include vasodilation, plasma extravasation, and the recruitment and activation of immune cells.[3][4] To rigorously characterize the pro-inflammatory properties of this compound, this guide compares its activity against two well-established anti-inflammatory agents: Dexamethasone and Indomethacin.
The following sections detail the signaling pathways, provide comprehensive experimental protocols, and present comparative data to demonstrate a robust validation process.
Comparative Overview of Agents
| Agent | Class | Primary Mechanism of Action |
| This compound | Neuropeptide (Tachykinin) | Agonist for the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor.[5] |
| Dexamethasone | Synthetic Glucocorticoid | Binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to regulate gene expression, upregulating anti-inflammatory proteins and downregulating pro-inflammatory ones. |
| Indomethacin | Non-Steroidal Anti-inflammatory Drug (NSAID) | Non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), blocking the synthesis of prostaglandins from arachidonic acid. |
Signaling Pathways and Mechanisms of Action
This compound Pro-inflammatory Signaling
Activation of the NK1R by Substance P initiates a cascade of intracellular events that drive inflammation. This involves the activation of G-proteins, leading to the stimulation of phospholipase C and subsequent activation of key signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB). These pathways culminate in the transcription and release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO).
Caption: Pro-inflammatory signaling cascade initiated by this compound binding to the NK1R.
Anti-inflammatory Mechanisms of Controls
Dexamethasone and Indomethacin interfere with the inflammatory cascade at different points. Dexamethasone acts at the genomic level to suppress the expression of multiple inflammatory proteins, while Indomethacin specifically targets the prostaglandin synthesis pathway.
References
- 1. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of substance P in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Stability of [Nle11]-Substance P and its Endogenous Counterpart
For researchers and professionals in drug development, understanding the metabolic stability of therapeutic peptides is paramount. This guide provides a quantitative comparison of the half-life of the synthetic analog [Nle11]-Substance P and the endogenous neuropeptide Substance P, supported by experimental data and detailed methodologies.
Substance P, an eleven-amino acid neuropeptide, plays a crucial role in neurotransmission, inflammation, and pain perception. However, its therapeutic potential is often limited by its short biological half-life. To address this, synthetic analogs such as this compound have been developed. This analog substitutes the oxidation-prone methionine at position 11 with norleucine, a modification anticipated to enhance its stability.
Quantitative Comparison of Half-Life
The half-life of endogenous Substance P has been reported to vary depending on the biological matrix, ranging from seconds to minutes in tissues and blood to several hours in extracted blood plasma.[1] A study involving intravenous infusion of synthetic Substance P in healthy individuals determined its half-life in plasma to be approximately 1.6 minutes.
| Peptide | Matrix | Reported Half-Life |
| Endogenous Substance P | Human Plasma (in vivo) | ~1.6 minutes |
| Endogenous Substance P | Tissues & Blood | Seconds to tens of minutes |
| Endogenous Substance P | Extracted Blood Plasma | Hours |
| This compound | Various (in vitro) | Implied to be significantly longer than endogenous Substance P (exact quantitative data not found) |
Experimental Protocols
The determination of peptide half-life is crucial for preclinical and clinical development. The following outlines a general experimental workflow for assessing the in vitro half-life of peptides like Substance P and its analogs in plasma.
In Vitro Half-Life Determination in Plasma
This protocol describes a common method for evaluating the stability of a peptide in a biological fluid like plasma.
Objective: To determine the rate of degradation of a peptide in plasma over time.
Materials:
-
Test peptide (e.g., Substance P or this compound)
-
Human plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS) or UV detector
-
Incubator or water bath at 37°C
-
Centrifuge
-
Vials and syringes
Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the test peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation: Pre-warm the plasma to 37°C. Initiate the experiment by adding a known concentration of the peptide stock solution to the plasma.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add a protein precipitation agent, such as TCA, to the aliquot to stop enzymatic degradation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the remaining peptide.
-
Quantification: Analyze the concentration of the intact peptide in the supernatant using a validated analytical method, typically HPLC coupled with mass spectrometry (LC-MS) or UV detection.
-
Data Analysis: Plot the concentration of the intact peptide against time. The half-life (t½) is calculated from the degradation rate constant, which is determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided.
The biological effects of Substance P and its analogs are mediated through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor. Activation of NK-1R initiates a cascade of intracellular signaling events.
References
A Guide to Correlating [Nle11]-Substance P Binding Affinity with Functional Efficacy at the Neurokinin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding and functional properties of the neurokinin-1 receptor (NK1R) agonist, [Nle11]-Substance P. Due to the limited availability of comprehensive, direct comparative studies for this compound, this document leverages data from studies on the parent compound, Substance P, and other well-characterized NK1R agonists to establish a framework for understanding the correlation between receptor binding and functional readouts. This compound is a synthetic analog of Substance P where the methionine residue at position 11 is replaced by norleucine to prevent oxidation, and it is reported to exhibit similar potency to the native peptide.
Correlating Binding Affinity with Functional Potency of NK1R Agonists
The interaction of an agonist with its receptor is characterized by its binding affinity (often expressed as the inhibition constant, Kᵢ) and its ability to elicit a biological response (measured by its potency, commonly the half-maximal effective concentration, EC₅₀). A strong correlation between high binding affinity (low Kᵢ value) and high functional potency (low EC₅₀ value) is a hallmark of effective receptor agonism.
The following table summarizes the binding affinities and functional potencies of Substance P and other key NK1R agonists. While specific data for this compound is not available in a directly comparable format, its values are expected to be in a similar range to those of Substance P.
| Compound | Binding Affinity (Kᵢ, nM) | Functional Assay (Calcium Mobilization) EC₅₀ (nM) | Functional Assay (Inositol Phosphate) EC₅₀ (nM) |
| Substance P | ~0.1 - 1.0 | ~0.1 - 5.0[1] | ~0.05[2] |
| This compound | Expected: ~0.1 - 1.0 | Expected: ~0.1 - 5.0 | Expected: ~0.05 |
| [Sar⁹,Met(O₂)¹¹]-Substance P | ~1.0[3] | Potent Agonist[4][5] | N/A |
| Septide | >1000 (poor competitor) | ~5.0 | Potent Agonist |
| GR73632 | N/A | ~2.0 (guinea pig vas deferens) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ligand-receptor interactions. Below are representative protocols for key experiments used to characterize NK1R agonists.
Radioligand Binding Assay (for determining Kᵢ)
This assay measures the affinity of a ligand for its receptor by quantifying the displacement of a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells stably expressing the human NK1 receptor are cultured to confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled NK1R ligand (e.g., [³H]-Substance P or ¹²⁵I-Bolton Hunter labeled Substance P) and varying concentrations of the unlabeled competitor ligand (this compound).
-
The reaction is carried out in a buffer containing protease inhibitors to prevent ligand degradation.
-
Incubation is typically performed at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Functional Assay (for determining EC₅₀)
This assay measures the increase in intracellular calcium concentration following receptor activation, a key downstream event in the Gq signaling pathway.
-
Cell Preparation and Dye Loading:
-
Cells expressing the NK1 receptor are seeded into a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.
-
The plate is incubated in the dark to allow for dye de-esterification and entrapment within the cells.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of this compound are added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
A dose-response curve is generated by plotting the fluorescence response against the agonist concentration.
-
The EC₅₀ value, the concentration of agonist that produces 50% of the maximal response, is calculated using non-linear regression.
-
Inositol Phosphate (IP) Accumulation Functional Assay (for determining EC₅₀)
This assay quantifies the accumulation of inositol phosphates, another downstream product of the Gq pathway, providing a more integrated measure of receptor activation over time.
-
Cell Labeling and Stimulation:
-
Cells expressing the NK1 receptor are typically pre-labeled overnight with myo-[³H]inositol.
-
The cells are then washed and incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).
-
Varying concentrations of this compound are added, and the cells are incubated for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation of Inositol Phosphates:
-
The incubation is terminated, and the inositol phosphates are extracted from the cells.
-
The total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the eluted inositol phosphate fraction is determined by scintillation counting.
-
A dose-response curve is constructed by plotting the amount of inositol phosphate accumulation against the agonist concentration.
-
The EC₅₀ value is determined by non-linear regression analysis.
-
Visualizing the Molecular and Experimental Pathways
To better understand the processes described, the following diagrams illustrate the NK1R signaling pathway and a typical experimental workflow for characterizing an agonist like this compound.
Caption: NK1R Signaling Pathway upon this compound Binding.
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative autoradiographic study of the distributions of substance P and eledoisin binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-peptide NK1 receptor agonist showing subpicomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for [Nle11]-Substance P
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of synthetic peptides such as [Nle11]-Substance P is paramount for ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the essential safety protocols, disposal procedures, and relevant technical information for this compound, a stable analog of the neuropeptide Substance P.
Immediate Safety and Handling
This compound, an analog of the endogenous neuropeptide Substance P, should be handled with care, following standard laboratory safety procedures. While specific toxicological data for this compound is not extensively documented, the bioactive nature of Substance P warrants caution. Substance P is an excitatory neuropeptide involved in inflammation and pain transmission.[1][2] The [Nle11] substitution is designed to prevent oxidation of the methionine residue, increasing the peptide's stability.[3][4][5]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn at all times.
Storage and Stability:
-
Lyophilized this compound should be stored at -20°C in a tightly sealed container.
-
For preparing solutions, distilled water can be used for concentrations up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.
-
Stock solutions should be stored at -20°C and are typically stable for up to one month. It is advisable to prepare and use solutions on the same day if possible.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C64H100N18O13 | |
| Molecular Weight | 1329.59 g/mol | |
| CAS Number | 57462-42-7 | |
| Purity | >95% | |
| Solubility | Soluble in DMSO (10 mM), Water (up to 0.8 mg/ml for Substance P) | |
| Storage Temperature | -20°C |
Proper Disposal Procedures
As a bioactive peptide, this compound and any materials contaminated with it should not be disposed of in regular trash or down the drain. The following step-by-step procedures, based on general guidelines for peptide disposal, should be followed. Crucially, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Inactivation of Liquid Waste
For liquid waste containing this compound, chemical inactivation is the recommended first step to denature the peptide.
-
Prepare an Inactivation Solution: In a chemical fume hood, prepare a fresh 10% bleach solution (sodium hypochlorite) or a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Inactivate the Peptide: Carefully and slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part peptide waste to 10 parts inactivation solution.
-
Allow Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate. For basic solutions, use a weak acid.
-
Collection: Transfer the neutralized, inactivated waste into a properly labeled hazardous waste container.
Step 2: Disposal of Solid Waste
Solid waste, such as contaminated vials, pipette tips, and gloves, must be segregated and disposed of as hazardous chemical waste.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contents, including "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Experimental Protocols and Signaling Pathways
Experimental Protocol: In Vitro Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the binding affinity of a test compound for the Neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.
1. Materials:
-
Cell membranes prepared from a cell line expressing the human NK-1 receptor.
-
Radiolabeled this compound (e.g., [³H]-[Nle11]-Substance P).
-
Unlabeled this compound (for determining non-specific binding).
-
Test compounds (unlabeled).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
2. Procedure:
-
Prepare Reagents: Dilute the cell membranes, radioligand, unlabeled this compound, and test compounds to their desired concentrations in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add cell membranes and radiolabeled this compound.
-
Non-specific Binding: Add cell membranes, radiolabeled this compound, and a high concentration of unlabeled this compound.
-
Competitive Binding: Add cell membranes, radiolabeled this compound, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway of Substance P
Substance P and its analogs like this compound primarily exert their effects by binding to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.
Caption: Substance P signaling cascade via the NK-1 receptor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for an in vitro this compound assay.
References
Personal protective equipment for handling [Nle11]-SUBSTANCE P
Essential Safety and Handling of [Nle11]-Substance P
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered (lyophilized) form, adherence to standard laboratory safety protocols is crucial to prevent direct contact, inhalation, or ingestion.[1][2] The recommended personal protective equipment includes:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves inspected prior to use.[3] |
| Body Protection | Laboratory coat | Standard lab coat to be worn at all times.[1][4] |
| Eye Protection | Safety glasses or goggles | To protect against splashes or airborne particles. |
| Respiratory Protection | Mask or respirator | Recommended when handling the lyophilized powder to avoid inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound.
Reconstitution:
-
Allow the sealed vial of lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use a sterile, high-purity solvent, such as sterile water or a recommended buffer, for reconstitution.
-
Slowly add the solvent to the side of the vial, avoiding direct injection onto the peptide powder.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.
Storage:
-
Lyophilized Peptide: Store in a cool, dry, and dark place at temperatures of -20°C or lower for long-term stability.
-
Reconstituted Solution: For short-term storage (up to one week), maintain the solution at 4°C. For longer-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect light-sensitive peptides by using amber vials or wrapping them in aluminum foil.
Disposal Plan
Unused or expired this compound and its containers must be disposed of as chemical waste in accordance with institutional, local, and national regulations. Do not dispose of peptide solutions down the drain. Contaminated labware and PPE should also be disposed of through approved chemical waste channels.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
